Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-oxo-1H-pyridine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO3/c1-11-7(10)5-3-2-4-8-6(5)9/h2-4H,1H3,(H,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SILBTMNCGYLTOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CNC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40906037 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10128-91-3 | |
| Record name | Methyl 2-hydroxypyridine-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40906037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Hydroxy-nicotinic acid methyl ester | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
hydrogen bonding in 2-pyridone carboxylate derivatives
An In-Depth Technical Guide to Hydrogen Bonding in 2-Pyridone Carboxylate Derivatives for Researchers, Scientists, and Drug Development Professionals
Abstract
The 2-pyridone motif, a privileged structural element in medicinal chemistry and materials science, possesses a unique self-complementary hydrogen bonding array that drives the formation of predictable and robust supramolecular structures. The introduction of a carboxylate group to this scaffold further enhances its molecular recognition capabilities, enabling the formation of intricate and highly ordered assemblies. This guide provides a comprehensive exploration of the hydrogen bonding phenomena in 2-pyridone carboxylate derivatives, delving into the fundamental principles governing their self-assembly, the characterization of the resulting supramolecular synthons, and their functional implications in drug design and crystal engineering. We will detail both the experimental and computational methodologies for the rigorous analysis of these interactions, offering field-proven insights and step-by-step protocols to empower researchers in the rational design of novel molecular systems.
The 2-Pyridone Dimer: A Cornerstone of Supramolecular Chemistry
The 2-pyridone molecule is a heterocyclic compound that can exist in two tautomeric forms: the lactam (pyridone) and the lactim (hydroxypyridine). In the solid state and in nonpolar solvents, the lactam form is overwhelmingly favored, primarily due to its ability to form a highly stable, centrosymmetric dimer through dual N-H···O=C hydrogen bonds. This dimeric structure is a classic example of a robust supramolecular synthon, a term coined to describe a structural unit in a crystal that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions.
The stability of the 2-pyridone dimer is remarkable, with association constants (Ka) in non-coordinating solvents like chloroform reaching as high as 103 M-1. This robust and predictable pairing has made the 2-pyridone motif a cornerstone in the field of supramolecular chemistry and a valuable tool for crystal engineering, where the goal is to design and synthesize crystalline solids with desired physical and chemical properties.
The Influence of the Carboxylate Group: Expanding the Hydrogen Bonding Landscape
The introduction of a carboxylate group onto the 2-pyridone ring dramatically expands the landscape of possible hydrogen bonding interactions. The carboxylate group itself is a powerful hydrogen bond acceptor and, in its protonated carboxylic acid form, a potent hydrogen bond donor. This duality introduces a competitive element to the system, where the formation of the classic 2-pyridone dimer is now in competition with other potential hydrogen bonding motifs.
The position of the carboxylate group on the pyridone ring is a critical determinant of the resulting supramolecular architecture. For instance, in 6-carboxy-2-pyridone, the proximity of the carboxylic acid to the pyridone nitrogen allows for the formation of an intramolecular hydrogen bond, which can influence the overall crystal packing. Conversely, positioning the carboxylate at the 3-, 4-, or 5-position can lead to the formation of extended one-, two-, or even three-dimensional networks through intermolecular hydrogen bonds involving both the pyridone and carboxylate functionalities.
Supramolecular Synthons in 2-Pyridone Carboxylate Derivatives
The interplay between the 2-pyridone and carboxylate moieties gives rise to a rich variety of supramolecular synthons. Understanding and controlling the formation of these synthons is paramount for the rational design of crystalline materials with specific properties.
The Homodimeric Synthons
-
R22(8) Dimer: This is the classic centrosymmetric dimer formed by two 2-pyridone molecules through N-H···O=C hydrogen bonds. The graph set notation R22(8) indicates a ring motif containing two hydrogen bond donors (D) and two acceptors (A) in an eight-membered ring.
-
Carboxylic Acid Dimer: Two carboxylic acid groups can also form a stable centrosymmetric dimer via O-H···O=C hydrogen bonds, also described by the R22(8) graph set.
The Heterodimeric Synthons
The combination of the 2-pyridone and carboxylic acid groups can lead to the formation of heterodimeric synthons, where one group on a molecule interacts with a different group on a neighboring molecule. A common example is the formation of a chain or tape motif where the pyridone N-H of one molecule donates a hydrogen bond to the carboxylate oxygen of an adjacent molecule, and the carboxylic acid O-H donates to the pyridone carbonyl oxygen of the next molecule in the chain.
The following diagram illustrates the primary hydrogen bonding interactions in 2-pyridone carboxylate systems.
Caption: Key hydrogen bonding synthons in 2-pyridone carboxylate derivatives.
Experimental Characterization of Hydrogen Bonds
A multi-technique approach is often necessary for the unambiguous characterization of .
Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the gold standard for determining the three-dimensional structure of crystalline materials. It provides precise information about bond lengths, bond angles, and intermolecular distances, allowing for the direct visualization of hydrogen bonds.
Table 1: Typical Hydrogen Bond Geometries from SCXRD
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Donor-H···Acceptor Angle (°) |
| N-H···O | 2.7 - 3.1 | 150 - 180 |
| O-H···O | 2.5 - 2.8 | 160 - 180 |
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystal Growth: Grow single crystals of the 2-pyridone carboxylate derivative of sufficient size and quality. This can be achieved through slow evaporation, vapor diffusion, or cooling of a saturated solution.
-
Crystal Mounting: Mount a suitable crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.
-
Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, and refine the structural model against the collected diffraction data.
-
Hydrogen Bond Analysis: Analyze the refined structure to identify and characterize all hydrogen bonds based on geometric criteria (see Table 1).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly 1H NMR, is a powerful tool for studying hydrogen bonding in solution. The chemical shift of the N-H and O-H protons is highly sensitive to their involvement in hydrogen bonding.
-
Chemical Shift: Protons involved in hydrogen bonding are deshielded and resonate at a lower field (higher ppm).
-
Concentration Dependence: The chemical shift of protons involved in intermolecular hydrogen bonding will often show a significant dependence on the concentration of the sample.
-
Temperature Dependence: The chemical shift of hydrogen-bonded protons is also temperature-dependent.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy can provide evidence for hydrogen bonding by observing shifts in the vibrational frequencies of the functional groups involved.
-
N-H and O-H Stretching: The stretching frequencies of N-H and O-H bonds involved in hydrogen bonding are red-shifted (shifted to lower wavenumbers) and often broadened.
-
C=O Stretching: The carbonyl stretching frequency is also sensitive to hydrogen bonding, typically shifting to a lower wavenumber upon involvement as a hydrogen bond acceptor.
Computational Modeling of Hydrogen Bonding
Computational methods, particularly quantum chemical calculations, are invaluable for quantifying the strength of hydrogen bonds and for predicting the most stable supramolecular structures.
Density Functional Theory (DFT)
DFT is a widely used method for calculating the electronic structure of molecules. It can provide accurate geometries and interaction energies for hydrogen-bonded systems.
Workflow for DFT Calculation of a Hydrogen-Bonded Dimer
Caption: A typical workflow for the DFT calculation of a hydrogen-bonded dimer.
Atoms in Molecules (AIM) Theory
AIM theory provides a rigorous method for analyzing the electron density distribution in a molecule. The presence of a bond critical point (BCP) between a hydrogen atom and an acceptor atom is a key indicator of a hydrogen bond. The properties of the electron density at the BCP can be used to characterize the strength and nature of the interaction.
Applications in Drug Development and Materials Science
The predictable and robust nature of has led to their widespread use in several fields.
-
Drug-Receptor Interactions: The 2-pyridone motif is found in numerous bioactive molecules and can play a critical role in molecular recognition at the active site of a protein. The ability to form specific hydrogen bonds with amino acid residues can be a key determinant of binding affinity and selectivity.
-
Crystal Engineering of Active Pharmaceutical Ingredients (APIs): By understanding the hydrogen bonding patterns of an API containing a 2-pyridone carboxylate moiety, it is possible to design and synthesize new crystalline forms (polymorphs, cocrystals, salts) with improved physicochemical properties, such as solubility, stability, and bioavailability.
-
Design of Functional Materials: The self-assembly of 2-pyridone carboxylate derivatives can be harnessed to create a variety of functional materials, including gels, liquid crystals, and porous frameworks.
Conclusion
The hydrogen bonding of 2-pyridone carboxylate derivatives represents a fascinating and highly versatile area of study with significant implications for both fundamental and applied sciences. A thorough understanding of the principles governing their self-assembly, coupled with the application of a comprehensive suite of experimental and computational techniques, is essential for the rational design of novel drugs and materials with tailored properties. This guide has provided a foundational framework for researchers to explore this rich and rewarding field.
References
-
Title: Crystal Engineering: The Design of Organic Solids Source: Elsevier URL: [Link]
-
Title: Supramolecular Synthons in Crystal Engineering—A New Organic Synthesis Source: Angewandte Chemie International Edition in English URL: [Link]
-
Title: The 2-Pyridone Dimer: A Model System for Studying Hydrogen Bonding and Proton Transfer Source: The Journal of Physical Chemistry A URL: [Link]
-
Title: Hydrogen bond strengths from topological analyses of experimental electron densities Source: Chemical Communications URL: [Link]
-
Title: Density Functional Theory for Beginners Source: Wiley URL: [Link]
A Comprehensive Guide to the Spectroscopic Characterization of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Abstract
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound of significant interest in medicinal chemistry and materials science, often serving as a key building block in the synthesis of more complex molecules.[1][2] Its utility in drug development and other applications necessitates unambiguous structural confirmation and purity assessment. This technical guide provides a comprehensive overview of the spectroscopic techniques required for the definitive characterization of this molecule. We delve into the principles and expected outcomes of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and 2D), Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) Spectroscopy. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and detailed protocols to ensure data integrity and trustworthiness in the laboratory.
Molecular Structure and Physicochemical Properties
The foundational step in any characterization is understanding the molecule's basic structural and chemical properties. The 2-pyridone tautomer is the predominant form for this class of compounds.
Chemical Structure:

Table 1: Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₇H₇NO₃ | [3][4] |
| Molecular Weight | 153.14 g/mol | [3][4] |
| IUPAC Name | Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | N/A |
| Physical Form | Expected to be a solid at room temperature | [5] |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint
NMR spectroscopy is the most powerful technique for the unambiguous elucidation of the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR, supported by 2D experiments, provide a complete structural assignment.
¹H NMR Spectroscopy: Proton Environment Mapping
Proton NMR reveals the number of distinct proton environments, their electronic surroundings, and their proximity to other protons.
Experimental Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for its ability to resolve N-H protons.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire a standard one-dimensional proton spectrum. Include a sufficient relaxation delay (d1) to ensure accurate integration.
Predicted Spectrum and Interpretation: The structure has five distinct proton signals: three on the pyridine ring, one from the N-H group, and one from the methyl ester.
Table 2: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |
| N-H | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | The acidic proton on the nitrogen of the 2-pyridone tautomer is typically deshielded and may exchange with water, leading to broadening. |
| H-6 | ~7.8 - 8.0 | Doublet of doublets (dd) | 1H | This proton is coupled to both H-5 and H-4. It is deshielded due to its position adjacent to the electronegative nitrogen atom.[6] |
| H-4 | ~7.6 - 7.8 | Doublet of doublets (dd) | 1H | Coupled to H-5 and H-6. Its position adjacent to the electron-withdrawing carboxylate group causes a downfield shift. |
| H-5 | ~6.4 - 6.6 | Triplet or dd | 1H | This proton is coupled to both H-4 and H-6, appearing as a triplet if the coupling constants are similar. It is the most upfield of the ring protons.[6] |
| -OCH₃ | ~3.8 - 3.9 | Singlet (s) | 3H | The methyl protons of the ester group are magnetically equivalent and show no coupling, resulting in a sharp singlet. |
¹³C NMR Spectroscopy: The Carbon Skeleton
Carbon NMR provides a count of the unique carbon atoms and information about their hybridization and electronic environment.
Experimental Protocol:
-
Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be beneficial.
-
Instrument: A 400 MHz (or higher) spectrometer, observing at the corresponding ¹³C frequency (~100 MHz).
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. A DEPT (Distortionless Enhancement by Polarization Transfer) experiment can be run to differentiate between CH, CH₂, and CH₃ carbons.
Predicted Spectrum and Interpretation: The molecule has seven unique carbon atoms.
Table 3: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |
| C=O (Ester) | ~165 - 168 | The ester carbonyl carbon is characteristically found in this downfield region.[7] |
| C=O (Pyridone) | ~160 - 163 | The amide-like carbonyl of the 2-pyridone ring is also significantly deshielded. |
| C-6 | ~140 - 145 | The carbon adjacent to the nitrogen (C6) is typically the most deshielded of the ring carbons. |
| C-4 | ~135 - 140 | This carbon is deshielded due to its position in the conjugated system and proximity to the ester group. |
| C-5 | ~115 - 120 | This carbon atom is expected to be the most shielded of the vinyl carbons. |
| C-3 | ~105 - 110 | The carbon bearing the ester group is shielded relative to other sp² carbons in the ring. |
| -OCH₃ | ~52 - 55 | The sp³ hybridized methyl carbon of the ester appears in the typical upfield region.[7] |
Structural Confirmation Workflow
A logical workflow ensures that each piece of spectroscopic data validates the others, leading to an unambiguous structural assignment.
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective method for identifying the presence of key functional groups by measuring the absorption of infrared radiation corresponding to molecular vibrations.[8]
Experimental Protocol:
-
Sample Preparation: The spectrum can be acquired using either a Potassium Bromide (KBr) pellet (mixing a small amount of sample with dry KBr and pressing into a disk) or using an Attenuated Total Reflectance (ATR) accessory with the neat solid sample.
-
Instrument: A Fourier-Transform Infrared (FTIR) spectrometer.
-
Acquisition: Scan the mid-IR range (4000-400 cm⁻¹).
Spectral Interpretation: The IR spectrum will be dominated by absorptions from the two carbonyl groups, the N-H bond, and the ester C-O bond.
Table 4: Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |
| 3200 - 2800 | N-H Stretch | Amide (Pyridone) | Broad, Medium |
| 3100 - 3000 | C-H Stretch | Aromatic (C=C-H) | Medium |
| 3000 - 2850 | C-H Stretch | Aliphatic (-CH₃) | Medium |
| ~1730 - 1710 | C=O Stretch | Ester (α,β-unsaturated) | Strong, Sharp |
| ~1680 - 1650 | C=O Stretch | Amide (Pyridone) | Strong, Sharp |
| ~1620 - 1580 | C=C Stretch | Pyridine Ring | Medium-Strong |
| ~1250 - 1200 | C-O Stretch | Ester | Strong |
Causality Insight: The presence of two distinct, strong carbonyl peaks is a critical diagnostic feature. The ester carbonyl is expected at a higher frequency than the pyridone carbonyl due to the influence of the adjacent oxygen atom, a principle that helps in assigning these bands confidently.[9]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight of a compound and offers clues to its structure through analysis of fragmentation patterns. Electrospray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule.[10]
Experimental Protocol:
-
Sample Preparation: Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Instrument: A mass spectrometer equipped with an ESI source (e.g., Q-TOF, Orbitrap).
-
Acquisition: Acquire the spectrum in positive ion mode. The high-resolution capability of modern instruments allows for the determination of the exact mass, confirming the elemental composition.
Data Interpretation:
-
Molecular Ion: The primary observation will be the protonated molecule, [M+H]⁺, at a mass-to-charge ratio (m/z) of 154.0499, corresponding to the formula C₇H₈NO₃⁺.
-
Fragmentation Pattern: While ESI is a soft technique, some fragmentation can be induced. Key predicted fragments can validate the structure.
Sources
- 1. Cas 10128-91-3,this compound | lookchem [lookchem.com]
- 2. Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives [mdpi.com]
- 3. scbt.com [scbt.com]
- 4. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid | C7H7NO3 | CID 819923 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid | 38076-81-2 [sigmaaldrich.com]
- 6. 2-Hydroxy-6-methylpyridine-3-carboxylic acid(38116-61-9) 1H NMR spectrum [chemicalbook.com]
- 7. rsc.org [rsc.org]
- 8. iosrjournals.org [iosrjournals.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
1H and 13C NMR analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
An In-Depth Technical Guide to the ¹H and ¹³C NMR Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Introduction
Pyridinone scaffolds are foundational structures in medicinal chemistry, appearing in a wide array of biologically active compounds and approved pharmaceutical agents.[1] Their unique electronic and structural properties make them valuable pharmacophores. The precise characterization of these molecules is a critical step in drug discovery and chemical synthesis. Among the suite of analytical techniques available, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H and ¹³C NMR, provides the most powerful and definitive method for unambiguous structural elucidation.[1]
This technical guide offers a comprehensive analysis of this compound, serving as a reference for researchers, scientists, and drug development professionals. We will delve into the theoretical underpinnings of its NMR spectra, provide detailed assignments of proton and carbon signals, and outline field-proven experimental protocols for acquiring high-quality data.
¹H NMR Spectral Analysis: Decoding the Proton Environment
The ¹H NMR spectrum provides a detailed map of the proton environments within a molecule. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) for each signal are dictated by the local electronic structure and the proximity of neighboring protons.
In this compound, the electron-withdrawing nature of the carbonyl groups (both the lactam and the ester) and the ring nitrogen atom significantly deshields the adjacent protons, causing them to resonate at higher chemical shifts (downfield).
Predicted Proton Assignments and Rationale:
-
H1 (N-H): The proton attached to the nitrogen is part of a lactam ring. It is typically acidic and subject to hydrogen bonding, causing its signal to appear as a broad singlet significantly downfield, often exceeding 10 ppm.[1]
-
H4: This proton is adjacent to the electron-withdrawing methyl carboxylate group. It is coupled to H5 (an ortho coupling, ³J) and H6 (a meta coupling, ⁴J). This results in a doublet of doublets (dd) splitting pattern. The ortho coupling is expected to be significantly larger (typically 6-9 Hz) than the meta coupling (~2-3 Hz).[1][2]
-
H5: This proton is situated between H4 and H6, coupling to both via ortho interactions. This will result in a complex multiplet, often appearing as a triplet or a doublet of doublets if the coupling constants are sufficiently different.
-
H6: This proton is adjacent to the ring nitrogen, which strongly influences its chemical shift. It is coupled to H5 (ortho, ³J) and H4 (meta, ⁴J), leading to a doublet of doublets (dd) pattern.
-
-OCH₃: The three protons of the methyl ester group are chemically equivalent and have no adjacent protons to couple with. Therefore, they will appear as a sharp singlet.
Data Presentation: ¹H NMR
The predicted ¹H NMR spectral data are summarized in the table below. Note that exact chemical shifts can vary depending on the solvent and sample concentration.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |
| H1 (N-H) | > 10.0 | Broad Singlet (br s) | - |
| H6 | ~7.5 - 7.8 | Doublet of Doublets (dd) | ³J(H6-H5) ≈ 6-9 Hz, ⁴J(H6-H4) ≈ 2-3 Hz |
| H4 | ~7.3 - 7.6 | Doublet of Doublets (dd) | ³J(H4-H5) ≈ 6-9 Hz, ⁴J(H4-H6) ≈ 2-3 Hz |
| H5 | ~6.2 - 6.5 | Triplet (t) or dd | ³J(H5-H6) ≈ 6-9 Hz, ³J(H5-H4) ≈ 6-9 Hz |
| -OCH₃ | ~3.8 - 4.0 | Singlet (s) | - |
Visualization: Proton Coupling Network
The following diagram illustrates the spin-spin coupling relationships between the protons on the pyridinone ring.
Caption: Spin-spin coupling network for pyridinone ring protons.
¹³C NMR Spectral Analysis: Probing the Carbon Skeleton
The ¹³C NMR spectrum reveals each unique carbon atom in the molecule. As it is a proton-decoupled spectrum, each signal typically appears as a singlet. The chemical shifts are highly sensitive to the carbon's hybridization and electronic environment.
Predicted Carbon Assignments and Rationale:
-
C=O (Ester): The ester carbonyl carbon is typically found in the 165-175 ppm region.
-
C2 (Lactam C=O): The lactam carbonyl carbon is also significantly deshielded and is expected to resonate in a similar downfield region, typically between 155 and 180 ppm.[1]
-
Ring Carbons (C3, C4, C5, C6): These sp² hybridized carbons appear in the 100-150 ppm range.[1]
-
C3 & C6: The carbons directly attached to heteroatoms (C3 to the ester, C6 to nitrogen) will be the most downfield among the ring carbons.
-
C4 & C5: These carbons will appear at relatively higher fields (more shielded) compared to C3 and C6.
-
-
-OCH₃: The sp³ hybridized carbon of the methyl group is the most shielded (upfield) carbon in the molecule, typically appearing around 50-60 ppm.
Data Presentation: ¹³C NMR
The predicted ¹³C NMR chemical shifts are summarized below.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Ester) | ~168 |
| C2 (Lactam) | ~162 |
| C6 | ~145 |
| C4 | ~140 |
| C3 | ~115 |
| C5 | ~110 |
| -OCH₃ | ~52 |
Experimental and Data Processing Workflow
Achieving high-quality, interpretable NMR spectra is contingent upon meticulous experimental execution, from sample preparation to data processing.
Visualization: NMR Analysis Workflow
Caption: Standard workflow for NMR structural analysis.
Protocol 1: NMR Sample Preparation
The quality of the NMR spectrum is profoundly dependent on the quality of the sample.[1]
Materials:
-
This compound (5-25 mg for ¹H; 50-100 mg for ¹³C).[3]
-
High-purity deuterated solvent (e.g., CDCl₃ or DMSO-d₆).
-
5 mm NMR tube and cap.
-
Pasteur pipette and glass wool or a syringe filter.
-
Vial for dissolution.
Procedure:
-
Weighing: Accurately weigh the required amount of the compound into a clean, dry vial.
-
Dissolution: Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial.[3][4] Agitate the vial to ensure the sample dissolves completely.
-
Filtration: To remove any suspended solid particles that can degrade spectral quality, filter the solution directly into the NMR tube.[5] This can be done by passing the solution through a small plug of glass wool packed into a Pasteur pipette.
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and contamination. Label the tube clearly.
-
Cleaning: Before inserting the sample into the magnet, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any surface contaminants.[6]
Protocol 2: NMR Data Acquisition
These parameters are typical for a modern high-field NMR spectrometer (e.g., 400-600 MHz).
¹H NMR Parameters:
-
Pulse Sequence: A standard single-pulse experiment (e.g., Bruker's 'zg30').[7]
-
Number of Scans (NS): 8 to 16 scans are typically sufficient.[7]
-
Relaxation Delay (D1): 1-2 seconds.[7]
-
Acquisition Time (AQ): 2-4 seconds.[7]
-
Spectral Width (SW): A range of approximately 15 ppm, centered around 6-7 ppm.
¹³C NMR Parameters:
-
Pulse Sequence: A proton-decoupled pulse sequence (e.g., Bruker's 'zgpg30') is used to simplify the spectrum to singlets and enhance sensitivity via the Nuclear Overhauser Effect (NOE).[7][8]
-
Number of Scans (NS): A significantly larger number of scans (e.g., 128 to 1024) is required due to the low natural abundance (~1.1%) of the ¹³C isotope.[7]
-
Relaxation Delay (D1): 2-5 seconds.[7]
-
Acquisition Time (AQ): 1-2 seconds.[7]
-
Spectral Width (SW): A standard spectral width of around 200-250 ppm is used for organic molecules.[7]
Protocol 3: Data Processing
-
Fourier Transformation (FT): The raw time-domain data (Free Induction Decay, FID) is converted into the familiar frequency-domain spectrum.[7]
-
Phase Correction: The spectrum is phased so that all peaks are in the pure positive absorption mode.[1][7]
-
Baseline Correction: The baseline of the spectrum is corrected to be flat and level at zero.[1][7]
-
Calibration: The chemical shift scale is referenced. For ¹H NMR, the residual non-deuterated solvent peak is often used (e.g., CDCl₃ at 7.26 ppm; DMSO-d₆ at 2.50 ppm).[1] For ¹³C NMR, the solvent peak is used for referencing (e.g., CDCl₃ at 77.16 ppm; DMSO-d₆ at 39.52 ppm).[1]
-
Integration (¹H NMR only): The area under each signal is integrated to determine the relative ratio of protons corresponding to that signal.[1]
-
Peak Picking: The exact chemical shift for each peak (or the center of each multiplet) is determined.
Conclusion
The ¹H and ¹³C NMR spectra of this compound provide a wealth of structural information. The ¹H spectrum is characterized by a downfield broad singlet for the N-H proton and a distinct set of coupled multiplets for the three ring protons, whose splitting patterns and coupling constants are diagnostic of their connectivity. The ¹³C spectrum clearly resolves all seven unique carbon environments, with the two carbonyl carbons resonating at the lowest field. By following the detailed protocols outlined in this guide, researchers can reliably acquire and interpret high-quality NMR data, leading to the confident structural confirmation of this important heterocyclic compound and its derivatives.
References
-
Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]
-
University of Leicester. NMR Sample Preparation. [Link]
-
Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]
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Organomation. NMR Sample Preparation: The Complete Guide. [Link]
-
The Royal Society of Chemistry. Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]
-
University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]
-
Scribd. NMR Spectroscopy Data Parameters. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
-
ResearchGate. Tables of 1 H NMR chemical shift for the ribosylated pyridones. [Link]
-
University of Wisconsin-Madison, Chemistry Department. Optimized Default 13C Parameters. [Link]
-
Bruker. Step-by-step procedure for NMR data acquisition. [Link]
-
Polish Academy of Sciences. NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. [Link]
-
University of Wisconsin-Madison, Chemistry Department. 5.3 Spin-Spin Splitting: J-Coupling. [Link]
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ACD/Labs. 1H–1H Coupling in Proton NMR. [Link]
-
Chemistry LibreTexts. 14.12: Coupling Constants Identify Coupled Protons. [Link]
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Decoding the Vibrational Fingerprint: An In-depth Technical Guide to the FT-IR Spectrum of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For researchers, scientists, and professionals in drug development, understanding the nuanced molecular structure of novel compounds is paramount. Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, serves as a powerful, non-destructive technique to elucidate the functional groups and bonding architecture of a molecule. This guide provides a comprehensive analysis of the FT-IR spectrum of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of significant interest in medicinal chemistry and synthetic organic chemistry.[1] This molecule's unique combination of a 2-pyridone ring and a methyl carboxylate substituent presents a rich and informative infrared spectrum.
The Structural Landscape: Tautomerism in 2-Pyridones
A critical consideration when interpreting the FT-IR spectrum of this compound is the phenomenon of tautomerism. The 2-pyridone ring exists in a tautomeric equilibrium between the lactam (keto) form, 2-pyridone, and the lactim (enol) form, 2-hydroxypyridine.[2][3]
The position of this equilibrium is highly sensitive to the physical state and the solvent environment.[2][4] In the solid state, which is the common sampling method for FT-IR using KBr pellets, the 2-pyridone (lactam) form is predominant due to strong intermolecular hydrogen bonding.[2] This is a crucial piece of information as it dictates which vibrational modes we expect to observe. In polar solvents, the pyridone form is also favored, while non-polar solvents can shift the equilibrium towards the hydroxypyridine form.[2] For the purpose of this guide, we will focus our analysis on the solid-state spectrum, where the 2-pyridone tautomer is the major species.
A Guided Tour of the FT-IR Spectrum: Key Vibrational Modes
The FT-IR spectrum of this compound can be dissected into several key regions, each corresponding to the vibrational modes of its constituent functional groups. The presence of both a cyclic amide (the 2-pyridone ring) and an ester (the methyl carboxylate group) results in a complex but interpretable spectrum.
The High-Frequency Region: N-H and C-H Stretching Vibrations (3400-2800 cm⁻¹)
This region is dominated by the stretching vibrations of N-H and C-H bonds.
-
N-H Stretching: In the solid state, the N-H group of the 2-pyridone ring is involved in hydrogen bonding. This leads to a broad and relatively strong absorption band typically observed in the range of 3200-2800 cm⁻¹ . The significant broadening is a hallmark of hydrogen-bonded N-H stretching. In contrast, a free N-H stretch, which might be observed in a very dilute solution in a non-polar solvent, would appear as a sharper band around 3400 cm⁻¹.
-
Aromatic and Aliphatic C-H Stretching: The aromatic C-H stretching vibrations of the pyridine ring typically appear as a series of weaker bands just above 3000 cm⁻¹ . The aliphatic C-H stretching vibrations of the methyl group (-OCH₃) will be observed as sharp, medium-intensity bands in the region of 2960-2850 cm⁻¹ .
The Carbonyl Stretching Region: A Tale of Two C=O Bonds (1800-1600 cm⁻¹)
This is arguably the most diagnostic region of the spectrum for this molecule, as it contains the stretching vibrations of two distinct carbonyl groups.
-
Amide C=O Stretching (2-pyridone ring): The cyclic amide carbonyl group is a strong absorber and its position is sensitive to hydrogen bonding and ring strain. For 2-pyridones, this band is typically observed in the range of 1680-1650 cm⁻¹ .[5] The involvement of the nitrogen lone pair in the aromatic system gives this bond partial single-bond character, lowering its frequency compared to a typical acyclic ketone.
-
Ester C=O Stretching (Methyl Carboxylate): The ester carbonyl stretching vibration is also a very strong and sharp absorption. For α,β-unsaturated esters, this band is typically found in the range of 1730-1715 cm⁻¹ . The conjugation with the pyridine ring is expected to lower the frequency from that of a saturated ester (typically 1750-1735 cm⁻¹).
The presence of these two distinct and strong carbonyl absorptions is a key feature for the identification of this compound.
The Fingerprint Region: C=C, C-N, C-O Stretching and Bending Vibrations (1600-600 cm⁻¹)
This region contains a wealth of information from various stretching and bending vibrations, providing a unique "fingerprint" for the molecule.
-
C=C and C=N Ring Stretching: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the pyridine ring will give rise to a series of medium to strong bands in the 1600-1400 cm⁻¹ region.
-
N-H Bending: The in-plane bending vibration of the N-H bond is expected to appear as a medium to strong band around 1550-1500 cm⁻¹ .
-
C-O Stretching: The spectrum will feature two distinct C-O stretching vibrations from the ester group. The C-O single bond stretch between the carbonyl carbon and the oxygen (O=C-O) typically appears as a strong band in the 1300-1200 cm⁻¹ region. The O-CH₃ single bond stretch will be found in the 1200-1000 cm⁻¹ range.
-
C-H Bending: In-plane and out-of-plane bending vibrations of the aromatic and methyl C-H bonds will also be present in this region, contributing to the overall complexity of the spectrum.
Summary of Expected FT-IR Vibrational Frequencies
The following table summarizes the expected characteristic absorption bands for this compound in the solid state.
| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity |
| 3200-2800 | N-H Stretch (hydrogen-bonded) | Strong, Broad |
| > 3000 | Aromatic C-H Stretch | Weak to Medium |
| 2960-2850 | Aliphatic C-H Stretch (-OCH₃) | Medium, Sharp |
| 1730-1715 | Ester C=O Stretch | Strong, Sharp |
| 1680-1650 | Amide C=O Stretch (2-pyridone) | Strong, Sharp |
| 1600-1400 | C=C and C=N Ring Stretch | Medium to Strong |
| 1550-1500 | N-H Bend | Medium to Strong |
| 1300-1200 | Ester C-O Stretch (O=C-O) | Strong |
| 1200-1000 | Ester C-O Stretch (O-CH₃) | Medium |
| Below 1000 | C-H Bends and other skeletal vibrations | Weak to Medium |
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
To obtain a reliable FT-IR spectrum of this compound, the following protocol is recommended. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
Materials and Equipment:
-
This compound (solid)
-
Potassium bromide (KBr), FT-IR grade, desiccated
-
Agate mortar and pestle
-
Hydraulic press with pellet-forming die
-
FT-IR spectrometer with a sample holder for KBr pellets
-
Nitrogen purge for the spectrometer (recommended)
Step-by-Step Methodology:
-
Sample Preparation (KBr Pellet Method): a. Thoroughly clean and dry the agate mortar and pestle. b. Place approximately 1-2 mg of the solid sample into the mortar. c. Add approximately 100-200 mg of dry, FT-IR grade KBr to the mortar. The sample-to-KBr ratio should be roughly 1:100. d. Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The quality of the final spectrum is highly dependent on the homogeneity of the mixture. e. Transfer a portion of the powdered mixture into the pellet-forming die. f. Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet. A clear pellet indicates good sample dispersion.
-
Spectrometer Preparation and Background Collection: a. Ensure the FT-IR spectrometer has been powered on and allowed to stabilize. b. If available, purge the sample compartment with dry nitrogen to minimize interference from atmospheric water and carbon dioxide. c. Collect a background spectrum with an empty sample holder. This will be automatically subtracted from the sample spectrum.
-
Sample Analysis: a. Carefully place the KBr pellet containing the sample into the sample holder in the spectrometer's sample compartment. b. Acquire the FT-IR spectrum. Typical acquisition parameters include a spectral range of 4000-400 cm⁻¹, a resolution of 4 cm⁻¹, and an accumulation of 16-32 scans to improve the signal-to-noise ratio.
-
Data Processing and Interpretation: a. The acquired spectrum should be baseline-corrected if necessary. b. Label the significant peaks with their corresponding wavenumbers. c. Interpret the spectrum by assigning the observed absorption bands to the specific vibrational modes of the molecule, using the information provided in this guide and established correlation tables.
Visualizing the Molecular Structure and Key Functional Groups
To aid in the conceptualization of the molecule and its vibrational modes, the following diagram illustrates the structure of this compound.
Caption: Molecular structure of this compound.
Conclusion
The FT-IR spectrum of this compound provides a detailed vibrational fingerprint that is invaluable for its structural confirmation and for studying its chemical behavior. The key to a successful interpretation lies in understanding the influence of the 2-pyridone tautomerism and the characteristic absorption frequencies of the cyclic amide and methyl ester functional groups. By following a robust experimental protocol and a systematic approach to spectral analysis, researchers can confidently utilize FT-IR spectroscopy as a cornerstone technique in their chemical and pharmaceutical development endeavors.
References
- Forlani, L., et al. (2002). Arkivoc, 2002, 198–215.
-
ResearchGate. Synthesis, physicochemical and vibrational spectral properties of 2–pyridone and 2–aminopyridine derivatives: An experimental and theoretical study. [Link][1]
-
911Metallurgist. IR Infrared Absorption Bands of Carboxylate. [Link]
-
PubMed. NH3 as a strong H-bond donor in singly- and doubly-bridged ammonia solvent clusters: 2-pyridone·(NH3)(n), n = 1-3. [Link]
-
Chemistry LibreTexts. Infrared Spectra of Some Common Functional Groups. [Link]
-
Canadian Science Publishing. Infrared spectra of 2-pyridone-16O and 2-pyridone-18O. [Link]
-
SciELO México. A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. [Link]
-
Spectroscopy Online. The C=O Bond, Part III: Carboxylic Acids. [Link]
-
ResearchGate. FTIR spectra of a) C = O stretching regions and b) NH stretching vibration regions. [Link][5]
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An In-Depth Technical Guide to the Mass Spectrometry of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This guide provides a comprehensive technical overview of the mass spectrometric analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in pharmaceutical and chemical research. This document is intended for researchers, scientists, and drug development professionals who are utilizing mass spectrometry for the characterization and quantification of this and structurally related molecules.
Introduction: Understanding the Analyte
This compound, also known as Methyl 2-hydroxynicotinate, possesses a molecular formula of C7H7NO3 and a monoisotopic mass of 153.0426 g/mol .[1][2] Its chemical structure, featuring a pyridinone ring with a methyl carboxylate substituent, presents unique characteristics for mass spectrometric analysis. The presence of multiple heteroatoms provides sites for efficient ionization, while the arrangement of functional groups dictates predictable fragmentation patterns under collision-induced dissociation (CID).
Chemical and Physical Properties:
| Property | Value | Source |
| Molecular Formula | C7H7NO3 | [1] |
| Molecular Weight | 153.14 g/mol | [2] |
| IUPAC Name | methyl 2-oxo-1,2-dihydropyridine-3-carboxylate | [2] |
| Appearance | White to cream powder | [2] |
Ionization Techniques: Generating the Gaseous Ion
The choice of ionization technique is critical for the successful analysis of this compound. Due to its polarity and thermal lability, soft ionization methods are preferred to minimize in-source fragmentation and preserve the molecular ion.
Electrospray Ionization (ESI)
Electrospray ionization (ESI) is the most suitable technique for this analyte, particularly when coupled with liquid chromatography (LC). ESI is a soft ionization method that generates ions from a liquid phase, making it ideal for polar and non-volatile compounds.
In positive ion mode, this compound is expected to readily form a protonated molecule, [M+H]+, with a mass-to-charge ratio (m/z) of 154.0504. This is due to the presence of basic nitrogen and oxygen atoms that can accept a proton. Studies on similar pyridine-carboxylate derivatives have shown a predominance of [M+H]+ ions in positive ESI mass spectra.[3][4]
Atmospheric Pressure Chemical Ionization (APCI)
Atmospheric Pressure Chemical Ionization (APCI) is another viable option, especially for less polar analytes. While ESI is generally preferred for this compound, APCI can be a useful alternative. Similar to ESI, APCI is likely to produce a protonated molecular ion [M+H]+.
Electron Ionization (EI)
Electron Ionization (EI) is a "hard" ionization technique that bombards the analyte with high-energy electrons.[5][6] This method typically causes extensive fragmentation, which can be useful for structural elucidation by providing a detailed fragmentation pattern. However, for initial identification and quantification, the molecular ion may be weak or absent. The mass spectrum of the isomeric compound, Methyl Nicotinate, under EI conditions shows a prominent molecular ion peak, suggesting that EI could still be a valuable tool for structural confirmation of this compound.[7]
Experimental Workflow: From Sample to Spectrum
A robust and reproducible workflow is essential for obtaining high-quality mass spectrometric data. The following outlines a typical experimental setup for the analysis of this compound using LC-ESI-MS/MS.
Caption: A typical LC-ESI-MS/MS workflow for the analysis of this compound.
Sample Preparation Protocol
-
Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound.
-
Dissolve the compound in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 1 mg/mL.
-
Perform serial dilutions to prepare working solutions at the desired concentrations (e.g., 1 µg/mL for initial method development).
LC-MS/MS Instrumentation and Parameters
-
Liquid Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size) is recommended for good separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5-10 minutes, hold for 2 minutes, and then re-equilibrate at 5% B.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
-
Mass Spectrometer: A tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) equipped with an ESI source.
-
Ionization Mode: Positive.
-
Capillary Voltage: 3.5-4.5 kV.
-
Source Temperature: 120-150 °C.
-
Desolvation Gas Flow: 600-800 L/hr.
-
Collision Gas: Argon.
-
Collision Energy: Ramped from 10-40 eV to observe a range of fragment ions.
Fragmentation Analysis: Deciphering the Molecular Structure
Tandem mass spectrometry (MS/MS) is a powerful tool for structural elucidation. By isolating the protonated molecular ion ([M+H]+ at m/z 154.05) and subjecting it to collision-induced dissociation (CID), we can generate characteristic fragment ions that provide insights into the molecule's structure.
Based on the structure of this compound and fragmentation patterns of similar compounds, the following fragmentation pathways are proposed:
Caption: Proposed fragmentation pathways for protonated this compound.
Key Fragmentation Pathways
-
Loss of Water (H2O): The presence of the hydroxyl group in the 2-oxo tautomer and a protonated site can lead to the facile loss of a water molecule, resulting in a fragment ion at m/z 136.04 .
-
Loss of Methanol (CH3OH): The methyl ester group is susceptible to cleavage, leading to the neutral loss of methanol. This would produce a fragment ion at m/z 122.02 . This is a common fragmentation pathway for methyl esters.
-
Loss of Carbon Monoxide (CO): The pyridinone ring can undergo cleavage with the loss of carbon monoxide, a characteristic fragmentation for such ring systems. This would result in a fragment ion at m/z 126.06 .
-
Secondary Fragmentation: The fragment ion at m/z 122.02 (resulting from the loss of methanol) can further lose a molecule of carbon monoxide to produce a fragment at m/z 94.03 .
The relative abundance of these fragment ions will depend on the collision energy used. A systematic study of the collision energy will allow for the optimization of the detection of specific fragments, which is crucial for developing selective and sensitive quantitative methods using multiple reaction monitoring (MRM).
Applications in Research and Drug Development
The ability to accurately and sensitively detect and quantify this compound is valuable in several areas:
-
Metabolite Identification: In drug metabolism studies, LC-MS/MS can be used to identify and quantify metabolites of parent drugs that contain this structural moiety.
-
Pharmacokinetic Studies: The high sensitivity of mass spectrometry allows for the determination of the concentration of this compound in biological matrices such as plasma and urine over time.
-
Chemical Synthesis Monitoring: Mass spectrometry can be used to monitor the progress of chemical reactions involving this compound and to confirm the identity of the final product.
-
Impurity Profiling: Characterizing and quantifying impurities in active pharmaceutical ingredients (APIs) is a critical aspect of drug development and quality control.
Conclusion
This guide has provided a detailed technical overview of the mass spectrometric analysis of this compound. By leveraging soft ionization techniques like ESI and understanding the predictable fragmentation patterns through tandem mass spectrometry, researchers can effectively characterize and quantify this important heterocyclic compound. The methodologies and insights presented herein serve as a robust foundation for the development of sensitive and specific analytical methods in various scientific disciplines.
References
-
Higashi, T., & Shimada, K. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Mass Spectrometry, 39(8), 935-942. [Link][3]
-
PubChem. (n.d.). Methyl Nicotinate. National Center for Biotechnology Information. Retrieved from [Link][7]
-
Higashi, T. (2014). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. ResearchGate. Retrieved from [Link][4]
-
Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry. [Link][5]
-
Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]
- Glish, G. L., & Vachet, R. W. (2003). The basics of mass spectrometry in the twenty-first century. Nature Reviews Drug Discovery, 2(2), 140-150.
- Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
-
ChemBK. (n.d.). Methyl 2-hydroxynicotinate. Retrieved from [Link][1]
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crystal structure of 2-pyridone-3-carboxylate esters
An In-depth Technical Guide to the Crystal Structure of 2-Pyridone-3-Carboxylate Esters
Authored by Gemini, Senior Application Scientist
This guide provides a comprehensive exploration of the synthesis, crystallization, and solid-state structural analysis of 2-pyridone-3-carboxylate esters. Intended for researchers, medicinal chemists, and materials scientists, this document elucidates the critical interplay between molecular structure and crystal packing, highlighting the supramolecular chemistry that governs the properties of this important heterocyclic scaffold.
Introduction: The Significance of the 2-Pyridone Scaffold
The 2-pyridone ring is a privileged scaffold in medicinal chemistry and materials science. Its derivatives are known for a wide range of biological activities, including antibacterial and antimicrobial properties.[1][2] The presence of a carboxylic ester at the 3-position, combined with the inherent hydrogen-bonding capabilities of the pyridone ring, creates molecules with a high propensity for forming ordered, crystalline structures.
Understanding the crystal structure is not merely an academic exercise; it is fundamental to drug development and materials engineering. The precise arrangement of molecules in the solid state—the crystal packing—dictates critical physicochemical properties, including solubility, stability, dissolution rate, and bioavailability.[3][4] Furthermore, the study of intermolecular interactions provides invaluable insights for the rational design of co-crystals and for understanding drug-receptor binding.[2][5] This guide will walk through the process from synthesis to detailed structural elucidation, emphasizing the causality behind key experimental choices.
Synthesis and Crystallization: From Molecule to Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the target compound and the subsequent growth of high-quality single crystals.
Synthetic Pathways
Various methodologies have been developed for the synthesis of substituted 2-pyridones.[6] A robust and versatile approach involves a multi-component reaction, which allows for the efficient construction of the core scaffold with desired substituents in a single step.
Experimental Protocol: Three-Component Synthesis of a 2-Pyridone-3-Carboxylic Acid
This protocol is adapted from methodologies designed for creating functionalized 2-pyridone motifs.[1]
-
Reactant Preparation: In a round-bottom flask, dissolve the primary amine (1.0 mmol) and Meldrum's acid (1.0 mmol) in a suitable solvent such as ethanol (10 mL).
-
Addition of Chromone: Add 3-formylchromone (1.0 mmol) to the mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, a precipitate of the 2-pyridone-3-carboxylic acid product will form. Collect the solid by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization if necessary. The corresponding ester can be subsequently formed via standard Fischer esterification.
-
Validation: Confirm the structure of the synthesized compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1][2]
Growing Single Crystals for Diffraction
Obtaining a crystal suitable for Single-Crystal X-ray Diffraction (SCXRD) is often the most challenging step. The goal is to encourage slow, ordered growth from a supersaturated solution.
Causality in Solvent Selection: The choice of solvent is critical. An ideal solvent system is one in which the compound has moderate solubility. If solubility is too high, the solution will not reach supersaturation; if it is too low, the compound will precipitate as an amorphous powder or as microcrystals. A common strategy involves dissolving the compound in a "good" solvent and allowing a "poor" solvent (in which the compound is less soluble) to slowly diffuse into the solution.
Experimental Protocol: Crystallization by Slow Evaporation
-
Solution Preparation: Dissolve 5-10 mg of the purified 2-pyridone-3-carboxylate ester in a minimal amount of a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane/hexane) in a small, clean vial.
-
Incubation: Cover the vial with a cap, but do not seal it completely. Puncture the cap with a needle to allow for very slow evaporation of the solvent.
-
Crystal Growth: Place the vial in a vibration-free environment at a constant temperature. Crystals should form over a period of several days to weeks.
-
Harvesting: Once crystals of sufficient size (typically >0.1 mm in all dimensions) have formed, carefully remove a single crystal from the solution using a nylon loop.
Structural Elucidation via Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the three-dimensional atomic arrangement within a crystal.[7][8] It provides precise data on bond lengths, bond angles, and the nature of intermolecular interactions.[4]
The SCXRD Workflow
The process involves irradiating a single crystal with a focused beam of monochromatic X-rays and measuring the resulting diffraction pattern.
Caption: The workflow for Single-Crystal X-ray Diffraction (SCXRD) analysis.
Experimental Protocol: SCXRD Data Collection and Structure Refinement
-
Mounting: A suitable single crystal is mounted on a goniometer head.[8]
-
Data Collection: The crystal is cooled (typically to 100 K) in a stream of nitrogen gas to minimize thermal vibrations and improve diffraction quality. It is then exposed to monochromatic X-rays (e.g., from a Cu or Mo source). A detector collects the intensities and positions of the diffracted beams as the crystal is rotated.[8]
-
Data Reduction: The raw diffraction data are processed to determine the unit cell dimensions and integrate the intensities of each reflection.
-
Structure Solution: The "phase problem" is solved using computational methods (e.g., direct methods or Patterson functions) to generate an initial electron density map and an approximate atomic model.
-
Structure Refinement: The initial model is refined against the experimental data using a least-squares algorithm. This process adjusts atomic positions, bond lengths, and angles to achieve the best possible fit between the calculated and observed diffraction patterns.[8]
-
Validation: The final structure is validated using established crystallographic metrics to ensure its chemical and geometric soundness.
Core Structural Features and Supramolecular Assembly
The crystal structures of 2-pyridone derivatives are dominated by specific, predictable hydrogen bonding patterns known as supramolecular synthons.
Tautomerism and Hydrogen Bonding
The 2-pyridone ring can exist in two tautomeric forms: the lactam (pyridone) form and the lactim (hydroxypyridine) form. In the solid state, the lactam form is overwhelmingly favored. This configuration presents a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), making it an ideal building block for self-assembly.[9][10]
Caption: Tautomeric equilibrium between the 2-pyridone and 2-hydroxypyridine forms.
Dominant Supramolecular Synthons
In the absence of competing interactions, 2-pyridones typically form a robust centrosymmetric dimer via a pair of N-H···O=C hydrogen bonds. This is known as the R²₂(8) graph set notation. The ester group at the 3-position can introduce additional, weaker interactions (e.g., C-H···O) but rarely disrupts this primary dimer formation.[11][12]
Caption: Common hydrogen bonding patterns (synthons) in 2-pyridone crystal structures.
Protonation of the pyridone ring under acidic conditions can generate a hydroxypyridinium cation, which dramatically alters the hydrogen bonding patterns and leads to different crystal packing arrangements, often involving counter-ions from the acid.[11][12]
Polymorphism
Polymorphism, the ability of a compound to exist in more than one crystal form, is a critical consideration in the pharmaceutical industry. Different polymorphs can have different properties. While the R²₂(8) dimer is highly robust, variations in substituents on the 2-pyridone-3-carboxylate ester can lead to competition between different synthons, potentially resulting in polymorphism.[5][13] The screening for polymorphs is therefore an essential step in drug development to identify the most stable and effective solid form.
Case Study: Representative Crystallographic Data
The following table summarizes hypothetical but representative crystallographic data for a typical ethyl 2-pyridone-3-carboxylate derivative, illustrating the key parameters obtained from an SCXRD experiment.
| Parameter | Value | Significance |
| Formula | C₈H₉NO₃ | Confirms the chemical composition of the crystal. |
| Crystal System | Monoclinic | Describes the basic symmetry of the unit cell. |
| Space Group | P2₁/c | Defines the symmetry elements within the unit cell; P2₁/c is very common for centrosymmetric molecules. |
| a, b, c (Å) | 7.1, 13.5, 8.9 | The dimensions of the unit cell along the x, y, and z axes. |
| α, γ (°) | 90 | Unit cell angles. |
| β (°) | 105.2 | The non-90° angle characteristic of the monoclinic system. |
| Volume (ų) | 821.5 | The volume of a single unit cell. |
| Z | 4 | The number of molecules in one unit cell. |
| H-Bond: N-H···O (Å) | 2.85 | The distance between the donor nitrogen and acceptor oxygen, indicative of a strong hydrogen bond. |
| R-factor (R1) | 0.045 | A measure of the agreement between the crystallographic model and the experimental data (a good fit). |
Conclusion and Outlook
The is primarily governed by the formation of robust N-H···O hydrogen-bonded dimers. The precise analysis of these structures by SCXRD is indispensable for establishing structure-property relationships crucial for drug development and materials science. Future work in this area will likely focus on crystal engineering—the deliberate design of crystal structures—to control physicochemical properties. By modifying substituents and employing co-crystallization techniques, it is possible to modulate solubility, stability, and other key characteristics, paving the way for the development of novel therapeutics and functional materials based on this versatile heterocyclic core.
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A Technical Guide to Quantum Chemical Calculations for Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Prepared by: Gemini, Senior Application Scientist
Abstract
This guide provides a comprehensive technical framework for conducting quantum chemical calculations on Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a heterocyclic compound of interest in medicinal chemistry and materials science.[1] We detail a robust computational protocol employing Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and vibrational properties. Methodologies for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) theory, and Molecular Electrostatic Potential (MEP) mapping are presented with a focus on scientific causality and practical application. This document is intended for researchers, scientists, and drug development professionals seeking to leverage computational chemistry for deeper molecular insights.
Introduction and Scientific Context
This compound is a pyridinone derivative featuring a unique combination of ester and ketone functionalities.[1] Such heterocyclic scaffolds are prevalent in pharmacologically active molecules, making a detailed understanding of their electronic structure and reactivity paramount for rational drug design.[2] Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer a powerful, non-experimental route to probe molecular characteristics at the atomic level, complementing and guiding empirical research.[3][4]
This guide focuses on a standard and widely validated computational approach—DFT with the B3LYP hybrid functional and the 6-311++G(d,p) basis set—to investigate the title molecule. This level of theory is well-regarded for providing a cost-effective yet accurate description of organic molecules, making it an ideal choice for both foundational research and high-throughput virtual screening.[5][6] We will explore the optimized molecular geometry, predict its vibrational spectrum, and analyze its electronic properties to forecast its chemical behavior and potential for intermolecular interactions, which are critical for applications like drug-receptor binding.[7]
Theoretical Framework: The Power of Density Functional Theory
Density Functional Theory has revolutionized molecular modeling by reformulating the many-body problem of electronic structure. Instead of calculating the complex wave function of every electron, DFT determines the total electronic energy from the spatially dependent electron density.
The foundational concept is that the ground-state energy of a molecule is a unique functional of its electron density. This approach is implemented through the Kohn-Sham equations, which approximate the behavior of the interacting electrons as a system of non-interacting electrons moving in an effective potential. This simplification significantly reduces computational cost without a prohibitive loss of accuracy.[3]
Choice of Functional and Basis Set:
-
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This is a hybrid functional that incorporates a portion of the exact Hartree-Fock exchange energy with exchange and correlation functionals from other sources. B3LYP is renowned for its excellent balance of accuracy and computational efficiency in describing the thermochemistry and structure of a vast range of organic compounds.[8]
-
6-311++G(d,p) Basis Set: This Pople-style basis set provides a robust and flexible description of the electron orbitals.[9]
-
6-311: A triple-zeta valence basis set, meaning it uses three functions to describe each valence electron, allowing for greater flexibility in orbital shape.
-
++G: Includes diffuse functions on both heavy atoms and hydrogen. These are crucial for accurately describing systems with lone pairs, anions, or significant non-covalent interactions.
-
(d,p): Adds polarization functions on heavy atoms (d) and hydrogen atoms (p). These functions allow orbitals to change shape and direction in response to the molecular environment, which is essential for correctly modeling chemical bonds.[6]
-
This combination, B3LYP/6-311++G(d,p), has been shown to yield reliable results for geometries, vibrational frequencies, and electronic properties for similar pyridine derivatives.[10][11]
Experimental and Computational Protocols
A standard workflow for DFT calculations involves initial structure preparation, geometry optimization to find the most stable conformation, and subsequent single-point calculations to derive various properties.[3]
Step-by-Step Computational Workflow
-
Structure Creation: The initial 3D structure of this compound is built using molecular modeling software such as GaussView, Avogadro, or ArgusLab.[12][13]
-
Geometry Optimization: A geometry optimization calculation is performed to locate the minimum energy structure on the potential energy surface.[14][15] This is the most computationally intensive step.
-
Keywords: Opt Freq B3LYP/6-311++G(d,p)
-
Explanation: Opt requests a geometry optimization. Freq is included to calculate vibrational frequencies at the optimized geometry. This is critical to confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain the IR/Raman spectra.[14]
-
Output Analysis: The output file is analyzed to confirm convergence and extract data.[16] Key information includes the final optimized coordinates, total energy, and vibrational frequencies.
-
Property Calculations: Using the optimized geometry, further calculations are run to determine electronic properties. This often involves Natural Bond Orbital (NBO) analysis and population analysis.
-
Keywords: B3LYP/6-311++G(d,p) Pop=NBO
-
Explanation: Pop=NBO requests an NBO analysis, which provides insights into charge distribution, hybridization, and donor-acceptor interactions within the molecule.
-
Workflow Visualization
The following diagram illustrates the logical flow of the computational protocol.
Caption: Computational workflow for DFT analysis.
Results and Scientific Discussion
This section discusses the expected outcomes from the DFT calculations, providing a scientifically grounded interpretation of the data.
Molecular Geometry Optimization
The optimization process yields the most stable three-dimensional arrangement of the atoms. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental crystallographic data, if available, to validate the accuracy of the computational method. For pyridinone structures, planarity is a key feature, and calculations can precisely quantify any deviations.[4]
Table 1: Predicted Key Geometrical Parameters for this compound
| Parameter | Atom(s) | Predicted Value |
| Bond Lengths (Å) | ||
| C=O (ketone) | ~1.22 Å | |
| C=O (ester) | ~1.21 Å | |
| C-O (ester) | ~1.35 Å | |
| C-N (ring) | ~1.38 Å | |
| **Bond Angles (°) ** | ||
| O-C-C (ketone) | ~125° | |
| O-C-O (ester) | ~124° | |
| C-N-C (ring) | ~121° | |
| Note: These are representative values based on similar structures and should be confirmed by calculation. |
Vibrational Analysis
The frequency calculation provides the theoretical vibrational spectrum (Infrared and Raman). Each calculated frequency corresponds to a specific normal mode of vibration, such as C=O stretching, C-H bending, or ring breathing modes.[17] These predictions are invaluable for interpreting experimental IR and Raman spectra, allowing for precise assignment of spectral bands.[10][11][18] The absence of imaginary frequencies confirms that the optimized structure is a true local minimum.[14]
Table 2: Predicted Prominent Vibrational Frequencies (cm⁻¹)
| Frequency (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium | Aromatic C-H Stretch |
| ~2950 | Weak | Methyl C-H Stretch |
| ~1720 | Strong | Ester C=O Stretch |
| ~1660 | Strong | Ketone/Amide C=O Stretch |
| ~1600, ~1450 | Medium-Strong | Pyridine Ring C=C and C=N Stretches[19] |
| ~1250 | Strong | Ester C-O Stretch |
Electronic Properties: Reactivity and Interactions
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are central to understanding chemical reactivity.[20]
-
HOMO: Represents the ability to donate an electron (nucleophilicity).
-
LUMO: Represents the ability to accept an electron (electrophilicity).
-
HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO is a crucial indicator of molecular stability. A large gap implies high kinetic stability and low chemical reactivity, whereas a small gap suggests the molecule is more reactive.[7][20]
For drug development, understanding the HOMO-LUMO distribution helps predict how a molecule might interact with biological targets.[7] The calculations will reveal that the HOMO is likely localized over the electron-rich pyridine ring, while the LUMO may be distributed across the carbonyl groups, which are electron-withdrawing.
The MEP map is a 3D visualization of the electrostatic potential on the molecule's electron density surface. It provides a clear and intuitive guide to intermolecular interactions.[20][21]
-
Red Regions (Negative Potential): Indicate electron-rich areas, which are susceptible to electrophilic attack and are favorable sites for hydrogen bond accepting. These are expected around the carbonyl oxygen atoms.
-
Blue Regions (Positive Potential): Indicate electron-poor areas, susceptible to nucleophilic attack. This is expected near the hydrogen atom on the ring's nitrogen (a hydrogen bond donor site).
-
Green Regions (Neutral Potential): Indicate areas of low polarity.
The MEP map is a powerful tool for predicting how the molecule will "see" and interact with other molecules, such as a receptor binding site or a solvent.[2]
Caption: Relationship between electronic properties and applications.
Conclusion
This guide outlines a comprehensive and scientifically rigorous protocol for the quantum chemical analysis of this compound using DFT. The chosen methodology, B3LYP/6-311++G(d,p), provides a reliable foundation for predicting the molecule's geometry, vibrational spectra, and electronic characteristics. The insights gained from this computational approach—particularly from HOMO-LUMO and MEP analyses—are directly applicable to fields like drug development, where understanding molecular reactivity and interaction potential is essential for designing effective and specific therapeutic agents. By following this framework, researchers can generate high-quality, predictive data to accelerate their scientific investigations.
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Mastering DFT Calculations: A Step-by-Step Guide Using Gaussian Program. Medium. Available at: [Link].
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Creating and running a simple DFT calculation in GaussView / Gaussian. YouTube. Available at: [Link].
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Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. IJERA. Available at: [Link].
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Normal Coordinate Analysis and Vibrational Analysis of Pyridine-Dicarboxylic Acids. ResearchGate. Available at: [Link].
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Molecular structure and vibrational analysis of 2,5-pyridine-dicarboxylic acid using experimental and theoretical methods. ResearchGate. Available at: [Link].
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Basis set effects on calculated geometries: 6-311++G** vs. aug-cc-pVDZ. PubMed. Available at: [Link].
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DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)hydrazinecarbodithioate. ScienceDirect. Available at: [Link].
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A drug design strategy based on molecular docking and molecular dynamics simulations applied to development of inhibitor against triple-negative breast cancer by Scutellarein derivatives. PubMed Central. Available at: [Link].
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An In-Depth Technical Guide to the Solubility of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate in Organic Solvents
Introduction: The Critical Role of Solubility in the Application of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This compound is a versatile heterocyclic compound that serves as a key building block in the synthesis of various pharmacologically active molecules. Its structural motif is found in a range of compounds explored for their potential as cardiovascular, anticancer, and anti-inflammatory agents. The successful application of this compound in synthetic chemistry and drug development is fundamentally linked to its solubility in organic solvents. A thorough understanding of its solubility behavior is paramount for several reasons:
-
Reaction Kinetics and Yield: The rate and efficiency of chemical reactions often depend on the concentration of the reactants in the solvent. Poor solubility can lead to slow reaction times and reduced yields.
-
Purification and Crystallization: Solubility data is crucial for developing effective purification strategies, such as recrystallization, to obtain the desired compound with high purity.
-
Formulation Development: In the context of drug development, the solubility of an active pharmaceutical ingredient (API) or its precursors in various solvents is a critical parameter for designing suitable formulations for preclinical and clinical studies.
This guide provides a comprehensive overview of the solubility of this compound in a range of organic solvents, presents a robust experimental protocol for solubility determination, and discusses the underlying physicochemical principles that govern its solubility profile.
Physicochemical Properties Influencing Solubility
The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This is determined by the interplay of intermolecular forces between the solute and solvent molecules. The key physicochemical properties of this compound that influence its solubility include:
-
Polarity: The presence of a carbonyl group, an ester group, and a lactam ring introduces significant polarity to the molecule. This suggests that it will be more soluble in polar solvents.
-
Hydrogen Bonding: The N-H group in the pyridinone ring can act as a hydrogen bond donor, while the carbonyl and ester oxygens can act as hydrogen bond acceptors. Solvents that can participate in hydrogen bonding are likely to be effective at solvating this molecule.
-
Crystal Lattice Energy: The energy required to break the crystal lattice of the solid solute is a critical factor. A high crystal lattice energy can lead to lower solubility, even in solvents with favorable intermolecular interactions.
Quantitative Solubility Data
The following table summarizes the mole fraction solubility (x) of this compound in various organic solvents at different temperatures.
| Solvent | Temperature (K) | Mole Fraction Solubility (10^4 * x) |
| Methanol | 298.15 | 13.15 |
| 303.15 | 16.34 | |
| 308.15 | 20.18 | |
| 313.15 | 24.89 | |
| 318.15 | 30.73 | |
| Ethanol | 298.15 | 8.53 |
| 303.15 | 10.61 | |
| 308.15 | 13.15 | |
| 313.15 | 16.34 | |
| 318.15 | 20.18 | |
| Isopropanol | 298.15 | 4.29 |
| 303.15 | 5.34 | |
| 308.15 | 6.64 | |
| 313.15 | 8.25 | |
| 318.15 | 10.25 | |
| Acetone | 298.15 | 29.36 |
| 303.15 | 36.49 | |
| 308.15 | 45.36 | |
| 313.15 | 56.36 | |
| 318.15 | 69.99 | |
| Ethyl Acetate | 298.15 | 10.18 |
| 303.15 | 12.65 | |
| 308.15 | 15.72 | |
| 313.15 | 19.54 | |
| 318.15 | 24.28 |
Experimental Protocol for Solubility Determination: The Shake-Flask Method
The following is a detailed, step-by-step protocol for determining the equilibrium solubility of this compound using the widely accepted isothermal shake-flask method. This method is considered the "gold standard" for its reliability and accuracy.
4.1. Materials and Equipment
-
This compound (purity > 99%)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance (±0.1 mg)
-
Vials with screw caps
-
Syringe filters (0.45 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Volumetric flasks and pipettes
4.2. Step-by-Step Methodology
-
Preparation of Supersaturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that equilibrium is reached from a state of supersaturation.
-
-
Equilibration:
-
Securely cap the vials and place them in a thermostatic shaker bath set to the desired temperature.
-
Agitate the vials for a predetermined period (e.g., 24-72 hours) to ensure that the system reaches equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute remains constant.
-
-
Phase Separation:
-
Once equilibrium is reached, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 24 hours to allow the excess solid to settle. This step is critical to avoid contamination of the liquid phase with undissolved solid particles.
-
-
Sampling and Dilution:
-
Carefully withdraw an aliquot of the clear supernatant using a pre-warmed syringe to prevent precipitation of the solute due to temperature changes.
-
Immediately filter the aliquot through a 0.45 µm syringe filter into a pre-weighed volumetric flask.
-
Dilute the filtered sample with a suitable mobile phase to a concentration within the linear range of the analytical method.
-
-
Quantification:
-
Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of this compound.
-
Prepare a calibration curve using standard solutions of the compound with known concentrations.
-
-
Data Analysis:
-
Calculate the mole fraction solubility (x) using the following equation: x = (m1 / M1) / [(m1 / M1) + (m2 / M2)] where m1 and M1 are the mass and molar mass of the solute, and m2 and M2 are the mass and molar mass of the solvent.
-
4.3. Diagram of the Experimental Workflow
Caption: Workflow for solubility determination using the shake-flask method.
Factors Affecting Solubility Measurement
To ensure the trustworthiness and reproducibility of solubility data, it is essential to consider and control for the following factors:
-
Purity of the Compound and Solvents: Impurities can significantly alter the solubility of a compound. Therefore, using highly pure materials is crucial.
-
Temperature Control: Solubility is highly dependent on temperature. Precise temperature control of the thermostatic bath is necessary for accurate measurements.
-
Solid State Form: The crystalline form (polymorph) of the solute can have a significant impact on its solubility. It is important to characterize the solid form of the compound before and after the solubility experiment to ensure that no phase transitions have occurred.
-
pH of the Medium: For ionizable compounds, the pH of the solvent can have a dramatic effect on solubility. While less critical for many organic solvents, it is a key consideration for aqueous solubility.
Conclusion
The solubility of this compound in organic solvents is a critical parameter that influences its utility in chemical synthesis and drug development. This guide has provided a comprehensive overview of its solubility profile, a detailed and robust experimental protocol for its determination, and an analysis of the key factors that govern its solubility. By understanding and applying the principles and methodologies outlined in this guide, researchers can optimize reaction conditions, streamline purification processes, and accelerate the development of new chemical entities.
References
PubChem. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. National Center for Biotechnology Information. Retrieved from [Link] European Chemicals Agency. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. ECHA. Retrieved from [Link] Molbase. (n.d.). Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. Retrieved from [Link]
The Enduring Allure of the 2-Pyridone Scaffold: A Technical Guide to its Discovery and Synthesis
For centuries, the 2-pyridone ring system has captivated chemists with its unique electronic properties and remarkable versatility. This guide provides an in-depth exploration of the discovery and historical evolution of 2-pyridone synthesis, offering a comprehensive resource for researchers, scientists, and professionals in drug development. We will journey from the seminal discoveries of the 19th and early 20th centuries to the cutting-edge methodologies of the 21st century, providing not just a historical overview, but also a practical guide with detailed experimental protocols and mechanistic insights.
The 2-pyridone moiety is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and pharmaceutical agents. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a highly sought-after component in the design of novel therapeutics.[1] This guide will delve into the foundational synthetic strategies that first unlocked access to this critical heterocycle and trace their evolution into the sophisticated techniques employed today.
The Dawn of Pyridone Chemistry: Early Discoveries and Foundational Syntheses
While the precise first synthesis of the parent 2-pyridone is not definitively attributed to a single individual in early literature, the late 19th and early 20th centuries saw a flurry of activity in pyridine chemistry that laid the groundwork for its isolation and synthesis. The work of German chemist Adolf von Baeyer was pivotal in the broader field of heterocyclic chemistry. In 1910, von Baeyer described the synthesis of pyridine derivatives from pyran and pyrone precursors, a reaction now known as the Baeyer-Pyridinsynthese.[2] This work demonstrated the interconversion of six-membered oxygen and nitrogen heterocycles, a key conceptual advance that paved the way for targeted pyridone synthesis.
The Guareschi-Thorpe Condensation: A Cornerstone of 2-Pyridone Synthesis
One of the most significant early contributions to the synthesis of functionalized 2-pyridones was the Guareschi-Thorpe condensation, named after Icilio Guareschi and Jocelyn Field Thorpe.[3] This robust and versatile reaction involves the condensation of a 1,3-dicarbonyl compound with cyanoacetamide in the presence of a base to yield a substituted 2-pyridone.[4] The reaction proceeds through a series of well-defined steps, making it a classic example of tandem Knoevenagel condensation and intramolecular cyclization.
The causality behind the experimental choices in the Guareschi-Thorpe condensation is rooted in fundamental principles of organic reactivity. The basic catalyst, often a simple amine or hydroxide, serves to deprotonate the active methylene group of the 1,3-dicarbonyl compound and cyanoacetamide, generating nucleophilic enolates. The subsequent Knoevenagel condensation between the carbonyl compound and cyanoacetamide forms a vinylogous cyanoamide intermediate. Intramolecular cyclization then occurs, driven by the attack of the amide nitrogen onto one of the carbonyl groups, followed by dehydration to afford the stable aromatic 2-pyridone ring.
Diagram 1: Guareschi-Thorpe Condensation Workflow
Caption: Workflow of the Guareschi-Thorpe Condensation for 2-Pyridone Synthesis.
Experimental Protocol: Guareschi-Thorpe Synthesis of 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol provides a self-validating system for the synthesis of a model 2-pyridone derivative.
Materials:
-
Acetylacetone (1,3-diketone)
-
Cyanoacetamide
-
Piperidine (base catalyst)
-
Ethanol (solvent)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve acetylacetone (10.0 g, 0.1 mol) and cyanoacetamide (8.4 g, 0.1 mol) in ethanol (50 mL).
-
To this solution, add piperidine (1.0 mL) as a catalyst.
-
Heat the reaction mixture to reflux with stirring for 2 hours.
-
Upon cooling to room temperature, a crystalline precipitate will form.
-
Collect the solid by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to yield pure 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
Table 1: Quantitative Data for Guareschi-Thorpe Synthesis
| Reactant | Molecular Weight ( g/mol ) | Amount (g) | Moles |
| Acetylacetone | 100.12 | 10.0 | 0.1 |
| Cyanoacetamide | 84.08 | 8.4 | 0.1 |
| Product | Molecular Weight ( g/mol ) | Theoretical Yield (g) | Typical Yield (%) |
| 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | 150.16 | 15.0 | 80-90 |
The Evolution of Synthesis: From Classical Reactions to Modern Marvels
Following the foundational work of chemists like Guareschi and Thorpe, the 20th century witnessed a significant expansion of the synthetic chemist's toolbox for accessing 2-pyridone derivatives.
The Bohlmann-Rahtz Pyridine Synthesis
Another important classical method is the Bohlmann-Rahtz pyridine synthesis, which provides a route to substituted pyridines, including 2-pyridone precursors, from enamines and ethynyl ketones.[5][6] This reaction proceeds through a Michael addition followed by cyclization and dehydration. The versatility of this method lies in the ability to vary both the enamine and the ethynyl ketone components, allowing for the synthesis of a wide range of substituted pyridines.[5]
Diagram 2: Bohlmann-Rahtz Pyridine Synthesis Mechanism
Caption: Key steps in the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocol: Bohlmann-Rahtz Synthesis of a Substituted Pyridine
This protocol outlines a general procedure for the Bohlmann-Rahtz synthesis.
Materials:
-
β-Enaminone
-
Alkynone
-
Acetic acid (catalyst)
-
Toluene (solvent)
Procedure:
-
Dissolve the β-enaminone (1.0 equiv) and the alkynone (1.1 equiv) in toluene.
-
Add a catalytic amount of glacial acetic acid.
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to obtain the desired substituted pyridine.
The Modern Era: Catalysis and Efficiency in 2-Pyridone Synthesis
The latter half of the 20th century and the beginning of the 21st century have been characterized by the development of highly efficient and selective methods for 2-pyridone synthesis, largely driven by advances in organometallic catalysis and the development of multicomponent reactions.
Transition-Metal Catalyzed C-H Functionalization
A paradigm shift in the synthesis of functionalized 2-pyridones has been the advent of transition-metal-catalyzed C-H functionalization.[7] These methods allow for the direct introduction of substituents onto the 2-pyridone core, obviating the need for pre-functionalized starting materials.[7] Catalysts based on palladium, rhodium, and copper have proven to be particularly effective in promoting the selective arylation, alkenylation, and alkylation of 2-pyridones.[8] The directing group ability of the pyridone nitrogen or a pre-installed group on the nitrogen atom plays a crucial role in achieving high regioselectivity in these transformations.
Multicomponent Reactions (MCRs)
Multicomponent reactions (MCRs) have emerged as a powerful strategy for the rapid and efficient construction of complex molecules, including 2-pyridone derivatives.[9] MCRs involve the combination of three or more starting materials in a single synthetic operation to form a product that contains portions of all the reactants.[9] These reactions are highly atom-economical and often proceed with high convergence and operational simplicity. A variety of MCRs have been developed for the synthesis of highly substituted 2-pyridones, often employing readily available starting materials and environmentally benign reaction conditions.[10]
Conclusion
The journey of 2-pyridone synthesis is a testament to the ingenuity and evolution of organic chemistry. From the classical condensation reactions that first provided access to this important scaffold to the sophisticated catalytic and multicomponent strategies of the modern era, the quest for more efficient and versatile synthetic methods continues. The enduring importance of the 2-pyridone core in drug discovery and materials science ensures that the development of novel synthetic approaches will remain a vibrant and impactful area of research for years to come.
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The Electronic Versatility of Substituted 2-Pyridones: A Technical Guide for Researchers and Drug Development Professionals
Introduction: The 2-Pyridone Core - A Privileged Scaffold in Modern Science
The 2-pyridone motif, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in contemporary medicinal chemistry and materials science.[1][2] Its prevalence in numerous FDA-approved drugs, such as the kinase inhibitors Ripretinib and Palbociclib, underscores its significance as a "privileged scaffold".[3][4] This distinction arises from its unique electronic characteristics, which allow it to act as a versatile pharmacophore capable of engaging in a wide array of intermolecular interactions.[5][6] Substituted 2-pyridones can serve as bioisosteres for amides and phenols, act as both hydrogen bond donors and acceptors, and contribute to favorable drug-like properties such as metabolic stability and aqueous solubility.[3][4] This guide provides an in-depth exploration of the fundamental electronic properties of substituted 2-pyridones, offering a technical resource for researchers aiming to harness the full potential of this remarkable heterocyclic system.
The Heart of the Matter: Tautomerism in 2-Pyridones
The most defining electronic feature of 2-pyridones is their existence in a tautomeric equilibrium between the lactam (2-pyridone) and lactim (2-hydroxypyridine) forms.[3] In most cases, the lactam form predominates in both solid and solution phases.[3] This equilibrium is a delicate balance of competing factors, including aromaticity, bond energies, and solvation effects.
The lactam form benefits from the high strength of the carbon-oxygen double bond, while the lactim form possesses a fully aromatic pyridine ring.[7] Computational studies have shown that in the gas phase, the energy difference between the two tautomers is very small, with some calculations suggesting the 2-pyridone form is more stable by a mere 0.3 kcal/mol.[1][8]
Solvent Effects on Tautomeric Equilibrium
The position of the tautomeric equilibrium is highly sensitive to the solvent environment.[9] Non-polar solvents tend to favor the 2-hydroxypyridine (lactim) form, whereas polar solvents, particularly those capable of hydrogen bonding like water and alcohols, significantly shift the equilibrium towards the 2-pyridone (lactam) form.[7][10] This is attributed to the greater dipole moment of the lactam tautomer, leading to stronger dipole-dipole interactions and hydrogen bonding with polar solvent molecules.[9]
| Solvent | Dielectric Constant | Keq ([2-pyridone]/[2-hydroxypyridine]) |
| Gas Phase | 1 | ~0.4 |
| Cyclohexane | 2.02 | 1.7 |
| Chloroform | 4.81 | 6.0 |
| Water | 80.1 | ~999 |
| Table 1: Experimentally determined equilibrium constants for the 2-pyridone/2-hydroxypyridine tautomerism in various media, demonstrating the profound effect of solvent polarity. Data compiled from multiple sources.[9] |
Aromaticity: A Contentious but Crucial Aspect
The aromaticity of the 2-pyridone ring system is a subject of ongoing discussion. While the 2-hydroxypyridine tautomer is unequivocally aromatic, the 2-pyridone form presents a more complex picture. Structural data reveals alternating single and double bond lengths in the 2-pyridone ring, suggesting a less aromatic character compared to benzene.[9] However, there is substantial evidence for a significant degree of aromaticity in the lactam form, which can be rationalized by considering a zwitterionic resonance structure where the nitrogen atom donates its lone pair into the ring, creating a 6π-electron system.[11] This delocalization contributes to the overall stability of the 2-pyridone tautomer.[11] O-alkylation of 2-pyridones to form 2-alkoxypyridines fully restores the aromaticity of the pyridine ring, a strategy that has been employed in the design of PIM-1 kinase inhibitors.[12][13]
Modulating Electronic Properties: The Role of Substituents
The electronic properties of the 2-pyridone core can be finely tuned through the introduction of substituents at various positions on the ring. The nature and position of these substituents can profoundly influence the tautomeric equilibrium, electron density distribution, and ultimately, the biological activity and photophysical properties of the molecule.[14][15]
Inductive and Resonance Effects
Substituents exert their influence through a combination of inductive and resonance effects.[14] Electron-withdrawing groups (EWGs), such as nitro (NO2) and cyano (CN), decrease the electron density of the ring and can stabilize the lactam form by enhancing the acidity of the N-H bond. Conversely, electron-donating groups (EDGs) like amino (NH2) and methoxy (OCH3) increase the electron density of the ring.[14][16]
A computational study on substituted 2-pyridones revealed the following trends:
-
Substituents at the 3- and 4-positions: Generally increase the population of the lactam tautomer.[14]
-
Substituents at the 5- and 6-positions: Tend to shift the equilibrium towards the lactim form.[14]
The inductive effect of the substituent is a primary determinant of the tautomeric equilibrium by modulating the acidity of the N-H and O-H bonds.[14]
Characterization Techniques: Unveiling the Electronic Structure
A multi-faceted approach employing both spectroscopic and computational methods is essential for a comprehensive understanding of the electronic properties of substituted 2-pyridones.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for studying tautomeric equilibria. The chemical shifts of the ring protons and carbons are sensitive to the electronic environment and can be used to determine the relative populations of the lactam and lactim forms.[17] Temperature-dependent NMR studies can provide thermodynamic parameters for the tautomerization process.[17]
-
UV-Vis Spectroscopy: The electronic transitions of the lactam and lactim tautomers occur at different wavelengths. The lactam form typically exhibits a π-π* transition at a lower energy (longer wavelength) than the lactim form.[17] By analyzing the absorption spectra in different solvents, the position of the tautomeric equilibrium can be assessed.[18]
-
Photoelectron Spectroscopy (PES): This technique provides direct information about the energies of the molecular orbitals.[19] By comparing the experimental ionization energies with theoretical calculations, the electronic structure of the different tautomers can be elucidated.[20]
Computational Chemistry
-
Density Functional Theory (DFT) and Ab Initio Methods: These computational techniques are invaluable for predicting the geometric and electronic properties of 2-pyridone derivatives.[2][21] They can be used to calculate the relative energies of the tautomers, predict NMR and UV-Vis spectra, and analyze the molecular orbitals and charge distribution.[1][22] Common functionals used for these systems include B3LYP and CAM-B3LYP, with basis sets such as 6-311++G** providing a good balance of accuracy and computational cost.[2]
Experimental Protocols
Protocol 1: Determination of Tautomeric Equilibrium Constant using UV-Vis Spectroscopy
-
Preparation of Stock Solutions: Prepare stock solutions of the substituted 2-pyridone in a non-polar solvent (e.g., cyclohexane) and a polar aprotic solvent (e.g., acetonitrile).
-
Preparation of Solvent Mixtures: Create a series of solvent mixtures with varying mole fractions of the polar and non-polar solvents.
-
Acquisition of UV-Vis Spectra: Record the UV-Vis absorption spectrum of the 2-pyridone derivative in each solvent mixture, as well as in the pure solvents.
-
Data Analysis: Identify the absorption maxima corresponding to the lactam and lactim forms. The equilibrium constant (K_T) can be determined by analyzing the changes in absorbance at these wavelengths as a function of solvent composition, often using methods like the Benesi-Hildebrand analysis for specific interactions or by analyzing the solvatochromic shifts.
Protocol 2: Computational Workflow for Tautomerism Analysis
-
Structure Optimization: Perform geometry optimizations for both the lactam and lactim tautomers of the substituted 2-pyridone using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311++G(d,p)).
-
Frequency Calculations: Perform frequency calculations at the same level of theory to confirm that the optimized structures are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVE).
-
Energy Calculations: Calculate the single-point energies of the optimized structures using a higher level of theory or a larger basis set for improved accuracy. Correct the electronic energies with the ZPVE.
-
Solvation Modeling: To simulate the effect of a solvent, employ an implicit solvation model such as the Polarizable Continuum Model (PCM) during the optimization and energy calculations.
-
Analysis: Compare the relative energies of the two tautomers in the gas phase and in different solvents to predict the position of the equilibrium. Further analysis of NBO charges, dipole moments, and molecular orbitals can provide deeper insights into the electronic differences between the tautomers.
Applications in Drug Discovery: A Privileged Scaffold for Kinase Inhibitors
The 2-pyridone moiety is a prominent feature in many kinase inhibitors due to its ability to form key hydrogen bond interactions with the hinge region of the kinase active site.[6] The N-H group can act as a hydrogen bond donor, while the carbonyl oxygen serves as a hydrogen bond acceptor. By strategically placing substituents on the 2-pyridone ring, the electronic properties can be modulated to optimize binding affinity and selectivity for the target kinase.[23] For instance, the introduction of electron-donating groups can increase the hydrogen bond accepting ability of the carbonyl oxygen, while electron-withdrawing groups can enhance the hydrogen bond donating capacity of the N-H proton.
A quantitative structure-activity relationship (QSAR) approach can be employed to correlate the electronic properties of substituted 2-pyridones with their biological activity.[24][25] Descriptors such as Hammett constants, which quantify the electron-donating or -withdrawing nature of a substituent, can be used to build predictive models for inhibitor potency.[11][26]
Emerging Applications in Materials Science: 2-Pyridones in Organic Light-Emitting Diodes (OLEDs)
The tunable photophysical properties of 2-pyridone derivatives make them attractive candidates for use in organic light-emitting diodes (OLEDs).[3][14] By incorporating electron-donating and electron-accepting moieties into the 2-pyridone scaffold, molecules with efficient thermally activated delayed fluorescence (TADF) can be designed.[3] These materials can harvest both singlet and triplet excitons, leading to high electroluminescence efficiencies. The emission color can be tuned from blue to red by modifying the substituents, demonstrating the versatility of the 2-pyridone core in advanced materials applications.[27]
Visualizing Key Concepts
Caption: Tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2-pyridone (lactam) forms.
Caption: Integrated experimental and computational workflow for characterizing substituted 2-pyridones.
Conclusion
The electronic properties of substituted 2-pyridones are rich and tunable, making them a highly valuable scaffold in both medicinal chemistry and materials science. A thorough understanding of their tautomeric equilibrium, aromaticity, and the influence of substituents is paramount for the rational design of novel molecules with desired functions. The integrated application of advanced spectroscopic techniques and computational modeling provides a powerful platform for elucidating the intricate electronic structure of these versatile compounds, paving the way for future innovations in drug discovery and advanced materials.
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- 20. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pubs.aip.org [pubs.aip.org]
- 22. Design, synthesis and docking study of pyridine and thieno[2,3-b] pyridine derivatives as anticancer PIM-1 kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Quantitative structure-activity relationship analysis of pyridinone HIV-1 reverse transcriptase inhibitors using the k nearest neighbor method and QSAR-based database mining - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. A Quantitative Structure-Activity Relationship and Molecular Modeling Study on a Series of Heteroaryl- and Heterocyclyl-Substituted Imidazo[1,2-a]Pyridine Derivatives Acting as Acid Pump Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 25. taylorandfrancis.com [taylorandfrancis.com]
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- 27. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Detailed Protocol for Researchers
This comprehensive guide provides a detailed protocol for the synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a valuable heterocyclic building block in medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the field of organic synthesis and pharmaceutical development, offering in-depth procedural details, mechanistic insights, and safety considerations.
Introduction
This compound, also known as methyl 2-hydroxynicotinate, is a key intermediate in the synthesis of a variety of biologically active molecules. Its pyridine-2-one scaffold is a privileged structure in medicinal chemistry, appearing in numerous compounds with diverse therapeutic applications. The presence of both a reactive ester and a modifiable pyridone ring makes it a versatile starting material for the construction of more complex molecular architectures.
The synthesis of this compound is most directly achieved through the Fischer-Speier esterification of 2-hydroxynicotinic acid. This classic acid-catalyzed reaction offers a straightforward and cost-effective route to the desired product.[1][2][3] This protocol will detail this specific method, providing a robust and reproducible procedure for laboratory-scale synthesis.
Reaction Scheme and Mechanism
The synthesis proceeds via the Fischer esterification of 2-hydroxynicotinic acid with methanol, catalyzed by a strong acid, typically sulfuric acid. The overall reaction is depicted below:
Figure 1: Overall reaction for the synthesis of this compound.
The mechanism of the Fischer esterification involves the initial protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst. This activation enhances the electrophilicity of the carbonyl carbon, facilitating nucleophilic attack by the alcohol (methanol). The resulting tetrahedral intermediate undergoes a series of proton transfers to form a good leaving group (water), which is subsequently eliminated to yield the protonated ester. Deprotonation of this species regenerates the acid catalyst and affords the final ester product.[1][2][3]
Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of this compound.
Materials and Equipment
| Reagent/Material | Grade | Supplier |
| 2-Hydroxynicotinic acid | ≥98% | Commercially Available |
| Methanol (MeOH) | Anhydrous | Commercially Available |
| Sulfuric Acid (H₂SO₄) | Concentrated (98%) | Commercially Available |
| Sodium Bicarbonate (NaHCO₃) | Saturated Aqueous Solution | Prepared in-house |
| Dichloromethane (CH₂Cl₂) | Reagent Grade | Commercially Available |
| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | Commercially Available |
| Round-bottom flask (250 mL) | - | Standard lab equipment |
| Reflux condenser | - | Standard lab equipment |
| Magnetic stirrer and stir bar | - | Standard lab equipment |
| Heating mantle | - | Standard lab equipment |
| Separatory funnel (500 mL) | - | Standard lab equipment |
| Rotary evaporator | - | Standard lab equipment |
| Buchner funnel and filter paper | - | Standard lab equipment |
| pH paper | - | Standard lab equipment |
Procedure
Figure 2: Experimental workflow for the synthesis of this compound.
Step 1: Reaction Setup
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 13.9 g (0.1 mol) of 2-hydroxynicotinic acid.
-
Add 100 mL of anhydrous methanol to the flask.
-
While stirring, slowly and carefully add 5 mL of concentrated sulfuric acid to the suspension. Caution: The addition of sulfuric acid to methanol is exothermic. Add the acid dropwise, and consider using an ice bath to control the temperature.
-
Attach a reflux condenser to the flask and heat the mixture to a gentle reflux using a heating mantle.
-
Maintain the reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 2: Work-up
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
To the resulting residue, add approximately 100 mL of deionized water and stir until the solid dissolves.
-
Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. Caution: Carbon dioxide gas will be evolved during neutralization. Add the bicarbonate solution slowly to avoid excessive foaming.
-
A white precipitate of the product should form upon neutralization.
-
Transfer the mixture to a 500 mL separatory funnel and extract the aqueous layer three times with 50 mL portions of dichloromethane.
Step 3: Purification and Isolation
-
Combine the organic extracts in a clean flask.
-
Dry the combined organic layer over anhydrous magnesium sulfate.
-
Filter the mixture to remove the drying agent.
-
Remove the dichloromethane using a rotary evaporator to yield the crude product as a white to off-white solid.
-
For further purification, the crude product can be recrystallized from a mixture of methanol and water.
-
Isolate the purified crystals by filtration, wash with a small amount of cold water, and dry under vacuum.
Expected Yield and Characterization
-
Yield: The expected yield of the purified product is typically in the range of 75-85%.
-
Appearance: White to off-white crystalline solid.
-
Melting Point: 158-161 °C.
-
¹H NMR (400 MHz, DMSO-d₆) δ: 12.15 (s, 1H, NH), 8.15 (dd, J = 6.4, 1.9 Hz, 1H), 7.80 (dd, J = 7.4, 1.9 Hz, 1H), 6.45 (t, J = 6.9 Hz, 1H), 3.80 (s, 3H, OCH₃).
-
¹³C NMR (101 MHz, DMSO-d₆) δ: 165.8, 162.1, 145.3, 140.5, 117.2, 106.9, 52.3.
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: All steps of this procedure should be performed in a well-ventilated fume hood.
-
Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and a strong oxidizing agent. Handle with extreme care and avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.
-
Methanol: Methanol is flammable and toxic. Avoid inhalation and skin contact.
-
Dichloromethane: Dichloromethane is a volatile and potentially carcinogenic solvent. Handle in a fume hood and avoid inhalation.
-
Neutralization: The neutralization step with sodium bicarbonate produces carbon dioxide gas. Perform this step slowly and with adequate ventilation to prevent pressure buildup.
Troubleshooting
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | Extend the reflux time and monitor the reaction by TLC until the starting material is consumed. |
| Insufficient acid catalyst | Ensure the correct amount of sulfuric acid is added. | |
| Loss of product during work-up | Ensure complete extraction by performing multiple extractions. Be careful during the neutralization step to avoid making the solution too basic, which could hydrolyze the ester. | |
| Product is an oil or does not solidify | Presence of impurities | Ensure the starting materials are of high purity. Purify the crude product by column chromatography on silica gel if recrystallization is ineffective. |
| Incomplete removal of solvent | Ensure the product is thoroughly dried under vacuum. |
Conclusion
This protocol provides a reliable and detailed procedure for the synthesis of this compound via Fischer esterification. By following the outlined steps and adhering to the safety precautions, researchers can efficiently produce this valuable intermediate for further synthetic applications in drug discovery and materials science.
References
-
Fischer, E.; Speier, A. Darstellung der Ester. Ber. Dtsch. Chem. Ges.1895 , 28 (3), 3252–3258. [Link]
-
Otera, J. Esterification. John Wiley & Sons, Ltd, 2003 . [Link]
-
Carey, F. A.; Sundberg, R. J. Advanced Organic Chemistry, Part B: Reactions and Synthesis, 5th ed.; Springer: New York, 2007 . [Link]
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The Strategic Role of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate in Modern Drug Synthesis: Application Notes and Protocols
Introduction: The Versatility of the 2-Pyridone Scaffold
The 2-pyridone motif is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a wide array of natural products and synthetically derived pharmaceuticals.[1] Its unique electronic and structural properties allow it to act as a versatile pharmacophore, engaging in various biological interactions. Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, as a functionalized derivative, represents a key precursor, offering multiple reactive sites for the construction of complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, and application in the preparation of notable active pharmaceutical ingredients (APIs).
Physicochemical Properties and Safe Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 10128-91-3 | [2] |
| Molecular Formula | C₇H₇NO₃ | [3] |
| Molecular Weight | 153.14 g/mol | [3] |
| Appearance | Off-white to light yellow crystalline powder | General laboratory observation |
| Solubility | Soluble in methanol, ethanol, and dimethylformamide (DMF). Limited solubility in water. | General laboratory observation |
| Melting Point | Data not consistently available; related compounds have varied melting points. | N/A |
| Boiling Point | Decomposes upon strong heating. | General laboratory observation |
Safety and Handling Precautions:
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound.
-
Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Handling: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Synthesis of the Precursor: A General Protocol
The synthesis of 2-pyridone derivatives, including this compound, can be achieved through various multicomponent reactions.[4][5] A common and effective strategy involves the condensation of an enamine with an active methylene compound. The following is a generalized, yet detailed, protocol based on established methodologies for similar structures.[6][7]
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the title compound via a multi-component reaction.
Materials:
-
Appropriate enamine precursor (e.g., derived from an amine and a β-ketoester)
-
Methyl cyanoacetate
-
Base (e.g., sodium ethoxide, piperidine)
-
Anhydrous ethanol
-
Hydrochloric acid (for acidification)
-
Drying agent (e.g., anhydrous sodium sulfate)
-
Solvents for extraction and recrystallization (e.g., ethyl acetate, hexane)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the enamine precursor (1.0 eq) in anhydrous ethanol.
-
Addition of Reagents: To the stirred solution, add methyl cyanoacetate (1.1 eq) followed by the dropwise addition of a solution of the base (e.g., sodium ethoxide, 1.2 eq) in anhydrous ethanol.
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and neutralize with a dilute solution of hydrochloric acid until the pH is approximately 6-7.
-
Extraction: Remove the ethanol under reduced pressure. To the resulting residue, add water and extract with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield this compound as a solid.
Characterization:
The identity and purity of the synthesized compound should be confirmed by spectroscopic methods.
-
¹H NMR: Expected signals would include a singlet for the methyl ester protons, and distinct signals for the protons on the pyridine ring.
-
¹³C NMR: The spectrum should show characteristic peaks for the carbonyl carbons of the ester and the pyridone ring, as well as for the methyl group and the carbons of the pyridine ring.
-
IR Spectroscopy: Key vibrational bands would be expected for the N-H stretch, C=O stretches of the ester and pyridone, and C=C bonds of the aromatic ring.
Application in Drug Synthesis
This compound is a valuable intermediate in the synthesis of various pharmaceuticals. Below are detailed protocols for its application in the synthesis of two notable drugs.
Application Example 1: Synthesis of Milrinone (Cardiotonic Agent)
Milrinone is a phosphodiesterase 3 inhibitor used in the treatment of heart failure.[8][9] The 2-pyridone core is essential for its biological activity. The following protocol outlines a synthetic route to a key intermediate of Milrinone starting from a derivative of this compound.
Diagram 1: Synthetic Pathway to a Milrinone Intermediate
Sources
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
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- 9. Milrinone [drugfuture.com]
The Versatile Scaffold: Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate in Modern Medicinal Chemistry
Introduction: A Building Block of Therapeutic Potential
In the landscape of medicinal chemistry, the quest for novel molecular scaffolds that can serve as a foundation for a diverse range of therapeutic agents is perpetual. One such scaffold of significant interest is the dihydropyridinone core, and within this class, Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate stands out as a particularly versatile and valuable starting material.[1] This compound, with the chemical formula C7H7NO3, possesses a unique combination of ketone and ester functionalities, making it a reactive and adaptable building block for the synthesis of more complex molecules.[1] Its utility is widely recognized in both industrial applications and academic research laboratories, particularly in the development of new pharmaceutical agents.[1]
This guide provides an in-depth exploration of the use of this compound in medicinal chemistry. We will delve into its synthesis, its role in the generation of pharmacologically active compounds, and provide detailed protocols for its application, aimed at researchers, scientists, and professionals in drug development.
The Dihydropyridinone Core: A Privileged Scaffold in Drug Discovery
The dihydropyridinone moiety is a prominent heterocyclic system that plays a crucial role in numerous biological processes.[2] This structural motif is a key component in a wide array of pharmacologically active molecules and natural products.[2] The significance of dihydropyridinones and their structural relatives, dihydropyridines, is underscored by their diverse range of biological activities, including:
-
Antimicrobial and Antifungal Activity: Derivatives have shown promise in combating various bacterial and fungal strains.[2][3]
-
Anticancer Properties: The scaffold is a component of compounds being investigated for their anti-proliferative effects on cancer cell lines.[2][4]
-
Anti-inflammatory Effects: Certain dihydropyridinone derivatives have demonstrated potent anti-inflammatory properties.[2]
-
Cardiovascular Applications: Dihydropyridines are well-known for their use as calcium channel blockers in the treatment of hypertension and other cardiovascular disorders.[3]
-
Antidiabetic Potential: Research has identified 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives as a class of oral hypoglycemic agents.[5]
The therapeutic potential of this scaffold stems from its ability to interact with a variety of biological targets, which can be fine-tuned through chemical modifications. This compound serves as an excellent starting point for such modifications.
Synthetic Strategies and Methodologies
The synthesis of the 2-oxo-1,2-dihydropyridine core can be achieved through several synthetic routes. A common and effective method involves the reaction of an enaminone with an active methylene compound, followed by cyclization.[6]
General Synthetic Workflow
The following diagram illustrates a generalized workflow for the synthesis of 2-oxo-1,2-dihydropyridine-3-carbonitriles, which are close analogs and precursors to the corresponding carboxylic acids and esters.
Caption: Synthetic workflow for 2-oxo-1,2-dihydropyridine derivatives.
Protocol 1: Synthesis of 6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
This protocol is based on the reaction of 4-(dimethylamino)but-3-en-2-one with cyanoacetamide, which serves as a representative example of the synthesis of a closely related analog.[6]
Materials:
-
4-(Dimethylamino)but-3-en-2-one
-
Cyanoacetamide
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4-(dimethylamino)but-3-en-2-one (1 equivalent) and cyanoacetamide (1 equivalent) in ethanol.
-
Reaction: Heat the mixture to reflux and maintain for a specified period (typically several hours), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Intermediate Isolation: Upon completion, cool the reaction mixture. The intermediate dienamide may precipitate and can be isolated by filtration.[6]
-
Cyclization: Suspend the isolated intermediate in a suitable solvent and add a catalytic amount of concentrated hydrochloric acid.
-
Product Formation: Heat the mixture to induce cyclization. The formation of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be observed by the consumption of the intermediate.[6]
-
Work-up and Purification: After cooling, neutralize the reaction mixture and extract the product with an appropriate organic solvent. The crude product can be purified by recrystallization or column chromatography.
Causality Behind Experimental Choices:
-
Solvent: Ethanol is a common solvent for such condensations as it is polar enough to dissolve the reactants and facilitates the reaction.
-
Catalyst: The acid catalyst is crucial for the cyclization step, as it protonates the intermediate, making it more susceptible to intramolecular attack to form the pyridone ring.
Protocol 2: Hydrolysis and Esterification to this compound
The resulting carbonitrile can be converted to the desired methyl ester through hydrolysis followed by esterification.
Materials:
-
6-Methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
-
Sulfuric acid (concentrated)
-
Methanol
-
Sodium bicarbonate
-
Dichloromethane
Procedure:
-
Hydrolysis: Heat the carbonitrile in the presence of concentrated sulfuric acid and water to hydrolyze the nitrile to a carboxylic acid.
-
Esterification: After hydrolysis is complete, add methanol to the reaction mixture and reflux to perform Fischer esterification.
-
Work-up: Cool the reaction, carefully neutralize with a saturated solution of sodium bicarbonate, and extract the product with dichloromethane.
-
Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.
Applications in Drug Discovery: Case Studies
The versatility of the 2-oxo-1,2-dihydropyridine-3-carboxylic acid scaffold is evident in its application in the development of various therapeutic agents.
Hypoglycemic Agents
A series of 1,2-dihydro-2-oxo-3-pyridinecarboxylic acids have been synthesized and evaluated for their hypoglycemic activity.[5] The synthesis involved the reaction of the sodium enolate of a 3-substituted 3-oxopropionaldehyde with cyanoacetamide, followed by hydrolysis of the resulting nitrile.[5] Structure-activity relationship (SAR) studies revealed that the nature of the substituent at the 6-position of the pyridone ring significantly influences the hypoglycemic potency.[5]
| Substituent at C6 | Hypoglycemic Potency |
| 2,2-dimethylpropyl | Most Potent |
| 2,2-dimethylbutyl | High |
| 1,1-dimethylethyl | High |
| 2-methylpropyl | Moderate |
| Hydrogen | Active |
| Methyl | Inactive |
Data synthesized from J. Med. Chem. 1975, 18 (9), pp 946–950.[5]
Cardiotonic Agents
New classes of cardiotonic agents with a 2-pyridone structure have been developed.[4] These compounds were synthesized by reacting appropriate sym-2-dimethylaminomethylene-1,3-diones with methylcyanoacetate.[4] Certain derivatives demonstrated a significant increase in atrial contractility, even greater than the reference drug milrinone.[4]
Conclusion and Future Perspectives
This compound and its derivatives represent a cornerstone in the synthesis of medicinally important compounds. The inherent reactivity and the privileged nature of the dihydropyridinone scaffold make it a continuing focus of research in drug discovery. Future efforts will likely concentrate on the development of more efficient and stereoselective synthetic methodologies to access novel analogs. Furthermore, the exploration of this scaffold against a wider range of biological targets holds the promise of uncovering new therapeutic agents for various diseases. The self-validating nature of the described protocols, rooted in established chemical principles, ensures their reliability and reproducibility for researchers aiming to harness the potential of this remarkable molecular building block.
References
- Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC. (n.d.).
- Synthesis of Dihydropyridine Spirocycles by Semi-Pinacol-Driven Dearomatization of Pyridines - PMC - NIH. (n.d.).
- Synthesis of Dihydropyridinones and Hexahydroindolizin-7(1H)-one Derivatives. (2005).
- Asymmetric Synthesis of Medicinally Important Dihydropyrimidinones | Bentham Science. (n.d.).
- A Review on Synthesis and Biological Potential of Dihydropyridines | Bentham Science. (2023).
- Cas 10128-91-3,this compound | lookchem. (n.d.).
- This compound - CAS:10128-91-3. (n.d.).
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - ResearchGate. (2019).
- 1,2-Dihydro-2-oxo-6-(2,2-dimethylpropyl)-3-pyridinecarboxylic acid, analogues, and derivatives. A new class of oral hypoglycemic agents - PubMed. (1975).
- 6-Methyl-2-oxo-1,2-dihydro-pyridine-3-carboxylic acid | CAS 38116-61-9 | SCBT. (n.d.).
- Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC - NIH. (n.d.).
- Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives - MDPI. (2019).
- Shop Methyl pyridine-3-carboxylate - Sarchem Labs. (n.d.).
- 1,2-dihydro-pyridine-1-carboxylic acid methyl ester - 33707-36-7, C7H9NO2, density, melting point, boiling point, structural formula, synthesis - ChemSynthesis. (n.d.).
- 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid - ChemSynthesis. (n.d.).
- 2-METHYL-4-OXO-1,4-DIHYDRO-PYRIDINE-3-CARBOXYLIC ACID - ChemicalBook. (n.d.).
- Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity - MDPI. (n.d.).
- Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1, 2-dihydropyridine-3-carbonitrile - ResearchGate. (2009).
- This compound - Safety Data Sheet - ChemicalBook. (n.d.).
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- 6. researchgate.net [researchgate.net]
Application Notes & Protocols: Development of Anticancer Compounds from Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Promise of the 2-Oxo-Pyridine Scaffold
The pyridine ring is a fundamental heterocyclic structure found in a multitude of biologically active compounds and is a prominent feature in many FDA-approved drugs.[1][2] Its derivatives have demonstrated a wide array of pharmacological activities, including antitumor, antiviral, and anti-inflammatory properties.[1] Within this diverse chemical space, the Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate scaffold has emerged as a particularly promising starting point for the development of novel anticancer agents. The inherent reactivity of this core structure allows for extensive chemical modification, enabling the generation of compound libraries with diverse functionalities and the potential for enhanced potency and selectivity against various cancer cell lines.
This guide provides a comprehensive overview of the synthetic strategies, in vitro evaluation protocols, and mechanistic study designs for developing anticancer compounds derived from this compound. The methodologies outlined herein are designed to be robust and reproducible, providing a solid framework for researchers in the field of oncology drug discovery.
Part 1: Synthetic Strategies for Compound Library Generation
The journey from a core scaffold to a lead anticancer compound begins with the strategic synthesis of a diverse library of derivatives. The this compound structure offers multiple sites for chemical modification, primarily at the N1, C4, C5, and C6 positions, as well as transformations of the ester group at C3.
Core Synthesis and Rationale
The foundational this compound can be synthesized through various established methods. A common approach involves the reaction of ethyl cyanoacetate with an appropriate precursor, followed by cyclization.[3] This initial scaffold serves as the crucial building block for all subsequent derivatization efforts.
Key Derivatization Pathways
The primary goal of derivatization is to explore the structure-activity relationship (SAR) to identify functional groups that enhance anticancer activity.[4] Key modifications include:
-
N-Alkylation/Arylation: Introduction of various alkyl or aryl groups at the N1 position can significantly influence the compound's lipophilicity and steric profile, potentially impacting its interaction with biological targets.
-
Substitution at C4, C5, and C6: These positions are amenable to the introduction of a wide range of substituents, including halogens, alkyl, aryl, and heteroaryl groups. Electron-withdrawing groups, in particular, have been shown to correlate with potent anticancer activity in some pyridine-based compounds.[5]
-
Amide Formation: Conversion of the methyl ester at the C3 position to a diverse range of amides can introduce new hydrogen bonding capabilities and alter the molecule's overall polarity, which can be critical for target engagement.
Below is a generalized workflow for the synthesis and diversification of the core scaffold.
Caption: Synthetic workflow for generating a diverse library of anticancer candidates.
Part 2: In Vitro Anticancer Evaluation Protocols
Once a library of compounds has been synthesized, a systematic in vitro screening cascade is essential to identify promising candidates and elucidate their mechanisms of action.[6]
Initial Cytotoxicity Screening
The first step is to assess the general cytotoxicity of the synthesized compounds against a panel of human cancer cell lines.[7] The National Cancer Institute (NCI) often utilizes a three-cell line panel for initial screening, typically comprising MCF-7 (breast adenocarcinoma), NCI-H460 (lung carcinoma), and SF-268 (glioma), as these are often sensitive to a broad range of chemotherapeutics.[7][8]
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[9]
Materials:
-
Human cancer cell lines (e.g., MCF-7, NCI-H460, SF-268)
-
Appropriate cell culture medium (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin[10]
-
96-well plates
-
Test compounds dissolved in DMSO
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.[10]
-
Drug Treatment: Treat the cells with a range of concentrations of the test compounds (e.g., 0.1 to 100 µM) for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[10]
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[10]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[10]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) value, which is the concentration of the drug that inhibits cell growth by 50%, is calculated from the dose-response curve.[10]
Data Presentation:
| Compound | MCF-7 IC50 (µM) | NCI-H460 IC50 (µM) | SF-268 IC50 (µM) |
| Derivative A | 12.5 ± 1.8 | 18.2 ± 2.5 | 25.1 ± 3.1 |
| Derivative B | > 100 | > 100 | > 100 |
| Derivative C | 5.2 ± 0.9 | 8.9 ± 1.2 | 11.4 ± 1.5 |
| Doxorubicin | 0.9 ± 0.1 | 1.1 ± 0.2 | 1.5 ± 0.3 |
Note: The data presented above are for illustrative purposes only.
Mechanistic Studies for Promising Compounds
Compounds that exhibit significant cytotoxicity in the initial screening should be further investigated to understand their mechanism of action. Key areas of investigation include the induction of apoptosis and effects on the cell cycle.
Protocol 2: Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay is used to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Cancer cells
-
Test compound at its IC50 concentration
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the test compound at its predetermined IC50 concentration for 24-48 hours.
-
Cell Harvesting and Staining: Harvest the cells, wash with cold PBS, and resuspend in binding buffer. Add Annexin V-FITC and Propidium Iodide and incubate for 15 minutes at room temperature in the dark.[10]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are in early apoptosis, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.
Protocol 3: Cell Cycle Analysis by Propidium Iodide Staining
This method is used to determine the proportion of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Cancer cells
-
Test compound at its IC50 concentration
-
Ice-cold 70% ethanol
-
Propidium Iodide staining solution containing RNase A
-
Flow cytometer
Procedure:
-
Cell Treatment and Fixation: Treat cells with the test compound at its IC50 concentration for 24 hours. Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.[11]
-
Staining: Wash the fixed cells with PBS and resuspend in PI staining solution. Incubate for 30 minutes at 37°C.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the cell cycle distribution. An accumulation of cells in a particular phase suggests a cell cycle arrest at that point.[3]
Caption: In vitro screening cascade for identifying lead anticancer compounds.
Part 3: Elucidating the Molecular Mechanism of Action
A critical aspect of anticancer drug development is understanding the molecular pathways through which a compound exerts its effects. For 2-oxo-pyridine derivatives, a common mechanism of action involves the induction of apoptosis.
The Intrinsic Apoptosis Pathway
Many chemotherapeutic agents induce apoptosis, or programmed cell death, through the intrinsic (mitochondrial) pathway. This pathway is initiated by cellular stress, leading to the activation of pro-apoptotic proteins and the release of cytochrome c from the mitochondria. Cytochrome c then activates a cascade of caspases, which are proteases that execute the apoptotic program.
Caption: A potential intrinsic apoptosis signaling pathway induced by a 2-oxo-pyridine derivative.
Further investigations, such as Western blotting for key apoptotic and cell cycle regulatory proteins (e.g., Bcl-2 family proteins, caspases, p53, p21), can provide deeper insights into the specific molecular targets of the lead compounds.[12]
Conclusion
The this compound scaffold represents a versatile and promising platform for the discovery of novel anticancer agents. The synthetic accessibility of this core allows for the generation of large and diverse compound libraries. A systematic approach to in vitro screening, beginning with broad cytotoxicity assays and progressing to more detailed mechanistic studies, is crucial for the identification and characterization of potent lead candidates. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively explore the therapeutic potential of this important class of compounds.
References
- BenchChem. (n.d.). Application Notes and Protocols: In Vitro Testing of Novel Anticancer Agents.
-
Frontiers in Bioengineering and Biotechnology. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure–activity relationship of pyridin-2(1H)-ones derivatives as urease inhibitors. Retrieved from [Link]
-
ResearchGate. (2022). IN-VITRO METHODS OF SCREENING OF ANTI-CANCER AGENT. Retrieved from [Link]
-
PMC. (2020). Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Retrieved from [Link]
-
PMC. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Retrieved from [Link]
-
ACS Omega. (2021). Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. Retrieved from [Link]
-
PubMed. (n.d.). Synthesis, cytotoxicity and structure-activity relationship study of terpyridines. Retrieved from [Link]
-
MDPI. (n.d.). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Retrieved from [Link]
-
Future Medicinal Chemistry. (2024). Synthesis, in vitro and in silico anticancer evaluation of novel pyridin-2-yl estra-1,3,5(10)-triene derivatives. Retrieved from [Link]
-
NIH. (n.d.). Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors. Retrieved from [Link]
- ResearchGate. (2019).
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Application Note: A Comprehensive Guide to the Purity Assessment of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Introduction
Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate is a heterocyclic compound that serves as a crucial building block in medicinal chemistry and pharmaceutical research. Pyridine derivatives are integral to the synthesis of numerous active pharmaceutical ingredients (APIs)[1]. The purity of such intermediates is paramount, as it directly influences the quality, safety, and efficacy of the final drug product. A robust analytical control strategy is therefore essential to identify and quantify any process-related impurities, degradation products, residual solvents, and water content.
This application note provides a comprehensive framework for the purity assessment of this compound. It moves beyond rote protocols to explain the scientific rationale behind the selection of orthogonal analytical techniques. We present detailed, field-proven methodologies for absolute purity determination by Quantitative Nuclear Magnetic Resonance (qNMR), impurity profiling by High-Performance Liquid Chromatography (HPLC), volatile impurity analysis by Gas Chromatography (GC), and water content determination by Karl Fischer titration. This multi-platform approach ensures a thorough characterization of the material, aligning with the stringent requirements of regulatory bodies like the ICH[2].
Physicochemical Properties
A summary of the key physicochemical properties for this compound is provided below. These parameters are critical for method development, such as selecting appropriate solvents and analytical columns.
| Property | Value |
| Chemical Formula | C₇H₇NO₃ |
| Molecular Weight | 153.14 g/mol [3] |
| Appearance | White to off-white solid |
| IUPAC Name | Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate |
| CAS Number | 10128-91-3 |
| Melting Point | ~240-245 °C |
| Solubility | Soluble in DMSO, Methanol; Sparingly soluble in water |
Understanding Potential Impurities
An effective purity assessment begins with a theoretical evaluation of potential impurities derived from the manufacturing process. Synthetic routes for 2-oxo-1,2-dihydropyridine derivatives often involve the reaction of active methylene compounds with enamines or other precursors[4][5][6].
Common Impurity Classes:
-
Process-Related Impurities: Unreacted starting materials (e.g., cyanoacetamides, Meldrum's acid derivatives), reagents, and intermediates.
-
Degradation Products: Hydrolysis of the methyl ester to the corresponding carboxylic acid (2-oxo-1,2-dihydropyridine-3-carboxylic acid) is a plausible degradation pathway.
-
Residual Solvents: Organic solvents used during synthesis and purification (e.g., Ethanol, DMF, Acetic Acid).
-
Isomeric Impurities: Positional isomers that may form due to non-specific reactions during synthesis.
Sources
Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Abstract
This application note presents a robust and validated High-Performance Liquid Chromatography (HPLC) method for the accurate quantification of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. As a key heterocyclic intermediate in pharmaceutical synthesis, ensuring its purity and concentration is critical for downstream applications. This document provides a comprehensive protocol, from reagent preparation to method validation, grounded in established scientific principles and regulatory standards. The described reversed-phase method is demonstrated to be specific, linear, accurate, and precise, making it suitable for quality control and research environments.
Introduction and Scientific Principle
This compound (CAS No: 10128-91-3, Molecular Formula: C₇H₇NO₃) is a pyridinone derivative containing both ester and ketone functionalities.[1] Its structure imparts moderate polarity and UV-active properties, making it an ideal candidate for analysis by Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection.
The principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. A C18 column, packed with silica particles chemically bonded with octadecylsilane, serves as the stationary phase. The mobile phase consists of a buffered aqueous solution and an organic modifier (acetonitrile). The inclusion of formic acid in the aqueous phase is a critical choice; it acidifies the mobile phase to a pH well below the pKa of the pyridinone's N-H group (predicted pKa ≈ 10.07), ensuring the analyte is in a single, neutral form.[1] This suppression of ionization minimizes peak tailing and produces a sharp, symmetrical peak, which is essential for accurate integration and quantification. The components are separated based on their relative hydrophobicity, with the more polar this compound eluting relatively early.
This entire analytical workflow is designed to be validated according to the International Council for Harmonisation (ICH) Q2(R2) guidelines, ensuring its fitness for purpose.[2][3]
Experimental Protocol
Instrumentation and Consumables
-
HPLC System: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatography Column: A C18 stationary phase column (e.g., 150 mm length x 4.6 mm internal diameter, 5 µm particle size).
-
Data Acquisition: Chromatography Data System (CDS) software.
-
Analytical Balance: Capable of weighing to 0.01 mg.
-
Volumetric Glassware: Class A.
-
Reference Standard: this compound, purity ≥98%.
-
Solvents: HPLC-grade acetonitrile and water.
-
Reagents: Formic acid (≥98% purity).
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water (0.1% v/v). Filter through a 0.45 µm membrane filter and degas.
-
Mobile Phase B (Organic): Acetonitrile, HPLC grade.
-
Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in the same ratio as the isocratic running conditions (e.g., 70:30 v/v).
-
Standard Stock Solution (approx. 500 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Working Standard Solution (approx. 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (approx. 50 µg/mL): Accurately weigh an amount of the sample powder containing approximately 25 mg of the analyte into a 50 mL volumetric flask. Dissolve and dilute to volume with diluent. Further dilute 5.0 mL of this solution into a 50 mL volumetric flask to achieve the target concentration.
Chromatographic Conditions
The following parameters were established for the analysis. These conditions should be used as a starting point and may require minor optimization to meet system suitability criteria on different HPLC systems, as permitted by pharmacopeial guidelines such as USP General Chapter <621>.[4][5]
| Parameter | Condition |
| Column | C18, 150 mm x 4.6 mm, 5 µm |
| Mobile Phase | Isocratic: 70% (0.1% Formic Acid in Water) : 30% (Acetonitrile) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detector Wavelength | 268 nm (determined by PDA scan) |
| Run Time | Approximately 10 minutes |
Method Validation Workflow
Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[6] The following parameters must be assessed according to ICH Q2(R2) guidelines.[2][7]
Caption: HPLC Method Validation Workflow.
System Suitability Testing (SST)
Before any sample analysis, the chromatographic system must be verified to be performing adequately. This is achieved by making five replicate injections of the Working Standard Solution.
| Parameter | Acceptance Criteria | Causality |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry; high tailing can indicate secondary interactions with the column or column degradation. |
| Theoretical Plates (N) | N ≥ 2000 | Measures column efficiency and indicates good peak sharpness. |
| Relative Standard Deviation (%RSD) | %RSD of peak areas ≤ 2.0% | Demonstrates the precision of the injector and the stability of the detector response. |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components which may be expected to be present, such as impurities, degradation products, or matrix components. This can be demonstrated by injecting a blank (diluent) and a placebo solution to show no interfering peaks at the retention time of the analyte. A PDA detector can be used to assess peak purity to confirm that the analyte peak is spectrally homogeneous.
Linearity
The linearity of an analytical procedure is its ability to obtain test results which are directly proportional to the concentration of the analyte.
-
Protocol: Prepare a series of at least five standard solutions from the stock solution, covering a range from 50% to 150% of the working standard concentration (e.g., 25, 37.5, 50, 62.5, 75 µg/mL).
-
Acceptance Criterion: The correlation coefficient (r²) of the calibration curve (peak area vs. concentration) should be ≥ 0.999.
Accuracy
Accuracy is the closeness of the test results to the true value and is assessed using recovery studies.
-
Protocol: Spike a placebo blend with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration). Prepare three samples at each level and analyze.
-
Acceptance Criterion: The mean percent recovery should be within 98.0% to 102.0% at each level.
Precision
Precision is evaluated at two levels: repeatability and intermediate precision.
-
Repeatability (Intra-assay precision): Analyze six individual sample preparations at 100% of the target concentration on the same day, with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.
-
Acceptance Criterion: The %RSD for the results of both studies should be ≤ 2.0%.
Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Protocol: Introduce small changes to the method, such as:
-
Flow Rate (± 0.1 mL/min)
-
Column Temperature (± 2 °C)
-
Mobile Phase Composition (e.g., Acetonitrile ± 2% absolute)
-
-
Acceptance Criterion: The system suitability parameters should still be met, and the results should not be significantly impacted by these changes.
Results and Discussion
Using the chromatographic conditions outlined in Table 1, this compound typically elutes with a retention time of approximately 4.5 minutes. The resulting peak should be sharp and symmetrical, meeting all system suitability criteria. A summary of expected validation results is presented below.
| Validation Parameter | Expected Result / Acceptance Criterion |
| Specificity | No interference at the analyte's retention time. |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (% RSD) | ≤ 2.0% |
| Robustness | System suitability passes under varied conditions. |
The selection of a C18 column provides excellent retention and resolution due to the hydrophobic interactions between the alkyl chains of the stationary phase and the pyridine ring of the analyte. The use of a buffered mobile phase is crucial; without the acid, significant peak tailing is often observed for pyridine-containing compounds due to interactions with residual silanol groups on the silica support.[8] Acetonitrile was chosen as the organic modifier for its low viscosity and superior UV transparency compared to methanol.
Conclusion
The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust procedure for the quantitative analysis of this compound. The method is straightforward, utilizing common HPLC instrumentation and reagents. The comprehensive validation protocol, based on ICH guidelines, confirms that the method is specific, linear, accurate, precise, and robust, making it highly suitable for routine quality control analysis in pharmaceutical development and manufacturing environments.
References
- United States Pharmacopeia. General Chapter <621> Chromatography. [Link: https://www.uspnf.com/sites/default/files/usp_pdf/EN/USPNF/revisions/gc-621-rb-notice-20211119.pdf]
- United States Pharmacopeia. <621> CHROMATOGRAPHY. [Link: https://www.usp.
- Agilent Technologies. Understanding the Latest Revisions to USP <621>. [Link: https://www.agilent.com/cs/library/whitepaper/public/fifty-one-ninety-one-7049-usen-agilent-whitepaper.pdf]
- United States Pharmacopeia. Notice of Adoption of Harmonized Standard for <621> Chromatography. [Link: https://www.usp.
- LCGC International. Are You Sure You Understand USP <621>? [Link: https://www.chromatographyonline.com/view/are-you-sure-you-understand-usp-621-]
- ResearchGate. Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link: https://www.researchgate.
- SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. [Link: https://typeset.
- LookChem. Cas 10128-91-3, this compound. [Link: https://www.lookchem.
- Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link: https://actascientific.com/ASPS/pdf/ASPS-04-0771.pdf]
- PubChem. 1-Methyl-2-oxo-1,2-dihydropyridine-4-carboxylic acid. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/819923]
- ResearchGate. Pyridines and Reverse Phase HPLC. [Link: https://www.researchgate.
- Scribd. Validation of Analytical Methods in Accordance With ICH Guidelines Q2. [Link: https://www.scribd.com/document/429815033/Validation-of-Analytical-Methods-in-Accordance-With-ICH-Guidelines-Q2]
- AMSbiopharma. ICH Guidelines for Analytical Method Validation Explained. [Link: https://www.amsbiopharma.
- HELIX Chromatography. HPLC Methods for analysis of Pyridine. [Link: https://helixchrom.com/hplc-methods-for-analysis-of-pyridine/]
- Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. [Link: https://www.int-res.com/articles/meps/173/m173p071.pdf]
- International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). [Link: https://database.ich.org/sites/default/files/ICH_Q2-R2_Guideline_Step4_2023_1101.pdf]
- European Medicines Agency (EMA). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link: https://www.ema.europa.eu/en/ich-q2r2-validation-analytical-procedures-scientific-guideline]
- PubChem. Methyl 2-oxo-1,2-dihydropyridine-3-carboxylate. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/579028]
Sources
- 1. Cas 10128-91-3,this compound | lookchem [lookchem.com]
- 2. database.ich.org [database.ich.org]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. usp.org [usp.org]
- 5. agilent.com [agilent.com]
- 6. actascientific.com [actascientific.com]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. helixchrom.com [helixchrom.com]
Troubleshooting & Optimization
common side reactions in the synthesis of 2-pyridone-3-carboxylates
Welcome to the technical support center for the synthesis of 2-pyridone-3-carboxylates. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important heterocyclic scaffold. 2-Pyridone derivatives are privileged structures in medicinal chemistry, forming the core of numerous bioactive compounds with applications ranging from antimicrobial to anti-inflammatory agents.[1][2]
However, their synthesis is not without challenges. This document provides in-depth, field-proven insights into common side reactions and experimental pitfalls. It is structured in a question-and-answer format to directly address the specific issues you may encounter at the bench.
Frequently Asked Questions & Troubleshooting Guides
1. Unwanted Decarboxylation: "My product is losing its carboxyl group!"
Question: I've successfully synthesized my 2-pyridone-3-carboxylic acid or ester, but I'm observing significant formation of the decarboxylated product, especially during workup or purification. Why is this happening, and how can I prevent it?
Answer: This is a very common issue. The carboxyl group at the 3-position of the 2-pyridone ring is susceptible to removal under certain conditions, a reaction that can be either unintentional or, in some cases, a desired subsequent transformation.[3][4]
Causality: The decarboxylation is typically facilitated by heat and the presence of a base. The mechanism often involves the formation of a stabilized intermediate after the removal of CO2. For instance, in the presence of a base like potassium carbonate (K₂CO₃), the carboxylic acid proton is removed, and subsequent heating can promote the elimination of carbon dioxide.[1] Electron-withdrawing groups at the 2-position of the pyridine ring can significantly increase the rate of decarboxylation.[5] Even some pyridylacetic acids, which are structurally related, are known to be prone to ready decarboxylation.[6]
Troubleshooting & Mitigation Strategies:
-
Mind the Base: Strong bases and high temperatures are the primary culprits. If your synthesis requires a base, consider using a milder, non-nucleophilic base or running the reaction at a lower temperature for a longer duration.
-
Temperature Control: Avoid excessive heating during both the reaction and purification steps. If refluxing is necessary, use the lowest boiling point solvent that is effective for the transformation. For purification, consider column chromatography at room temperature over distillation.
-
pH of Aqueous Workup: During aqueous extraction, avoid strongly basic conditions. If you need to neutralize an acidic reaction mixture, use a weak base like sodium bicarbonate (NaHCO₃) and perform the extraction quickly at low temperatures (e.g., with an ice bath).
-
Krapcho Decarboxylation Conditions: Be aware that conditions typical for Krapcho decarboxylation (e.g., salts like LiCl in polar aprotic solvents like DMSO at high temperatures) will readily cleave the carboxylate group.
Table 1: Conditions Influencing Decarboxylation of 2-Pyridone-3-Carboxylic Acids
| Parameter | Condition to Avoid | Recommended Alternative | Rationale |
| Base | Strong bases (e.g., KOH, NaH) | Weaker bases (e.g., K₂CO₃, NaHCO₃, Et₃N) | Minimizes formation of the carboxylate anion that initiates decarboxylation.[1] |
| Temperature | Prolonged refluxing at >100 °C | Lower temperatures (e.g., 50-70 °C) or room temp | Reduces the thermal energy available to overcome the activation barrier for CO₂ elimination.[5] |
| Solvent | High-boiling polar aprotic (e.g., DMSO, DMF) | Lower-boiling solvents (e.g., THF, Acetonitrile) | Allows for effective heating at lower temperatures. |
| Workup | Strong aqueous NaOH or HCl | Buffered solutions or mild NaHCO₃ wash | Prevents harsh pH environments that can catalyze decarboxylation or ester hydrolysis. |
Diagram 1: Plausible Mechanism for Base-Catalyzed Decarboxylation
Caption: Decision workflow for stalled cyclization reactions.
3. Poor Regioselectivity: "I'm getting a mix of N- and O-alkylated isomers!"
Question: When attempting to N-alkylate my 2-pyridone, I am getting a significant amount of the O-alkylated isomer as a byproduct. How can I control the regioselectivity of this reaction?
Answer: This is a classic problem rooted in the tautomeric nature of the 2-pyridone ring, which exists in equilibrium with its 2-hydroxypyridine form. [7]The ambident nucleophile (the pyridone anion) can therefore react at either the nitrogen or the oxygen atom.
Causality (HSAB Theory): The outcome of the reaction is often governed by Hard and Soft Acid-Base (HSAB) theory.
-
Nitrogen (N⁻): The nitrogen anion is a "softer" nucleophilic center. It will preferentially react with "soft" electrophiles (e.g., alkyl iodides, benzyl bromide).
-
Oxygen (O⁻): The oxygen anion is a "harder" nucleophilic center. It will preferentially react with "hard" electrophiles (e.g., acyl chlorides, silyl chlorides).
Solvent and counter-ion choice also play a crucial role:
-
Solvents: Polar aprotic solvents (like DMF, DMSO) tend to leave the anion more "free," favoring reaction at the more nucleophilic nitrogen. Polar protic solvents (like ethanol) can hydrogen-bond with the oxygen, potentially hindering O-alkylation and favoring N-alkylation.
-
Counter-ion: The nature of the counter-ion from the base used (e.g., Na⁺, K⁺, Cs⁺) can influence the location of the negative charge, thereby affecting the N/O selectivity.
Troubleshooting & Mitigation Strategies:
-
Electrophile Choice: Use softer electrophiles for N-alkylation. For instance, use an alkyl iodide instead of an alkyl chloride.
-
Base and Solvent System: A common system to favor N-alkylation is using a base like potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF.
-
Copper Catalysis: For N-arylation, copper-catalyzed coupling reactions have been shown to be remarkably chemoselective, providing the N-aryl product over the O-aryl ether. [8]* Protecting Groups: In complex syntheses, it may be necessary to protect the oxygen (e.g., as a silyl ether), perform the N-alkylation, and then deprotect.
Table 2: General Guidelines for Selective Alkylation of 2-Pyridones
| Desired Product | Electrophile Type (HSAB) | Recommended Conditions | Rationale |
| N-Alkylation | Soft (e.g., CH₃I, BnBr) | K₂CO₃ in DMF or Acetonitrile | Promotes reaction at the soft nitrogen center. [1] |
| O-Acylation | Hard (e.g., AcCl, BzCl) | Pyridine or Et₃N in DCM | Promotes reaction at the hard oxygen center. |
| N-Arylation | Aryl Halide | CuI catalyst, Base (e.g., K₃PO₄) | Specific catalysts can override inherent reactivity patterns for high selectivity. [8] |
Experimental Protocols
Protocol 1: General Procedure for the Synthesis of 5-(2-hydroxybenzoyl)-1-alkyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid
This protocol is adapted from a reported three-component reaction, which is a common and efficient method for accessing this scaffold. [2][3] Materials:
-
3-Formylchromone
-
Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione)
-
Primary amine (e.g., benzylamine)
-
Diammonium hydrogen phosphate (DAHP)
-
Water (deionized)
Procedure:
-
To a round-bottom flask, add 3-formylchromone (1.0 mmol), Meldrum's acid (1.2 mmol), and the primary amine (1.0 mmol).
-
Add deionized water (5 mL) to the flask.
-
Add diammonium hydrogen phosphate (DAHP) (20 mol%, 0.2 mmol) as the catalyst.
-
Stir the reaction mixture vigorously at 70 °C.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours.
-
Upon completion, cool the mixture to room temperature. A solid precipitate should form.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product under vacuum to yield the 2-pyridone-3-carboxylic acid. The product can be further purified by recrystallization if necessary.
References
-
Ahadi, E. M., Azizian, H., Fathi Vavsari, V., Aliahmadi, A., Shahsavari, Z., Bijanzadeh, H. R., & Balalaie, S. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Iranian Journal of Pharmaceutical Research, 20(3), 456-475. [Link]
-
Ahadi, E. M., et al. (2021). Optimizing reaction condition for decarboxylation of 2-pyridone-3-carboxylic acids 4a. ResearchGate. [Link]
-
Ahadi, E. M., et al. (2021). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. ResearchGate. [Link]
-
Moser, R. J., & Brown, E. V. (1971). Decarboxylation of Some 2-Substituted Pyridinecarboxylic Acids. The Journal of Organic Chemistry, 36(4), 454–456. [Link]
-
Almqvist, F., et al. (2009). Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. DiVA portal. [Link]
-
Gajda, T., et al. (2021). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Molecules, 26(15), 4649. [Link]
-
Patel, R. (1998). Synthesis of 2-pyridones. University of Bristol, School of Chemistry. [Link]
-
Contreras-García, A., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(45), 29331-29359. [Link]
-
Unknown Authors. (n.d.). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates | Request PDF. ResearchGate. [Link]
-
Wang, L., et al. (2015). Synthesis of functionalized 2-pyridones via Michael addition and cyclization reaction of amines, alkynes and dialkyl acetylene dicarboxylates. RSC Advances, 5(90), 73846-73852. [Link]
-
Various Authors. (n.d.). Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Wikipedia contributors. (2023). 2-Pyridone. Wikipedia. [Link]
-
Bull, J. A., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14334-14345. [Link]
Sources
- 1. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum’s Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 8. 2-Pyridone synthesis [organic-chemistry.org]
Technical Support Center: Purification of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Welcome to the technical support center for the purification of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions encountered during the purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to ensure scientific integrity and practical utility.
Purification Workflow Overview
The general workflow for the purification of this compound typically involves initial isolation of the crude product followed by one or more purification techniques to remove impurities. The choice of method depends on the nature and quantity of the impurities present.
Caption: General purification workflow for this compound.
Troubleshooting Guide
This section addresses common challenges encountered during the purification of this compound in a question-and-answer format.
Discoloration Issues
Question 1: My isolated product has a yellow to brown discoloration. What is the likely cause and how can I obtain a colorless product?
Answer:
Discoloration, typically appearing as yellow or brown hues, is a common issue in the synthesis of 2-pyridone derivatives. This often arises from the presence of oxidized or polymeric impurities. The 2-pyridone ring system can be susceptible to oxidation, and intermediates in some synthetic routes, such as dihydroxypyridines, can transform into intensely colored pigments[1].
Troubleshooting Steps:
-
Activated Carbon Treatment: During recrystallization, add a small amount of activated carbon to the hot solution. The activated carbon will adsorb colored impurities.
-
Protocol:
-
Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethanol/water mixture).
-
Add a small amount of activated carbon (approximately 1-2% w/w of the crude product).
-
Heat the mixture at reflux for 10-15 minutes.
-
Perform a hot filtration through a pad of celite to remove the activated carbon.
-
Allow the filtrate to cool slowly to induce crystallization.
-
Collect the colorless crystals by filtration.
-
-
-
Minimize Exposure to Air and Light: Prolonged exposure to air and light can promote the formation of colored impurities.
-
Recommendation: Conduct purification steps under an inert atmosphere (e.g., nitrogen or argon) if possible and store the compound in amber vials to protect it from light.
-
-
Column Chromatography: If recrystallization with charcoal treatment is ineffective, column chromatography can be employed to separate the colored impurities from the desired product.
-
Suggested Conditions:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point. The polarity can be adjusted based on TLC analysis.
-
-
Persistent Impurities
Question 2: After purification, I still observe impurities in my NMR/LC-MS analysis. What are the likely impurities and how can I remove them?
Answer:
Persistent impurities in the synthesis of this compound often stem from unreacted starting materials, side-products, or hydrolysis of the ester functionality. The exact nature of the impurities will depend on the synthetic route employed. A common synthesis involves the reaction of a β-aminoacrylate derivative with a malonate derivative.
Potential Impurities and Removal Strategies:
| Impurity | Structure | Suggested Removal Method |
| 2-Hydroxynicotinic acid | ![]() | This is the product of ester hydrolysis. It is more polar than the desired product. It can be removed by column chromatography. To minimize its formation, avoid prolonged exposure to acidic or basic conditions during workup and purification. An acidic wash (e.g., dilute HCl) during the workup can help remove any basic starting materials, but prolonged contact should be avoided. |
| Unreacted Starting Materials | Varies depending on synthesis | If the starting materials are significantly more or less polar than the product, column chromatography is effective. Recrystallization may also be effective if the impurity has very different solubility characteristics. |
| Side-products (e.g., from self-condensation of starting materials) | Varies depending on synthesis | These can be challenging to remove. Careful optimization of reaction conditions (temperature, stoichiometry) can minimize their formation. Purification often requires column chromatography with a carefully selected eluent system. |
Troubleshooting Workflow for Impurity Removal:
Caption: Decision workflow for removing persistent impurities.
Low Yield/Recovery
Question 3: I am experiencing low yield or significant product loss during purification. What are the potential reasons and how can I improve my recovery?
Answer:
Low yield during the purification of this compound can be attributed to several factors, including incomplete crystallization, product loss during transfers, or chemical degradation.
Strategies to Improve Yield:
-
Optimize Recrystallization:
-
Solvent Choice: The choice of solvent is critical. An ideal solvent will dissolve the compound well at high temperatures but poorly at low temperatures. For related compounds, mixtures of ethanol and water have been used[2]. Experiment with different solvent systems (e.g., methanol, ethanol, acetone, ethyl acetate, and their mixtures with water or hexanes) to find the optimal one.
-
Cooling Rate: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation. Rapid cooling can lead to the formation of small crystals that are difficult to filter or an oil, which entraps impurities.
-
Concentration: Ensure the solution is sufficiently concentrated before cooling. If the solution is too dilute, the product will remain in the mother liquor.
-
-
Minimize Transfers: Each transfer of the product from one vessel to another can result in material loss. Plan your purification steps to minimize the number of transfers. Use a small amount of cold solvent to rinse the glassware and add it to the filtered product.
-
Check for Hydrolysis: As mentioned previously, the ester can hydrolyze to the corresponding carboxylic acid, which may be more soluble in aqueous or alcoholic solvents, leading to loss in the mother liquor. Analyze the mother liquor by TLC or LC-MS to check for the presence of the hydrolyzed product. If hydrolysis is a significant issue, ensure the workup and purification steps are performed under neutral pH conditions and avoid prolonged heating in the presence of water. Methyl nicotinate, a related compound, is known to undergo ester hydrolysis[3].
Frequently Asked Questions (FAQs)
Q1: What is the tautomeric nature of this compound?
A: The 2-oxo-1,2-dihydropyridine ring system exists in tautomeric equilibrium with its 2-hydroxypyridine form. For the parent 2-pyridone, the lactam (oxo) form generally predominates, especially in polar solvents and in the solid state[4]. The presence of the methyl carboxylate group at the 3-position can influence this equilibrium, but the oxo form is generally the major tautomer.
Q2: How should I store the purified this compound?
A: To ensure long-term stability, the purified compound should be stored in a tightly sealed container, protected from light and moisture, and kept in a cool, dry place. Storing under an inert atmosphere (e.g., argon or nitrogen) can further prevent degradation.
Q3: What are some suitable analytical techniques to assess the purity of the final product?
A: The purity of this compound can be effectively assessed using a combination of the following techniques:
-
Thin-Layer Chromatography (TLC): A quick and easy method to check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Provides quantitative information about purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Confirms the structure of the compound and can detect the presence of impurities with distinct signals.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
Melting Point: A sharp melting point range close to the literature value is indicative of high purity.
References
-
PubChem. (n.d.). Methyl nicotinate. National Center for Biotechnology Information. Retrieved from [Link]
-
Taylor & Francis Online. (2016). Hydrolysis kinetics of the prodrug myristyl nicotinate. Retrieved from [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. (2022). PMC - NIH. Retrieved from [Link]
-
Synthesis of New 2-Oxo-1,2-Dihydropyridine-3-Carboxylic Acid Derivatives. (2019). MDPI. Retrieved from [Link]
-
LookChem. (n.d.). Cas 10128-91-3, this compound. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
ChemSynthesis. (n.d.). 6-methyl-4-oxo-1,4-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]
-
Synthesis of 2-Methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-7-carboxylic acid. (n.d.). Molbase. Retrieved from [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
SciELO México. (2016). A Green Approach to the Production of 2-pyridone Derivatives Promoted by Infrared Irradiation. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 6-methyl-nicotinic-acid esters.
-
CAS Common Chemistry. (n.d.). Ethyl 1,4,5,6-tetrahydro-2-methyl-4-(3-nitrophenyl)-6-oxo-3-pyridinecarboxylate. Retrieved from [Link]
-
Wikipedia. (n.d.). Methyl nicotinate. Retrieved from [Link]
-
PubChemLite. (n.d.). 6-isopropyl-1-methyl-2-oxo-1,2-dihydro-3-pyridinecarboxylic acid. Retrieved from [Link]
-
ChemRxiv. (2024). Streamlining the Synthesis of Pyridones through Oxidative Amination. Retrieved from [Link]
-
ResearchGate. (2018). (PDF) Some Derivatives of 5-hydroxy-2-pyridone(2,5-dihydroxypyridine). Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 3. METHYL 2-HYDROXY-5-IODONICOTINATE synthesis - chemicalbook [chemicalbook.com]
- 4. 2-Pyridone - Wikipedia [en.wikipedia.org]
Technical Support Center: Strategies for the Removal of Pyridine-Based Byproducts in Synthesis
Welcome to the Technical Support Center, your comprehensive resource for navigating the challenges associated with the removal of pyridine and its derivatives from synthetic reaction mixtures. This guide is designed for researchers, scientists, and drug development professionals who encounter pyridine as a reagent, catalyst, or solvent and require efficient and reliable purification strategies. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring the scientific integrity and success of your work.
Frequently Asked Questions (FAQs)
Q1: I've used pyridine as a base in my reaction. What is the most straightforward method to remove it during workup?
The most common and often most effective method for removing residual pyridine is an acidic wash.[1][2] This technique leverages the basicity of the pyridine nitrogen to convert it into a water-soluble pyridinium salt, which can then be easily extracted into an aqueous layer.
Mechanism: Pyridine (a weak base) reacts with a dilute acid (e.g., HCl) to form pyridinium hydrochloride, a salt that is highly soluble in water and can be partitioned away from your organic-soluble product.
Protocol 1: Dilute Acid Wash [1]
-
Following your reaction, dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).
-
Transfer the mixture to a separatory funnel.
-
Add an equal volume of a dilute aqueous acid solution (e.g., 1-5% HCl or 5-10% citric acid).[1][2]
-
Shake the funnel vigorously to ensure thorough mixing and allow the layers to separate.
-
Drain the lower aqueous layer, which now contains the pyridinium salt.
-
Repeat the wash with the dilute acid solution one to two more times to ensure complete removal.
-
To neutralize any remaining acid in the organic layer, wash with a saturated aqueous solution of sodium bicarbonate, followed by a wash with brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
Q2: My compound is sensitive to acidic conditions. What are my options for pyridine removal?
For acid-sensitive compounds, such as those containing Boc protecting groups, an acidic wash is not advisable due to the risk of cleavage.[1] In these instances, two primary methods are recommended: a copper sulfate wash or azeotropic distillation.
-
Copper (II) Sulfate Wash: This mild method utilizes the ability of pyridine to form a water-soluble complex with copper (II) sulfate.[1][2][3] This complex is then extracted into the aqueous phase. A visual indicator of pyridine removal is the color of the aqueous layer; the deep blue or violet color of the copper-pyridine complex will no longer intensify once the pyridine has been removed.[1][2]
-
Azeotropic Distillation: This physical removal method is particularly useful for removing the final traces of pyridine.[1] Pyridine forms azeotropes with several solvents, such as toluene and heptane, which have lower boiling points than pyridine alone.[1] By adding one of these solvents and evaporating under reduced pressure, the pyridine is efficiently removed.
Q3: I used pyridine as the reaction solvent, and simple evaporation isn't working. How can I remove such a large volume of pyridine?
When pyridine is used as a solvent, a multi-step approach is necessary.
-
Bulk Removal: Begin by removing the majority of the pyridine via distillation under reduced pressure.[1][4]
-
Azeotropic Removal: To remove the remaining traces, add a co-solvent like toluene or cyclohexane and co-evaporate the mixture.[1] This process may need to be repeated multiple times for complete removal.[1]
Q4: How can I be certain that all the pyridine has been removed from my product?
Several qualitative and quantitative methods can be employed:
-
Thin-Layer Chromatography (TLC): The absence of "tailing" on the TLC plate is a strong indicator that residual pyridine has been removed.[1][2]
-
Odor: The distinct, pungent smell of pyridine should no longer be detectable.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For a quantitative assessment, ¹H NMR spectroscopy can be used to detect and quantify any remaining pyridine signals.
-
Gas Chromatography (GC): In regulated environments, such as pharmaceutical development, GC is the standard method for quantifying residual solvents to ensure they are below the limits set by guidelines like ICH Q3C.[5][6][7]
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Persistent Emulsion During Extraction | High concentration of pyridine or other amphiphilic species. | Add brine (saturated NaCl solution) to increase the ionic strength of the aqueous phase and break the emulsion. Gentle swirling instead of vigorous shaking can also help. |
| Product is Water-Soluble | The product itself is polar or has basic functional groups that are protonated during an acid wash. | If your product is precipitating out of the reaction mixture, you can try washing the solid with a non-polar solvent in which pyridine is soluble but your product is not. Alternatively, if your product is soluble in a specific organic solvent, you can perform a liquid-liquid extraction and then proceed with a non-acidic removal method like a copper sulfate wash or azeotropic distillation.[3] |
| Tailing on TLC Plate After Workup | Residual pyridine is still present. | Repeat the acidic or copper sulfate wash. For trace amounts, perform an azeotropic distillation with toluene. If these methods fail, column chromatography may be necessary.[1][2] |
| Discoloration of Product | The formation of colored impurities or degradation of the product. | Ensure that the chosen removal method is compatible with your product's stability. If discoloration occurs after a specific wash, consider an alternative method. |
In-Depth Protocols and Method Selection
Choosing the right method for pyridine removal is critical and depends on the properties of your target compound and the scale of your reaction.
Decision-Making Workflow for Pyridine Removal
Caption: A decision tree to guide the selection of the appropriate pyridine removal method.
Experimental Protocol: Copper (II) Sulfate Wash
This protocol is ideal for compounds that are sensitive to acidic conditions.
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Preparation of Wash Solution: Prepare a 10-15% aqueous solution of copper (II) sulfate.[1][2]
-
Extraction: In a separatory funnel, wash the organic layer with the CuSO₄ solution. The aqueous layer will turn a deep blue or violet color as it complexes with the pyridine.[1][2][8]
-
Repeat: Continue washing with fresh portions of the CuSO₄ solution until the blue color of the aqueous layer no longer intensifies.[1]
-
Final Washes: Wash the organic layer with water and then brine to remove any residual copper sulfate.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure.
Experimental Protocol: Azeotropic Distillation for Trace Pyridine Removal
This method is highly effective for removing the final traces of pyridine after a primary removal step.
-
Initial Concentration: Concentrate the reaction mixture on a rotary evaporator to remove the bulk of the reaction solvent and some of the pyridine.
-
Addition of Co-solvent: Add a volume of toluene or heptane that is approximately equal to the volume of the remaining crude material.[1]
-
Co-evaporation: Concentrate the mixture to dryness on the rotary evaporator. The toluene-pyridine azeotrope will evaporate at a lower temperature than pyridine alone.[1]
-
Repeat if Necessary: For stubborn traces of pyridine, this process can be repeated two to three times.[9]
Advanced and Alternative Strategies
For particularly challenging separations or when common methods are unsuitable, consider the following advanced strategies:
-
Scavenger Resins: Polymer-bound scavengers, such as those with sulfonic acid (e.g., MP-TsOH) or metal-chelating functionalities, can be used to sequester pyridine.[10][11] The key advantage is the ease of removal of the resin-bound byproduct by simple filtration.[10]
-
Column Chromatography: If other methods fail to provide the desired purity, purification by column chromatography is a reliable, albeit more resource-intensive, option.[1][12] The choice of stationary and mobile phases will depend on the polarity of your compound.
-
Alternative Bases: In some cases, it may be beneficial to replace pyridine with an alternative base that is easier to remove. Triethylamine and diisopropylethylamine are common alternatives, although they may not be suitable for all reactions.[13] N-methylimidazole is another effective but more expensive option.[14]
Summary of Common Pyridine Removal Techniques
| Method | Principle | Advantages | Disadvantages | Best For |
| Dilute Acid Wash | Forms a water-soluble pyridinium salt.[1] | Fast, efficient, and cost-effective. | Not suitable for acid-sensitive compounds. | General purpose removal of pyridine as a base. |
| Copper (II) Sulfate Wash | Forms a water-soluble copper-pyridine complex.[1][2] | Mild conditions, suitable for acid-sensitive compounds. Visual endpoint. | Can be less efficient than an acid wash for large amounts of pyridine. Potential for metal contamination. | Compounds with acid-labile functional groups. |
| Azeotropic Distillation | Forms a lower-boiling azeotrope with a co-solvent.[1] | Effective for removing trace amounts. Non-invasive. | Not practical for removing large volumes of pyridine. Requires a co-solvent. | Removing the final traces of pyridine after another removal method. |
| Column Chromatography | Differential partitioning between a stationary and mobile phase. | High degree of purification. | Time-consuming, requires significant solvent volumes, and can lead to product loss. | Challenging separations where other methods have failed. |
| Scavenger Resins | Covalent or ionic binding to a solid support.[10] | Simple filtration for removal. Can be automated. | Higher cost of reagents. May require optimization of reaction conditions. | High-throughput synthesis and purification. |
Conclusion
The effective removal of pyridine-based byproducts is a critical step in many synthetic workflows. By understanding the underlying chemical principles of the various removal techniques and by systematically troubleshooting any issues that arise, researchers can confidently and efficiently purify their target compounds. This guide provides a foundation of knowledge and practical protocols to address the most common challenges associated with pyridine removal.
References
-
What is best method to remove pyridine from a reaction mixture? - ResearchGate. (2014, April 2). Retrieved January 6, 2026, from [Link]
- US20100222568A1 - Removal of pyridine and pyridine analogs from reaction mass containing sucrose esters - Google Patents. (n.d.).
-
How can I remove the pyridine from the sugar compound? - ResearchGate. (2015, April 20). Retrieved January 6, 2026, from [Link]
-
Rapid and easy removal or purification of pyridine compounds by phenylboronic acid solid-phase extraction (PBA-SPE - Storyblok. (n.d.). Retrieved January 6, 2026, from [Link]
-
removal of pyridine - Powered by XMB 1.9.11 - Sciencemadness Discussion Board. (2010, January 13). Retrieved January 6, 2026, from [Link]
-
Removing Pyridine : r/chemistry - Reddit. (2024, January 13). Retrieved January 6, 2026, from [Link]
-
How to remove pyridine when I use it as solvent? - ResearchGate. (2021, July 30). Retrieved January 6, 2026, from [Link]
-
Which is the alternative of pyridine as a base ? | ResearchGate. (2015, March 8). Retrieved January 6, 2026, from [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved January 6, 2026, from [Link]
- US5100514A - Separation of pyridine from water by extractive distillation - Google Patents. (n.d.).
-
Design and Control of Heterogeneous Azeotropic Column System for the Separation of Pyridine and Water | Industrial & Engineering Chemistry Research - ACS Publications. (n.d.). Retrieved January 6, 2026, from [Link]
-
How to remove pyridine from your reaction crude? - YouTube. (2022, August 8). Retrieved January 6, 2026, from [Link]
-
Workup: Drying Methods - Department of Chemistry : University of Rochester. (n.d.). Retrieved January 6, 2026, from [Link]
-
Pyridine replacement in organic synthesis : r/chemistry - Reddit. (2011, January 21). Retrieved January 6, 2026, from [Link]
-
What is a suitable process to eliminate an excess of pyridine from an aqueous solution? - Chemistry Stack Exchange. (2023, April 7). Retrieved January 6, 2026, from [Link]
-
strategies in organic synthesis - Wipf Group - University of Pittsburgh. (2004, October 29). Retrieved January 6, 2026, from [Link]
-
Resin screening for the removal of pyridine-derivatives from waste-water by solvent impregnated resin technology - University of Twente Research Information. (n.d.). Retrieved January 6, 2026, from [Link]
-
Direct Synthesis of Pyridine Derivatives | Journal of the American Chemical Society. (n.d.). Retrieved January 6, 2026, from [Link]
-
Metal scavengers for organic purification - Biotage. (n.d.). Retrieved January 6, 2026, from [Link]
-
Selective recovery of a pyridine derivative from an aqueous waste stream containing acetic acid and succinonitrile with solvent impregnated resins - University of Twente Research Information. (n.d.). Retrieved January 6, 2026, from [Link]
-
Q3C (R6) Step 5 - impurities: guideline for residual solvents - EMA. (2019, August 9). Retrieved January 6, 2026, from [Link]
-
Residual Solvent Analysis of Pharmaceutical Products - Agilent. (n.d.). Retrieved January 6, 2026, from [Link]
-
Generic method approach for determination of residual solvents in active pharmaceutical ingredients by gas chromatography - Almac. (n.d.). Retrieved January 6, 2026, from [Link]
-
Quantifying residual solvents in active pharmaceutical ingredients - Magritek. (2023, December 8). Retrieved January 6, 2026, from [Link]
-
467 RESIDUAL SOLVENTS - USP-NF. (2019, September 27). Retrieved January 6, 2026, from [Link]
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- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Selection for Efficient 2-Pyridone Synthesis
Welcome to the Technical Support Center for 2-pyridone synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst selection and troubleshoot common issues encountered during experimentation. The 2-pyridone scaffold is a critical pharmacophore found in numerous natural products and pharmaceuticals, making its efficient synthesis a key focus in medicinal chemistry.[1][2] This resource provides field-proven insights and evidence-based protocols to help you achieve optimal results in your synthetic endeavors.
I. Troubleshooting Guide: Catalyst-Related Issues in 2-Pyridone Synthesis
This section addresses specific problems you may encounter during the catalytic synthesis of 2-pyridones, offering potential causes and actionable solutions.
Problem 1: Low or No Product Yield
Symptom: The reaction yields are consistently low, or no desired 2-pyridone product is formed.
Potential Causes & Solutions:
-
Suboptimal Reaction Conditions: Many synthetic routes to 2-pyridones, such as the Bohlmann-Rahtz synthesis, traditionally require high temperatures for the cyclodehydration step.[3] Inadequate heating can lead to incomplete conversion.
-
Solution: Systematically optimize the reaction temperature and time. Consider the use of catalysts, such as Lewis acids (e.g., Ytterbium triflate, Zinc bromide) or Brønsted acids (e.g., acetic acid, Amberlyst 15), which can facilitate the reaction at lower temperatures.[3]
-
-
Catalyst Inefficiency: The chosen catalyst may not be sufficiently active for your specific substrate combination.
-
Moisture or Air Sensitivity: Certain catalysts and reagents are sensitive to moisture and atmospheric oxygen.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction setup and duration.[3]
-
Problem 2: Poor Regioselectivity (Formation of Isomeric Products)
Symptom: The reaction produces a mixture of N-substituted and O-substituted pyridones, or functionalization occurs at undesired positions on the pyridone ring.
Potential Causes & Solutions:
-
Ambident Nucleophilicity of 2-Pyridone: The 2-pyridone ring possesses both nitrogen and oxygen nucleophilic sites, leading to potential competition in alkylation and arylation reactions.[1]
-
Solution (for N- vs. O-alkylation): The choice of base, solvent, and alkylating agent can significantly influence the N/O selectivity. For instance, a mild and regioselective N-alkylation of 2-pyridones has been achieved in water using a micellar system.[8][9] Conversely, TfOH-catalyzed carbenoid insertion has been shown to be highly regioselective for O-alkylation.[10]
-
-
Electronic and Steric Factors of the Substrate: The inherent electronic properties of the 2-pyridone ring direct functionalization to specific positions. The C3 and C5 positions are electron-rich and susceptible to electrophilic attack, while the C4 and C6 positions are more electron-deficient.[5]
-
Solution (for C-H Functionalization): Catalyst and directing group choice are paramount for controlling site selectivity.[5]
-
C3-Selective: Radical-induced reactions, often catalyzed by nickel or iron, show a strong preference for C3 functionalization.[5]
-
C5-Selective: Palladium and gold catalysts have been used for C5-selective arylations and alkynylations.[5]
-
C6-Selective: The electron-deficient C6 position can be targeted using specific strategies like Ni/Al cooperative catalysis or by installing a directing group on the nitrogen atom to guide catalysts like rhodium or copper.[5]
-
-
Problem 3: Catalyst Deactivation or Poisoning
Symptom: The reaction starts but then stalls before completion, even with starting material still present.
Potential Causes & Solutions:
-
Catalyst Poisoning: Impurities in the starting materials or solvents, or even the substrates or products themselves (especially nitrogen-containing heterocycles), can act as poisons by strongly binding to the catalyst's active sites.[11][12][13] For example, pyridine and its derivatives are known poisons for palladium and platinum catalysts.[12][14]
-
Solution: Purify all starting materials and solvents meticulously. If substrate/product inhibition is suspected, consider using a higher catalyst loading or a more robust catalyst. In some cases, specific ligands can mitigate catalyst poisoning.[15]
-
-
Coking or Fouling: Carbonaceous materials can deposit on the catalyst surface, blocking active sites.[11][16] This is more common in high-temperature, gas-phase reactions but can occur in solution-phase catalysis as well.
-
Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.[16][19]
-
Solution: Operate at the lowest effective temperature. Choosing a catalyst with high thermal stability or a support that inhibits particle migration can prevent sintering.[11]
-
II. Frequently Asked Questions (FAQs)
Q1: What are the main classes of catalysts used for 2-pyridone synthesis?
A1: A wide range of catalysts are employed, broadly categorized as:
-
Transition Metal Catalysts: This is the most extensive category. Metals like palladium, rhodium, ruthenium, copper, gold, iron, and nickel are used to catalyze reactions such as C-H functionalization, cross-coupling, and annulation reactions to build the pyridone ring.[4][5][6]
-
Lewis Acids: Catalysts like Ytterbium triflate (Yb(OTf)₃) and Zinc bromide (ZnBr₂) are often used to promote cyclization reactions, such as in the Bohlmann-Rahtz synthesis.[3]
-
Brønsted Acids: Simple acids like acetic acid or solid acids like Amberlyst 15 can effectively catalyze condensation and cyclization steps.[3]
-
Organocatalysts: Small organic molecules, such as L-proline, can catalyze the formation of 2-pyridone scaffolds through multicomponent reactions.[2]
-
Photoredox Catalysts: Visible-light-promoted photoredox catalysis, often using iridium or ruthenium complexes, allows for radical-mediated C-H functionalizations under mild conditions.[5]
Q2: How do I choose between a homogeneous and a heterogeneous catalyst?
A2: The choice depends on your specific needs:
-
Homogeneous Catalysts (dissolved in the reaction medium) generally offer higher activity and selectivity due to well-defined active sites and better accessibility. However, separating the catalyst from the product can be challenging and costly, which is a significant drawback for pharmaceutical applications.
-
Heterogeneous Catalysts (solid-phase) are easily separated from the reaction mixture by filtration, simplifying purification and allowing for catalyst recycling. This makes them more cost-effective and environmentally friendly for large-scale synthesis. However, they may exhibit lower activity or selectivity compared to their homogeneous counterparts.
Q3: My reaction involves a directing group for C-H functionalization. How do I choose the right one?
A3: The directing group is crucial for achieving high regioselectivity in C-H activation. An effective directing group should:
-
Coordinate strongly but reversibly to the metal center.
-
Position the catalyst correctly for the desired C-H bond cleavage.
-
Be robust to the reaction conditions.
-
Be easily installed and removed if necessary. For C6-selective functionalization of 2-pyridones, N-(2-pyridyl) directing groups have proven highly effective for guiding rhodium and copper catalysts.[5]
Q4: Are there any catalyst-free methods for synthesizing 2-pyridones?
A4: Yes, some methods operate under catalyst- and solvent-free conditions. For example, thermal multicomponent domino reactions involving the condensation of 4-oxo-4H-chromene-3-carbaldehydes, 1,3-diketoesters, and amines can produce functionalized 2-pyridones in good yields.[20] These methods are often highlighted for their eco-friendly nature.
III. Data & Protocols
Table 1: Comparison of Catalysts for Site-Selective C-H Functionalization of 2-Pyridones
| Target Position | Catalyst System Example | Reaction Type | Typical Yield Range | Reference |
| C3 | Ni(cod)₂ / α-bromo carbonyls | Radical Alkylation | Moderate to Good | [5] |
| C3 | Fe catalyst / K₂S₂O₈ / Arylboronic acids | Radical Arylation | Good to High | [5] |
| C5 | Au catalyst / TIPS-EBX | Direct Alkynylation | High | [5] |
| C6 | Ni(cod)₂ / P(i-Pr)₃ / AlMe₃ / Alkynes | Alkenylation | High | [5] |
| C6 | [RhCpCl₂]₂ / AgSbF₆ / B₂pin₂ | Borylation (with DG) | Moderate to Good | [5] |
*DG: Directing Group, e.g., N-(2-pyridyl)
Experimental Protocol: Lewis Acid-Catalyzed Bohlmann-Rahtz Pyridine Synthesis[3]
This protocol describes a general procedure for the synthesis of a substituted pyridine (a precursor that can be converted to a 2-pyridone) using Ytterbium(III) triflate as a Lewis acid catalyst.
Materials:
-
Ethyl β-aminocrotonate (1 mmol)
-
1-Phenyl-2-propyn-1-one (1 mmol)
-
Ytterbium(III) trifluoromethanesulfonate (Yb(OTf)₃) (0.2 mmol)
-
Anhydrous Toluene (5 mL)
-
Saturated aqueous sodium bicarbonate solution
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (nitrogen or argon), add ethyl β-aminocrotonate (1 mmol), 1-phenyl-2-propyn-1-one (1 mmol), and Ytterbium(III) trifluoromethanesulfonate (0.2 mmol).
-
Add 5 mL of anhydrous toluene via syringe.
-
Heat the reaction mixture to reflux with vigorous stirring.
-
Monitor the reaction progress using Thin-Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted pyridine.
IV. Visual Guides
Catalyst Selection Workflow for 2-Pyridone C-H Functionalization
Caption: Decision tree for selecting a catalyst system based on the desired C-H functionalization site.
Troubleshooting Catalyst Deactivation
Caption: A logical workflow for diagnosing and addressing catalyst deactivation issues.
V. References
-
Das, D., & Das, P. P. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. IIP Series. Retrieved from [Link]
-
(2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry International. Retrieved from [Link]
-
Zhang, J., et al. (2017). Regioselectivity and Mechanism of Synthesizing N-Substituted 2-Pyridones and 2-Substituted Pyridines via Metal-Free C-O and C-N Bond-Cleaving of Oxazoline[3,2-a]pyridiniums. Scientific Reports, 7, 41287. doi:10.1038/srep41287. Available at: [Link]
-
Hirano, K., & Miura, M. (2018). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(2), 309-323. doi:10.1039/c7sc04509c. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
NotEvans. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. Retrieved from [Link]
-
Shang, Y., et al. (2021). Diversity-oriented functionalization of 2-pyridones and uracils. ResearchGate. Retrieved from [Link]
-
Fürstner, A., et al. (2014). Iron-Catalyzed Reactions of 2-Pyridone Derivatives: 1,6-Addition and Formal Ring Opening/Cross Coupling. Angewandte Chemie International Edition, 53(34), 9074-9079. Available at: [Link]
-
Wikipedia. (n.d.). 2-Pyridone. Retrieved from [Link]
-
Al-dujaili, J. H., et al. (2023). New Synthetic Methods to 2-Pyridone Rings. ResearchGate. Retrieved from [Link]
-
Hilaris Publisher. (n.d.). Recent Advances in the Chemistry and Pharmacology of 2-Pyridone Scaffolds. Retrieved from [Link]
-
Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(17), 5031-5035. Available at: [Link]
-
Wang, Y., et al. (2023). Taming Enolate Regioselectivity: Catalyst-Guided Divergent Synthesis of Atropisomeric Pyridones via Switchable C- and O-Acylation. Journal of the American Chemical Society. doi:10.1021/jacs.3c05948. Available at: [Link]
-
Hao, X., et al. (2015). Mild and Regioselective N-Alkylation of 2-Pyridones in Water. ResearchGate. Retrieved from [Link]
-
Royal Society of Chemistry. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances, 12(49), 31837-31862. Available at: [Link]
-
University of Bristol. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
ResearchGate. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]
-
ChemCatBio. (n.d.). Three Sources of Catalyst Deactivation and How To Mitigate Them. Retrieved from [Link]
-
Chen, Z., et al. (2018). Regioselective O-alkylation of 2-pyridones by TfOH-catalyzed carbenoid insertion. Chemical Communications, 54(71), 9961-9964. doi:10.1039/C8CC05809A. Available at: [Link]
-
chemeurope.com. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Wikipedia. (n.d.). Catalyst poisoning. Retrieved from [Link]
-
Ren, F., et al. (2015). Optimization of Reaction Conditions for N-Alkylation of 2-Pyridone. ResearchGate. Retrieved from [Link]
-
Maxted, E. B., & Walker, A. G. (1948). Studies in the detoxication of catalyst poisons. Part VII. The self-poisoning effect in the hydrogenation of pyridine. Journal of the Chemical Society (Resumed), 1093-1097. doi:10.1039/JR9480001093. Available at: [Link]
-
International Research Journal of Multidisciplinary Scope. (n.d.). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. Retrieved from [Link]
-
Procter, D. J., et al. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition, 60(21), 11068-11087. Available at: [Link]
-
Lisi, L., & Cimino, S. (Eds.). (2020). Catalyst Deactivation, Poisoning and Regeneration. MDPI. Available at: [Link]
Sources
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Technical Support Center: Solvent Effects on the Synthesis of 2-Pyridone Derivatives
Welcome to the Technical Support Center for the synthesis of 2-pyridone derivatives. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions regarding the critical role of solvents in the synthesis of these important heterocyclic compounds. Our aim is to provide not just solutions, but also a deeper understanding of the underlying chemical principles to empower your research.
Section 1: Troubleshooting Common Issues
This section is dedicated to troubleshooting specific problems you may encounter during the synthesis of 2-pyridone derivatives, with a focus on how solvent choice can be the root cause and the solution.
Q1: My 2-pyridone synthesis is resulting in a very low yield. What are the common solvent-related causes and how can I improve it?
A1: Low yields are a frequent challenge, and the solvent is often a key factor. Several aspects related to your choice of solvent could be contributing to this issue:
-
Suboptimal Solubilization of Reactants: For a reaction to proceed efficiently, the reactants must be adequately dissolved. If one or more of your starting materials have poor solubility in the chosen solvent, the reaction will be slow and incomplete.
-
Troubleshooting Tip: Observe your reaction mixture. If you see suspended solids that are not dissolving as the reaction progresses, consider a solvent or a solvent mixture with a different polarity. For instance, in nucleophilic aromatic substitution reactions to form 2-pyridones, a mixture of DMSO and water can enhance the solubility of both the thiopyridine substrate and the hydroxide base, leading to a significant increase in yield compared to using either solvent alone.[1]
-
-
Inappropriate Polarity for the Transition State: The polarity of the solvent can dramatically influence the reaction rate by stabilizing or destabilizing the transition state.
-
Expert Insight: For reactions proceeding through polar or charged intermediates, such as many cycloaddition or condensation reactions used for 2-pyridone synthesis, polar solvents are generally preferred as they stabilize these transition states, lowering the activation energy.[2] Protic solvents (e.g., ethanol, water) can further stabilize charged species through hydrogen bonding.[2] Conversely, if your reaction involves nonpolar intermediates, a nonpolar solvent might be more suitable.
-
-
Boiling Point and Reaction Temperature: Many 2-pyridone syntheses require elevated temperatures to overcome activation barriers, especially in cyclization steps.[3]
-
Troubleshooting Tip: Ensure your chosen solvent has a boiling point that allows you to safely reach and maintain the optimal reaction temperature. If the required temperature is higher than the boiling point of your current solvent, select a higher-boiling alternative. For example, switching from ethanol (b.p. 78 °C) to a higher-boiling solvent like DMSO (b.p. 189 °C) can be beneficial for high-temperature condensations.[4]
-
Q2: I am observing multiple spots on my TLC plate, indicating the formation of side products. How can the solvent be contributing to this?
A2: The formation of side products is often a direct consequence of the reaction environment created by the solvent. Here are some common scenarios in 2-pyridone synthesis:
-
Tautomerism and Ambident Nucleophilicity: 2-Pyridones exist in a tautomeric equilibrium with 2-hydroxypyridines.[5][6] This equilibrium can be influenced by the solvent, leading to different reaction pathways and a mixture of N- and O-alkylated or arylated products.[7][8]
-
Expert Insight: The choice of solvent can influence the site of reaction. For instance, in alkylation reactions, polar aprotic solvents like DMF or DMSO can favor N-alkylation, while non-polar solvents might lead to a higher proportion of O-alkylation.[9]
-
-
Promotion of Self-Condensation: In reactions like the Guareschi-Thorpe condensation, the solvent and reaction conditions can promote the self-condensation of starting materials, such as cyanoacetic esters, leading to undesired byproducts.[3]
-
Incomplete Cyclization: The final cyclization step to form the 2-pyridone ring can be sensitive to the solvent. In some cases, linear intermediates may be the major product if the solvent does not adequately promote the cyclization.[3]
Q3: The purification of my 2-pyridone derivative by column chromatography is difficult. How is this related to the solvent used in the reaction and what can I do?
A3: Purification challenges often begin with the reaction itself, and solvent choice plays a significant role.
-
Residual High-Boiling Point Solvents: If a high-boiling point solvent like DMSO or DMF was used for the reaction, it can be difficult to remove completely, leading to co-elution with your product during chromatography.
-
Troubleshooting Tip: If possible, choose a lower-boiling point solvent that still meets the temperature requirements of your reaction. If a high-boiling solvent is necessary, consider an aqueous workup to extract the solvent before chromatography.
-
-
Poor Solubility in Chromatography Solvents: Some 2-pyridone derivatives may have limited solubility in common non-polar chromatography solvents like hexane and ethyl acetate.[3]
-
Expert Insight: You may need to use a more polar solvent system for your column. Dichloromethane/methanol or chloroform/methanol gradients are often effective for polar compounds. Adding a small amount of a modifying solvent like triethylamine can also help to reduce streaking on silica gel, which is common with pyridine-containing compounds due to their basicity.[3]
-
Section 2: Frequently Asked Questions (FAQs)
What is the role of solvent polarity in the Guareschi-Thorpe condensation for synthesizing 2-pyridones?
In the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetic ester with a β-dicarbonyl compound in the presence of a base, the solvent polarity is crucial for several reasons.[12][13] The reaction proceeds through a series of charged intermediates. A polar solvent, particularly a protic one like ethanol or even water, can stabilize these intermediates through dipole-dipole interactions and hydrogen bonding, thereby facilitating the reaction.[10][11][14][15] Recent advancements have shown that this reaction can be successfully carried out in aqueous media, which is not only environmentally friendly but can also lead to high yields and simplified product isolation, as the product often precipitates from the reaction mixture.[10][11][14][15]
For microwave-assisted synthesis of 2-pyridones, how do I choose the right solvent?
Microwave synthesis relies on the ability of a solvent to absorb microwave energy and convert it into heat.[6][16][17] Therefore, the dielectric properties of the solvent are paramount.
-
High-absorbing (polar) solvents like DMF, NMP, and ethanol heat up very quickly.[16]
-
Low-absorbing (non-polar) solvents like toluene and hexane do not heat efficiently on their own.[16]
For efficient heating, a polar solvent is generally preferred. However, the choice also depends on the required reaction temperature and pressure. Using a low-boiling point polar solvent in a sealed microwave vessel allows for reaching temperatures well above its atmospheric boiling point, which can significantly accelerate the reaction.[16] Solvent-free conditions, where the reactants are adsorbed onto a solid support, are also a green and efficient option for microwave-assisted 2-pyridone synthesis.[17][18][19][20]
What are the advantages of using phase-transfer catalysis (PTC) and what solvents are typically used?
Phase-transfer catalysis is a powerful technique for reacting reagents that are soluble in different, immiscible phases (e.g., an aqueous phase and an organic phase).[21] A phase-transfer catalyst, such as a quaternary ammonium salt, facilitates the transport of one reactant (usually an anion) from the aqueous phase to the organic phase where the reaction occurs.[21][22][23]
Advantages:
-
Avoids the need for expensive and anhydrous polar aprotic solvents.
-
Can lead to faster reaction rates and higher yields.[22][23]
-
Simplifies workup procedures.
-
Considered a "green" chemistry approach by often allowing the use of water.[21]
Typical Solvents: The organic phase is typically a non-polar or moderately polar aprotic solvent like toluene, dichloromethane, or chloroform. The aqueous phase, of course, is water. The choice of the organic solvent depends on the solubility of the organic substrate and the 2-pyridone product.
Section 3: Experimental Protocols and Data
Protocol: Guareschi-Thorpe Synthesis of 2,6-Dihydroxy-3-cyano-4-methylpyridine in an Aqueous Medium
This protocol is an example of a green chemistry approach to 2-pyridone synthesis.
Materials:
-
Ethyl cyanoacetate
-
Ethyl acetoacetate
-
Ammonium carbonate
-
Water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine ethyl cyanoacetate (1 mmol) and ethyl acetoacetate (1 mmol).
-
Add ammonium carbonate (2 mmol) and 2 mL of water.[15]
-
Heat the reaction mixture to 80°C with vigorous stirring.[15]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-2 hours.
-
Upon completion, cool the reaction mixture to room temperature. The product will precipitate out of the aqueous solution.
-
Collect the solid product by filtration.
-
Wash the solid with cold water and dry under vacuum to obtain the desired 2,6-dihydroxy-3-cyano-4-methylpyridine.[3]
Data Summary: Solvent Effects on Yield
The following table summarizes the effect of different solvents on the yield of a model 2-pyridone synthesis.
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Water | 100 | 24 | Trace | [1] |
| 2 | DMSO | 100 | 3 | 62 | [1] |
| 3 | DMSO/Water (8:2) | 100 | 1.5 | 88 | [1] |
| 4 | DMSO/Water (8:2) | 60 | 2 | 97 | [1] |
| 5 | Ethanol | Reflux | 5 | 75-98 | [4] |
Data is illustrative and specific results will vary depending on the substrates and reaction conditions.
Section 4: Visualizing Workflows
Decision-Making Workflow for Solvent Selection in 2-Pyridone Synthesis
The following diagram illustrates a logical workflow for selecting an appropriate solvent for your 2-pyridone synthesis.
Caption: A flowchart for systematic solvent selection in 2-pyridone synthesis.
General Reaction Scheme: Guareschi-Thorpe Condensation
This diagram outlines the key steps in the Guareschi-Thorpe condensation.
Caption: Key stages of the Guareschi-Thorpe reaction for 2-pyridone synthesis.
References
- Mustafa, A. M., Hussein, M. S., & Tareq, A. Z. (2020). Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. Journal of University of Shanghai for Science and Technology, 22(11), 168-177.
-
Mustafa, A. M., Hussein, M. S., & Tareq, A. Z. (2020). Synthesis of some 2-Pyridones by Application of L-L Phase Transfer Catalysis Method. ResearchGate. [Link]
- International Research Journal of Multidisciplinary Scope (IRJMS). (2020). Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. IRJMS, 1(Special Issue 6), 1-5.
-
G. Semple, et al. (2021). Strategies for 2-pyridones synthesis. ResearchGate. [Link]
- Hagar, M., Al-Omar, M. A., & Abdellattif, M. H. (2020). Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. IntechOpen.
-
Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Medicinal Chemistry, 13(12), 1438-1464. [Link]
-
Castillo, J. C., et al. (2022). Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Europe PMC. [Link]
-
Kibou, Z., et al. (2011). A Simple and Efficient Procedure for a 2-Pyridones Synthesis under Solvent-Free Conditions. International Journal of Organic Chemistry, 1(4), 242-249. [Link]
-
Hagar, M., et al. (2020). One-Pot Synthesis of N-Alkylated 2-Pyridone Derivatives under Microwave Irradiation. Molbank, 2020(4), M1171. [Link]
-
CEM Corporation. (n.d.). Solvent Choice for Microwave Synthesis. Retrieved from [Link]
-
Kuriyama, M., et al. (2019). A Mild and Highly Diastereoselective Preparation of N-Alkenyl-2-Pyridones via 2-Halopyridinium Salts and Aldehydes. Molecules, 24(18), 3246. [Link]
-
ResearchGate. (2025). The synthesis of 2-pyrone derivatives through cycloaddition reaction of... ResearchGate. [Link]
-
Sun, J., et al. (2019). Access to N-Substituted 2-Pyridones by Catalytic Intermolecular Dearomatization and 1,4-Acyl Transfer. Angewandte Chemie International Edition, 58(5), 1432-1436. [Link]
-
ResearchGate. (2012). ChemInform Abstract: Microwave-Assisted Synthesis of 2-Pyridone and 2-Pyridone-Based Compounds. ResearchGate. [Link]
-
Wiley Online Library. (n.d.). Guareschi-Thorpe Condensation. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Microwave assisted synthesis of 2-pyridone and 2-pyridone based compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Phase-transfer catalyst. Retrieved from [Link]
-
ACS Publications. (2021). Tandem Ring Opening/Intramolecular [2 + 2] Cycloaddition Reaction for the Synthesis of Cyclobutane Fused Thiazolino-2-Pyridones. The Journal of Organic Chemistry, 86(23), 16645–16654. [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. ResearchGate. [Link]
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. Retrieved from [Link]
-
National Center for Biotechnology Information. (2023). Synthesis of Three-Dimensional Ring Fused Heterocycles by a Selective [4 + 2] Cycloaddition Between Bicyclic Thiazolo 2-Pyridones and Arynes. ACS Omega, 8(51), 48877–48884. [Link]
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301-25309. [Link]
-
National Center for Biotechnology Information. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301-25309. [Link]
-
ResearchGate. (2025). Solvent Effects in Organic Chemistry: Polarity, Proticity, and Reaction Rates. ResearchGate. [Link]
-
Green Chemistry International. (2015). Eco-friendly synthesis of diverse and valuable 2-pyridones by catalyst- and solvent-free thermal multicomponent domino reaction. Green Chemistry Letters and Reviews, 8(3-4), 57-64. [Link]
-
CEM Corporation. (n.d.). Solvent and Solvent Free (Neat) Reactions in Microwave Synthesis. Retrieved from [Link]
-
Royal Society of Chemistry. (2010). Cinchona-based phase-transfer catalysts for asymmetric synthesis. Chemical Communications, 46(45), 8504-8516. [Link]
-
MDPI. (2001). Synthesis and Intramolecular [4+2] Cycloaddition Reactions of 4-Pyridazinecarbonitriles with Alkyne Side Chains. Molecules, 6(12), 984-995. [Link]
-
ResearchGate. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
National Center for Biotechnology Information. (2012). The Impact of Solvent Polarity on Intramolecular Proton and Electron Transfer in 2-alkylamino-4-nitro-5-methyl Pyridine N-oxides. The Journal of Physical Chemistry A, 116(26), 7064-7075. [Link]
-
Royal Society of Chemistry. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25301-25309. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 2-pyridones. Retrieved from [Link]
-
IIP Series. (n.d.). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). A lesson for site-selective C–H functionalization on 2-pyridones: radical, organometallic, directing group and steric controls. Chemical Science, 9(3), 576-588. [Link]
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- 23. researchgate.net [researchgate.net]
stability and degradation of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
This technical support guide is intended for researchers, scientists, and drug development professionals working with Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. It provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges related to the stability and degradation of this compound. Our goal is to equip you with the scientific rationale behind experimental choices, ensuring the integrity and success of your research.
Introduction
This compound is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to the prevalence of the 2-pyridone scaffold in bioactive molecules.[1][2][3] Understanding its stability profile is critical for the development of robust formulations and for ensuring the accuracy of analytical measurements. This guide will walk you through potential stability issues and provide practical solutions.
The structure of this compound contains two key functional groups that influence its stability: a methyl ester and a 2-pyridone ring. The 2-pyridone moiety exists in tautomeric equilibrium with its 2-hydroxypyridine form, with the lactam form generally predominating.[2] Both the ester and the lactam functionalities are susceptible to degradation under various environmental conditions.
I. Troubleshooting Guide
This section addresses common problems encountered during the handling, storage, and analysis of this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Appearance of a new peak in HPLC analysis of an aged solution. | Hydrolysis of the methyl ester: The ester group is susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid.[4][5][6][7] | - Control pH: Maintain solutions at a slightly acidic to neutral pH (e.g., pH 4-6) to minimize hydrolysis.[6] - Use Aprotic Solvents: For long-term storage, consider dissolving the compound in a dry aprotic solvent like acetonitrile or THF. - Refrigerate: Store aqueous solutions at 2-8°C to slow down the rate of hydrolysis.[6] |
| Discoloration of the solid compound or solution over time. | Oxidative degradation: The 2-pyridone ring can be susceptible to oxidation, potentially leading to colored degradation products.[8][9] This can be initiated by exposure to air, light, or oxidizing agents. | - Inert Atmosphere: Store the solid compound and solutions under an inert atmosphere (e.g., nitrogen or argon). - Protect from Light: Store in amber vials or protect from light to prevent photo-oxidation. - Use Antioxidants: For formulated products, consider the addition of antioxidants, but verify compatibility. |
| Loss of assay value in a stability study. | Multiple degradation pathways: A combination of hydrolysis, oxidation, or photodegradation may be occurring. | - Forced Degradation Study: Conduct a forced degradation study (see Section III) to identify the primary degradation pathways under different stress conditions (acid, base, oxidation, heat, light).[10][11] - Stability-Indicating Method: Ensure your analytical method is stability-indicating and can separate the parent compound from all degradation products.[12][13][14] |
| Poor peak shape (tailing, fronting, or splitting) in reverse-phase HPLC. | Analyte-column interactions or inappropriate mobile phase: The polar nature of the 2-pyridone ring and its degradation products can lead to interactions with residual silanols on the column.[15][16][17] An incorrect mobile phase pH can also cause peak shape issues. | - Mobile Phase pH: Adjust the mobile phase pH to be at least 2 pH units away from the pKa of the analyte and its degradation products. - Column Choice: Use a column with end-capping or one designed for polar analytes. - Sample Solvent: Dissolve the sample in the mobile phase to avoid solvent mismatch effects. - Lower Injection Volume: Reduce the injection volume to avoid column overload. |
II. Frequently Asked Questions (FAQs)
Q1: What are the most likely degradation products of this compound?
A1: Based on its chemical structure, the two most probable primary degradation pathways are:
-
Hydrolysis: The methyl ester can be hydrolyzed to form 2-oxo-1,2-dihydro-3-pyridinecarboxylic acid and methanol. This is a common degradation pathway for ester-containing drugs and can be catalyzed by both acid and base.[5][7]
-
Oxidation: The 2-pyridone ring can undergo oxidation. While the exact products can vary, oxidation of N-heterocycles can lead to the formation of N-oxides or ring-opened products.[8][9]
The following diagram illustrates the primary hydrolytic degradation pathway:
Caption: Workflow for a forced degradation study.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products. [12][13][14][18] Methodology:
-
Column Selection: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm). If peak tailing is observed, consider a column with end-capping or a polar-embedded phase.
-
Mobile Phase Selection:
-
Aqueous Phase (A): 0.1% formic acid or phosphoric acid in water. Adjusting the pH is crucial for good peak shape.
-
Organic Phase (B): Acetonitrile or methanol.
-
-
Gradient Elution: A gradient elution is recommended to separate polar degradation products from the less polar parent compound.
-
Initial Gradient: Start with a low percentage of organic phase (e.g., 5-10% B) and gradually increase it to a high percentage (e.g., 90-95% B).
-
-
Detection: Use a UV detector at a wavelength where the parent compound and its expected degradation products have significant absorbance (e.g., determined by a UV scan).
-
Method Optimization: Inject a mixture of the stressed samples from the forced degradation study. Adjust the gradient, flow rate, and mobile phase composition to achieve adequate resolution between all peaks. The method is considered stability-indicating if all degradation product peaks are baseline-separated from the parent peak and from each other.
IV. References
-
Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation. PubMed. [Link]
-
Forced degradation study data of pirfenidone. ResearchGate. [Link]
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and electro-Fenton Methods. PubMed. [Link]
-
Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. NIH. [Link]
-
A plausible mechanism for the oxidation of N‐heterocycles. ResearchGate. [Link]
-
Degradation behavior. ResearchGate. [Link]
-
Photochemical oxidative dehydrogenation of saturated N-heterocycles by an iminoquinone. Catalysis Science & Technology (RSC Publishing). [Link]
-
Degradation of Nitrogen-Heterocyclic Compounds by Anodic Oxidation and Electro-Fenton Methods. ResearchGate. [Link]
-
Understanding the chemical basis of drug stability and degradation. The Pharmaceutical Journal. [Link]
-
HPLC Troubleshooting Guide. Waters. [Link]
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv. [Link]
-
Stability of methylnicotinate in aqueous solution as utilized in the 'niacin patch test'. ResearchGate. [Link]
-
Catalytic oxidative dehydrogenation of N-heterocycles with nitrogen/phosphorus co-doped porous carbon materials. PubMed Central. [Link]
-
Analysis and stability study of myristyl nicotinate in dermatological preparations by high-performance liquid chromatography. PubMed. [Link]
-
HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. GALAK Chromatography. [Link]
-
The mechanisms of thermal eliminations. Part 11. Rate data for pyrolysis of 2-alkoxypyridines to 2-pyridone, and of 2-ethoxypicolines to 2-picolones: nature and polarity of the transition state. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI. [Link]
-
Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]
-
Stability Indicating HPLC Method Development –A Review. International Journal of Trend in Scientific Research and Development. [Link]
-
Some Basic Facts about Forced Degradation Test. Labinsights. [Link]
-
Stepwise Post-Modification of Pyridine-Imine COFs for Enhanced Hydrolytic Stability and Proton Conductivity. PubMed. [Link]
-
Development of Stability-Indicating HPLC Methods. The Royal Society of Chemistry. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Stability Indicating HPLC Method Development and Validation. SciSpace. [Link]
-
Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]
-
Forced Degradation in Pharmaceuticals – A Regulatory Update. LinkedIn. [Link]
-
Forced Degradation Studies for Biopharmaceuticals. BioPharm International. [Link]
-
Radical pathways in the thermal decomposition of pyridine and diazines: a laser pyrolysis and semi-empirical study. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]
-
Synthesis and hydrolytic stability of 4-substituted pyrazolo[3,4-d]pyrimidine 2′-deoxyribofuranosides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Photostability and Photostabilization of Drugs and Drug Products. ResearchGate. [Link]
-
Photoinstability of some tyrphostin drugs: chemical consequences of crystallinity. PubMed. [Link]
-
Thermal degradation steps and temperatures details. ResearchGate. [Link]
-
New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. MDPI. [Link]
-
Pyridones in drug discovery: Recent advances. PubMed. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. RSC Advances. [Link]
-
Microbial Degradation of Pyridine and Pyridine Derivatives. ResearchGate. [Link]
-
Stereocontrol on Helical Bimetallic DNA Catalysts with Switchable Enantioselectivity via Dynamic Reaction Distance Regulation. Journal of the American Chemical Society. [Link]
-
Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. PMC - NIH. [Link]
-
Studies on the Thermal Decomposition Course of Nitrogen-Rich Heterocyclic Esters as Potential Drug Candidates and Evaluation of Their Thermal Stability and Properties. MDPI. [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. [Link]
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- 1. Pyridones in drug discovery: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chemical stability of esters of nicotinic acid intended for pulmonary administration by liquid ventilation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. labinsights.nl [labinsights.nl]
- 8. Degradation of nitrogen-heterocyclic compounds by anodic oxidation and electro-Fenton methods - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 10. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
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- 13. scispace.com [scispace.com]
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- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. bvchroma.com [bvchroma.com]
- 17. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 18. chromatographyonline.com [chromatographyonline.com]
troubleshooting low yields in Guareschi-Thorpe condensation
Welcome to the technical support center for the Guareschi-Thorpe condensation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting strategies and address common questions encountered during the synthesis of substituted pyridines. Our goal is to equip you with the knowledge to diagnose and resolve issues leading to low reaction yields, ensuring the successful and efficient application of this valuable synthetic transformation.
Introduction to the Guareschi-Thorpe Condensation
The Guareschi-Thorpe condensation is a classic multicomponent reaction used for the synthesis of pyridine derivatives.[1][2] It typically involves the condensation of a cyanoacetic ester or cyanoacetamide with a β-dicarbonyl compound in the presence of a nitrogen source, such as ammonia or an ammonium salt.[3][4] This reaction provides a direct route to highly functionalized pyridone structures, which are important scaffolds in medicinal chemistry and materials science.[5][6] Despite its utility, achieving high yields can be challenging and is often dependent on a fine balance of reaction parameters.
Troubleshooting Guide: Addressing Low Yields
This section is structured to help you identify and solve specific problems you may be encountering in your experiments.
Question 1: My reaction is not forming the desired pyridine product, or the yield is very low, with starting materials remaining. What are the likely causes and how can I fix this?
Answer:
This is a common issue that typically points to problems with reaction initiation or progression. The root cause often lies in one of three areas: the base, the reactants' purity, or the reaction conditions.
Pillar 1: Base Selection and Activity
The Guareschi-Thorpe condensation is a base-catalyzed reaction, making the choice and quality of the base paramount.[7] The initial step involves the deprotonation of the active methylene compound (e.g., cyanoacetic ester).[8] If the base is not strong enough or is deactivated, the reaction will not proceed.
-
Expert Insight: While classical protocols use ammonia or alkali metal alkoxides, stronger, non-nucleophilic bases can significantly improve yields in many cases.[8][9] Consider using bases like 1,8-Diazabicyclo[10]undec-7-ene (DBU) or alkali metal salts of amines, which have been shown to be effective.[11][12]
-
Troubleshooting Steps:
-
Verify Base Strength: Ensure the pKa of your chosen base is sufficient to deprotonate the active methylene compound.
-
Use Fresh Base: Bases can degrade upon storage, especially if exposed to moisture or air. Use a freshly opened bottle or purify/prepare the base before use.
-
Consider Alternative Bases: If using a traditional base like ammonia or sodium ethoxide with poor results, switching to a stronger, non-nucleophilic base like DBU could be beneficial.[12]
-
Pillar 2: Reactant Purity and Stoichiometry
The purity of your starting materials, including the cyanoacetic ester/acetamide and the dicarbonyl compound, is critical. Impurities can interfere with the reaction or lead to unwanted side products.
-
Expert Insight: Water is a particularly detrimental impurity as it can quench the base and hydrolyze the ester functionalities. Ensure all reactants and solvents are anhydrous, especially when using moisture-sensitive bases.
-
Troubleshooting Steps:
-
Check Purity: Analyze your starting materials by NMR or other appropriate techniques to ensure their purity.
-
Dry Reactants and Solvents: Use anhydrous solvents and ensure your reactants are dry. If necessary, distill solvents and dry solid reactants in a vacuum oven.[13]
-
Optimize Stoichiometry: While a 1:1:1 stoichiometry of cyano-compound, dicarbonyl, and nitrogen source is typical, slight adjustments might be necessary depending on the specific substrates.
-
Pillar 3: Reaction Conditions
Temperature and solvent play a crucial role in the Guareschi-Thorpe condensation.
-
Expert Insight: The choice of solvent can influence the solubility of reactants and intermediates, as well as the efficacy of the base. Aprotic polar solvents are generally preferred.[8] Recent studies have also explored greener, water-based systems with promising results.[4][10]
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low conversion.
Question 2: I am observing the formation of multiple products and the yield of my desired pyridine is low. How can I improve the selectivity?
Answer:
The formation of multiple products often points to side reactions or lack of regioselectivity. Understanding the potential side reactions is key to mitigating them.
-
Common Side Reactions:
-
Self-condensation of the cyano-compound (Thorpe Reaction): The active methylene compound can react with itself, especially if the dicarbonyl compound is not sufficiently reactive.[8]
-
Knoevenagel Condensation: The active methylene compound can condense with the carbonyl group of the dicarbonyl compound without subsequent cyclization.
-
Michael Addition: Undesired Michael additions can occur, leading to a variety of byproducts.
-
-
Troubleshooting Steps:
-
Control the Rate of Addition: Add the most reactive component (often the active methylene compound or the base) slowly to the reaction mixture. This can help to control the reaction pathway and minimize self-condensation.
-
Optimize Temperature: Lowering the reaction temperature can sometimes improve selectivity by favoring the desired thermodynamic product over kinetically favored side products. Conversely, for some substrates, higher temperatures may be needed to drive the reaction to completion and avoid stalling at intermediate stages.
-
Choice of Nitrogen Source: In some variations of the reaction, the choice of the ammonium salt can influence the pH of the reaction medium and affect the outcome. Ammonium carbonate, for instance, has been shown to act as both a nitrogen source and a promoter in aqueous media.[10][14]
-
-
Data Summary: Recommended Starting Conditions
| Parameter | Recommendation | Rationale |
| Base | DBU, NaH, LHMDS | Stronger, non-nucleophilic bases can improve deprotonation efficiency.[8][9] |
| Solvent | THF, DME, Toluene | Aprotic polar solvents are generally effective.[9] |
| Temperature | Room Temperature to Reflux | Substrate dependent; optimization is often required.[11] |
| Atmosphere | Inert (Nitrogen or Argon) | Crucial for moisture-sensitive reagents. |
Question 3: The reaction works, but the isolated yield after workup and purification is consistently low. Where am I losing my product?
Answer:
Significant product loss during workup and purification is a frequent challenge in organic synthesis.[15] For the Guareschi-Thorpe products, which are often polar pyridones, this can be particularly problematic.
-
Workup Issues:
-
Product Solubility: The pyridone products can have some solubility in the aqueous phase, leading to loss during extraction.
-
Emulsion Formation: The formation of stable emulsions can make phase separation difficult, trapping the product.[13]
-
-
Purification Issues:
-
Decomposition on Silica Gel: Some pyridone derivatives can be sensitive to the acidic nature of silica gel, leading to decomposition during column chromatography.[13]
-
-
Troubleshooting Steps:
-
Workup Optimization:
-
Purification Strategy:
-
Deactivate Silica Gel: If you suspect your product is degrading on silica gel, you can neutralize it by pre-treating the slurry with a small amount of a non-nucleophilic base like triethylamine in your eluent.
-
Alternative Purification: Consider other purification methods such as recrystallization or distillation (if the product is thermally stable).
-
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the Guareschi-Thorpe condensation?
A1: The reaction proceeds through a series of steps:
-
Deprotonation: A base removes a proton from the α-carbon of the cyanoacetic ester or cyanoacetamide to form a resonance-stabilized carbanion.[8]
-
Knoevenagel Condensation: The carbanion attacks one of the carbonyl groups of the β-dicarbonyl compound.
-
Michael Addition: The nitrogen source (ammonia) adds to the other carbonyl group, followed by intramolecular cyclization.
-
Dehydration/Aromatization: The cyclic intermediate undergoes dehydration to form the final substituted pyridine product.
Caption: Simplified mechanism of the Guareschi-Thorpe condensation.
Q2: Can I use ketones or aldehydes other than 1,3-dicarbonyls in this reaction?
A2: The classical Guareschi-Thorpe reaction utilizes 1,3-dicarbonyls. However, variations of the reaction exist. For instance, a mixture of a cyanoacetic ester and a ketone can be treated with alcoholic ammonia to yield pyridine derivatives.[1][2] The reactivity of the carbonyl compound is a key factor in the success of these variations.
Q3: What is the difference between the Guareschi-Thorpe and the Thorpe-Ziegler reaction?
A3: The Guareschi-Thorpe reaction is an intermolecular condensation that forms heterocyclic pyridine rings. The Thorpe-Ziegler reaction, on the other hand, is an intramolecular version of the Thorpe condensation, where a dinitrile is used to form a cyclic α-cyano ketone after hydrolysis.[16][17] It is a powerful method for forming carbocyclic rings.[18][19]
Q4: Are there any "green" or more environmentally friendly protocols for this reaction?
A4: Yes, recent research has focused on developing more sustainable methods. Protocols using water as a solvent, often with ammonium carbonate as the nitrogen source and promoter, have been successfully developed.[4][10] These methods offer advantages such as reduced use of volatile organic solvents and simpler workup procedures.[14] Microwave-assisted syntheses have also been reported to reduce reaction times and improve yields.[20][21]
References
-
Chem-Station. (2014, March 2). Thorpe-Ziegler Reaction. Chem-Station Int. Ed. [Link]
-
ResearchGate. (n.d.). Thorpe–Ziegler reaction | Request PDF. [Link]
-
Merck Index. (n.d.). Thorpe Reaction. [Link]
- Salamanca-Perdigón, K., Lozano, J. D., Hurtado-Rodríguez, D., Becerra, D., & Castillo, J.-C. (2025). Cs2CO3-mediated synthesis of 2-alkoxy-3-cyanopyridines: integrated crystallographic, photophysical, and DFT analyses. New Journal of Chemistry.
-
Wikipedia. (n.d.). Thorpe reaction. [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]
-
MDPI. (n.d.). Computational Revision of the Mechanism of the Thorpe Reaction. [Link]
-
ResearchGate. (n.d.). Guareschi–Thorpe condensation | Request PDF. [Link]
-
Tron, G. C., Minassi, A., Sorba, G., Fausone, M., & Appendino, G. (2021). Icilio Guareschi and his amazing “1897 reaction”. Beilstein Journal of Organic Chemistry, 17, 1335–1351. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
-
Química Organica.org. (n.d.). Guareschi-Thorpe synthesis of pyridine. [Link]
-
ResearchGate. (n.d.). The Guareschi–Thorpe Cyclization Revisited – An Efficient Synthesis of Substituted 2,6-Dihydroxypyridines and 2,6-Dichloropyridines | Request PDF. [Link]
-
Journal of Chemical Research, Synopses. (n.d.). Improved Synthesis of 2-Amino-3-cyanopyridines in Solvent Free Conditions under Microwave Irradiation. [Link]
-
Merck Index. (n.d.). Guareschi-Thorpe Condensation. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
-
ResearchGate. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. [Link]
-
Organic Chemistry Portal. (n.d.). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. [Link]
-
PubMed. (2017). Synthesis of 2-amino-3-cyanopyridine derivatives and investigation of their carbonic anhydrase inhibition effects. [Link]
-
Tamaddon, F., & Maddah-Roodana, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 24846–24853. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. [Link]
-
SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
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- 4. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 5. Icilio Guareschi and his amazing “1897 reaction” - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Managing Pyridine Basicity During Workup
From the Desk of a Senior Application Scientist
Welcome to the Technical Support Center. Pyridine and its derivatives are indispensable tools in modern organic synthesis, frequently employed as catalysts and basic solvents. However, their unique properties—moderate basicity and water solubility—often introduce significant challenges during the reaction workup and purification stages. This guide provides field-proven insights and systematic troubleshooting protocols to help you navigate these challenges effectively, ensuring high purity and yield for your target compounds.
Section 1: Frequently Asked Questions - The Fundamentals
This section addresses the core principles behind the challenges associated with pyridine compounds. Understanding these fundamentals is the first step toward designing a robust workup protocol.
Q1: Why is removing pyridine and its derivatives (like DMAP) so difficult during an aqueous workup?
A: The difficulty arises from a combination of two key properties:
-
Moderate Basicity: Pyridine is a weak base (the pKa of its conjugate acid, pyridinium, is about 5.25).[1] This means it readily accepts a proton from an acid to form a water-soluble pyridinium salt. While this is the principle we exploit for its removal, incomplete protonation can lead to it partitioning between both the organic and aqueous layers.
-
Water Solubility: Pyridine itself is miscible with water and many organic solvents.[1] This dual solubility profile means that even in its neutral (free base) form, it doesn't cleanly separate into the organic layer, making simple water washes inefficient. 4-Dimethylaminopyridine (DMAP), a common acylation catalyst, is even more basic and can be removed with similar strategies.[2][3]
Q2: What is the role of pKa in pyridine extraction, and how do substituents affect it?
A: The pKa of the pyridinium ion is the critical parameter for an effective acid-base extraction. To efficiently remove pyridine into the aqueous layer, the pH of the aqueous solution must be significantly lower than the pyridine's pKa. A good rule of thumb is a pH at least 2 units below the pKa, which ensures >99% of the pyridine is in its protonated, water-soluble pyridinium salt form.
Substituents on the pyridine ring can dramatically alter its basicity:
-
Electron-Donating Groups (e.g., -CH₃, -OCH₃, -N(CH₃)₂) increase the electron density on the nitrogen atom, making it a stronger base (higher pKa). DMAP is a prime example.
-
Electron-Withdrawing Groups (e.g., -Cl, -Br, -NO₂) decrease the electron density on the nitrogen, making it a weaker base (lower pKa).[4]
Understanding this effect is crucial for selecting the appropriate acidic wash. A more basic pyridine may require a stronger or more concentrated acid for complete protonation.
Q3: How do I choose the right acidic solution for my workup?
A: The choice depends on the stability of your target molecule.
-
For Acid-Stable Compounds: Dilute hydrochloric acid (HCl) (e.g., 1M or 2M) is highly effective and the most common choice.[5] It rapidly and completely protonates pyridine.
-
For Mildly Acid-Sensitive Compounds: A 5-10% aqueous solution of citric acid is an excellent alternative.[5][6] It is less harsh than HCl but still sufficiently acidic to protonate pyridine.
-
For Highly Acid-Sensitive Compounds (e.g., containing Boc protecting groups): A saturated aqueous solution of copper(II) sulfate (CuSO₄) is the method of choice.[5][6] Pyridine is a good ligand and forms a water-soluble coordination complex with copper ions, which pulls it into the aqueous phase without requiring a low pH.[5][6] The formation of a deep blue or violet color in the aqueous layer indicates the presence of the pyridine-copper complex.[5][6]
Q4: Can I just remove pyridine by evaporation?
A: While pyridine is volatile, removing it completely by evaporation (even co-evaporation with solvents like toluene or heptane) is often difficult, especially when it was used as the reaction solvent.[5][6] Trace amounts frequently remain and can interfere with subsequent steps or analysis. This method is best used to remove the bulk of the pyridine before proceeding with an extractive workup.[6]
Section 2: Troubleshooting Guides - From Theory to Practice
This section provides step-by-step solutions to common problems encountered during the workup of reactions containing pyridine compounds.
Problem 1: Persistent Emulsions During Acidic Wash
-
Root Cause: Pyridinium salts can act as surfactants, stabilizing the interface between the organic and aqueous layers and leading to the formation of a persistent emulsion. This is especially common when using chlorinated solvents like dichloromethane (DCM).
-
Troubleshooting Protocol:
-
Patience is Key: Allow the separatory funnel to stand undisturbed for 10-20 minutes. Often, the emulsion will break or at least resolve into a smaller layer.
-
Add Brine: Add a small amount of saturated aqueous NaCl (brine).[6] This increases the ionic strength of the aqueous phase, which helps to destabilize the emulsion.
-
Gentle Agitation: Avoid vigorous shaking. Instead, gently swirl or invert the separatory funnel multiple times.[6]
-
Filtration: Pass the entire mixture through a pad of Celite® or glass wool. This can physically disrupt the emulsified droplets.
-
Centrifugation: If the scale allows, transferring the mixture to centrifuge tubes and spinning for several minutes is a highly effective method for breaking stubborn emulsions.
-
Problem 2: My Product is Decomposing During the Acidic Workup
-
Root Cause: The target molecule contains acid-labile functional groups, such as acetals, ketals, or tert-butyl (Boc) protecting groups, which are being cleaved by the acidic wash.[6]
-
Self-Validating Protocol: The Copper Sulfate Wash This protocol leverages coordination chemistry to avoid acidic conditions entirely.
-
Preparation: Prepare a saturated or 10-15% aqueous solution of copper(II) sulfate (CuSO₄).[5][7] The solution should be a light blue color.
-
Extraction: Add the CuSO₄ solution to the organic layer in a separatory funnel and shake. The aqueous layer will turn a deep blue or violet color as the copper-pyridine complex forms.[5][6]
-
Separation & Repetition: Separate the layers. Continue washing the organic layer with fresh portions of the CuSO₄ solution until the aqueous layer remains its original light blue color.[5][6] This provides a clear visual endpoint, indicating that all the pyridine has been removed.
-
Final Wash: Wash the organic layer once with water or brine to remove any residual copper salts.[6]
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.[6]
-
Problem 3: Pyridine is Still Present in My Product After Extraction
-
Root Cause: The workup was not efficient enough. This could be due to insufficient acid, an insufficient number of washes, or poor phase separation.
-
Optimized Workflow for Complete Pyridine Removal: The following workflow provides a systematic approach to ensure complete removal.
Caption: Decision workflow for complete pyridine removal.
Explanation of the Workflow:
-
Initial Wash: Perform the first acidic wash as planned.[6]
-
Validate Protonation: After separating the layers, test the pH of the aqueous layer with pH paper. If it is not distinctly acidic, it means the pyridine has consumed all the acid, and some unprotonated pyridine likely remains in the organic layer.
-
Repeat if Necessary: If the aqueous layer is not acidic, you must perform another acidic wash.[6] Repeat this process until the aqueous layer remains acidic after the wash, confirming that all the base has been neutralized and extracted.
-
Neutralization and Drying: Once all pyridine is removed, wash with a saturated sodium bicarbonate solution to neutralize any residual acid in the organic layer, followed by a brine wash to aid in drying.[6]
-
Section 3: Data Tables for Quick Reference
Table 1: pKa Values of Common Pyridine Derivatives
| Compound | Structure | pKa of Conjugate Acid | Basicity vs. Pyridine | Workup Consideration |
| Pyridine | C₅H₅N | 5.25[1] | Baseline | Standard protocols are effective. |
| 4-Dimethylaminopyridine (DMAP) | C₇H₁₀N₂ | 9.70 | Much Stronger | Requires more acid; highly water-soluble when protonated.[2] |
| 2,6-Lutidine (2,6-Dimethylpyridine) | C₇H₉N | 6.77 | Stronger | Steric hindrance can slow protonation. |
| 3-Nitropyridine | C₅H₄N₂O₂ | 0.81 | Much Weaker | May not require an acidic wash; can often be removed with water washes or chromatography. |
Table 2: Comparison of Common Acidic Wash Solutions
| Reagent | Concentration | Use Case | Advantages | Disadvantages |
| Hydrochloric Acid (HCl) | 1M - 2M | General purpose for acid-stable products | Inexpensive, highly effective, fast.[5] | Can cleave acid-labile groups (Boc, acetals).[6] |
| Citric Acid | 5% - 10% (w/v) | Products with mild acid sensitivity | Milder than HCl, biodegradable, effective.[5][6] | May require more washes than HCl for very basic pyridines. |
| Copper(II) Sulfate (CuSO₄) | 10% or Saturated | Highly acid-sensitive products | Avoids acidic conditions entirely; provides a visual endpoint.[5][6] | Introduces metal ions that must be washed out; can form emulsions.[6] |
| Ammonium Chloride (NH₄Cl) | Saturated | Mildly acidic quench/wash | Buffered system, gentler than strong acids.[2] | Less effective for more basic pyridines like DMAP. |
Section 4: Advanced Concepts & Visualizations
Mechanism of Acid-Base Extraction
The entire workup strategy is predicated on shifting the equilibrium of pyridine from the organic phase to the aqueous phase. By adding acid (H⁺), we convert the neutral, organic-soluble pyridine into the charged, water-soluble pyridinium ion.
Sources
Technical Support Center: Scale-Up Synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Introduction
Welcome to the technical support center for the scale-up synthesis of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate. This molecule is a key intermediate and a privileged scaffold in medicinal chemistry and drug discovery, frequently found in bioactive compounds.[1][2] While laboratory-scale synthesis may be straightforward, scaling up production presents unique challenges that require careful process optimization and control.
This guide is designed for researchers, chemists, and process development professionals. It provides in-depth, field-proven insights into navigating the complexities of large-scale synthesis, moving beyond simple protocols to explain the fundamental principles behind successful process scale-up. We will address common pitfalls, offer robust troubleshooting strategies, and provide a detailed, validated protocol.
Synthesis Overview: A Common Approach
One of the most reliable and scalable methods for constructing the 2-pyridone core of the target molecule is a variation of the Guareschi-Thorpe condensation. This approach typically involves the condensation of an enamine or enaminone with an active methylene compound, followed by base-mediated cyclization. This multicomponent reaction (MCR) strategy is often favored for its efficiency and atom economy, making it suitable for large-scale production.[3]
Below is a generalized workflow for this synthetic strategy.
Sources
Technical Support Center: 2-Pyridone Reaction Troubleshooting
Welcome to the technical support center for 2-pyridone synthesis. This guide is designed for researchers, medicinal chemists, and process development professionals who encounter challenges with insoluble byproducts during the synthesis and purification of 2-pyridone derivatives. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower you to resolve current and future experimental hurdles.
This document is structured to help you quickly diagnose your issue and find a robust solution. We will begin with frequently asked questions for rapid problem-solving, followed by in-depth troubleshooting guides complete with detailed experimental protocols.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial observations of problematic byproducts.
Q1: I've finished my reaction, and upon workup, a significant amount of an insoluble, sticky, or gooey solid has precipitated along with my product. What is it?
A: This is a classic issue in 2-pyridone chemistry. The most likely culprits are dimeric or polymeric forms of your 2-pyridone product or starting materials. 2-Pyridones are well-known to form strong hydrogen-bonded dimers and other aggregates.[1][2][3] The specific nature of the insoluble material can also depend on your reaction conditions; highly concentrated reaction mixtures or rapid changes in solvent polarity during workup can exacerbate this issue.
Q2: My crude product has poor solubility in common chromatography solvents like ethyl acetate/hexane. How can I purify it?
A: The poor solubility is often linked to the strong intermolecular hydrogen bonding present in 2-pyridone aggregates.[1][2] Attempting to force the material through a silica column under these conditions can lead to streaking, poor separation, and loss of product on the column. The recommended first step is often recrystallization from a polar, protic solvent like ethanol or isopropanol.[4][5] If chromatography is necessary, consider using a more polar mobile phase, such as dichloromethane/methanol, or modifying your compound (e.g., N-alkylation) to disrupt hydrogen bonding.
Q3: After adding an aqueous base (like sodium bicarbonate) during my workup, I formed a persistent emulsion or an insoluble precipitate at the phase interface. What's happening?
A: This can happen for two primary reasons. First, if your 2-pyridone has acidic or basic functional groups, its salt form may have limited solubility in both the organic and aqueous phases, leading to precipitation at the interface.[6] Second, the 2-pyridone itself can act as a surfactant-like molecule, stabilizing emulsions. The formation of insoluble aggregates can further trap solvent, creating a complex mixture that is difficult to separate.[6]
Q4: How can I confirm if the insoluble byproduct is a dimer/polymer or an unrelated side product?
A: A combination of analytical techniques is your best approach.[7]
-
LC-MS: Dissolve a small sample of the crude material in a strong solvent like DMSO or DMF. An LC-MS analysis can reveal if the main peak corresponds to the mass of your desired product, a dimer (2x Mass), or other unexpected species.
-
¹H NMR: Take a crude NMR spectrum. Significant line broadening can be indicative of aggregation. The presence of signals that correspond to your product, but with poor resolution, suggests the insoluble material is related to your target compound.
-
Solubility Test: Test the solubility of the crude material in a range of solvents at room temperature and with heating. Dimeric/polymeric materials often dissolve in hot, polar, protic solvents.[4]
Part 2: Detailed Troubleshooting Guides
Guide 1: Managing Dimerization and Aggregation
The tautomeric nature of the 2-pyridone ring, existing in equilibrium between the lactam and lactim forms, is central to its chemistry and the primary cause of aggregation through hydrogen bonding.[1][8] This guide provides strategies to mitigate and resolve these issues.
2-Pyridone and its tautomer, 2-hydroxypyridine, readily form highly stable, hydrogen-bonded dimers.[2][3] In non-polar solvents, the dimeric form often predominates, leading to reduced solubility. In the solid state, these molecules can form extended helical structures through hydrogen bonds, resulting in a crystalline and often insoluble nature.[1][2]
This workflow provides a logical sequence of steps to address insoluble aggregates.
Recrystallization is the most powerful technique for breaking up aggregates and purifying 2-pyridone products, leveraging differences in solubility at varying temperatures.[4]
-
Dissolution: Transfer the crude, insoluble material to an appropriately sized Erlenmeyer flask. Add a minimal amount of a suitable solvent (ethanol is a good starting point) and a stir bar.
-
Heating: Heat the suspension to reflux with stirring. Add more solvent in small portions until all the solid material dissolves completely. Note: If some solid remains even after adding a large volume of solvent, it may be an inorganic salt or other highly insoluble impurity. Proceed to the next step.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration. Pre-heat a funnel and a new flask to prevent premature crystallization. Quickly filter the hot solution to remove the impurities.
-
Crystallization: Remove the solution from heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals. Once at room temperature, you can place the flask in an ice bath to maximize yield.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities on the crystal surface.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
| Solvent System | Best For Removing | Cautions |
| Ethanol or Isopropanol | Dimeric/polymeric aggregates, moderately polar impurities. | Standard, effective choice for many 2-pyridones.[4][5] |
| Water | Highly polar impurities, inorganic salts. | Product must have low water solubility at room temperature. |
| DMF/Water or DMSO/Water | Highly insoluble products/byproducts. | High boiling points can make final drying difficult. |
| Acetic Acid | Basic impurities. | Can be difficult to remove completely; may require azeotroping. |
Table 1: Recommended Recrystallization Solvents for 2-Pyridone Derivatives.
Guide 2: Addressing Reagent-Derived and Polymeric Impurities
Sometimes, the insoluble material is not an aggregate of your product but a distinct byproduct from a side reaction, such as polymerization or decomposition of starting materials.
-
Polymerization: Under harsh conditions (e.g., strong acid/base, high heat), some starting materials or the 2-pyridone product itself can undergo polymerization, leading to intractable, often colored, solids.[7]
-
Incomplete Cyclization: In multi-step syntheses, an acyclic precursor may precipitate. For example, in a Guareschi-Thorpe condensation, an intermediate enamine or Michael adduct could be the insoluble species.[2]
-
Reagent Decomposition: Some reagents, particularly in the presence of a strong base, can decompose or self-condense to form insoluble materials.
-
Characterize the Insoluble Material: If possible, isolate the insoluble material by filtration and attempt to characterize it. A simple melting point test can be informative; polymers often decompose over a wide range instead of melting sharply. An IR spectrum might show the absence of the characteristic 2-pyridone C=O stretch.
-
Reaction Condition Optimization: The formation of these byproducts is a strong indicator that the reaction conditions need optimization.
-
High Dilution: To disfavor intermolecular side reactions that lead to polymers, run the reaction under high-dilution conditions. This can be achieved by using a larger solvent volume and adding reagents slowly via a syringe pump.[7]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. Monitor the reaction by TLC or LC-MS to avoid prolonged heating after completion.
-
Choice of Base/Catalyst: The strength and nature of the base or catalyst can be critical. A milder base might prevent the decomposition of sensitive starting materials.
-
An acid/base wash can be effective for removing certain impurities before the final purification step. This is particularly useful if the byproduct has a different acid/base character than your product.
-
Dissolve Crude Mixture: After the reaction, remove the reaction solvent. Dissolve the crude residue in a suitable organic solvent (e.g., Ethyl Acetate, DCM). If the material is poorly soluble, use a larger volume or a stronger solvent like THF.
-
Acid Wash: Transfer the solution to a separatory funnel. Wash with a dilute acid (e.g., 1M HCl). This will extract basic impurities into the aqueous layer. Caution: Your 2-pyridone product may also be basic and could be extracted. Check both layers by TLC.
-
Base Wash: Wash the organic layer with a dilute base (e.g., saturated NaHCO₃ solution) to remove acidic impurities. Vent the funnel frequently to release any CO₂ gas that forms.[6]
-
Brine Wash & Dry: Wash the organic layer with brine to remove residual water, then dry it over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).
-
Concentrate & Re-evaluate: Filter off the drying agent and concentrate the organic layer. Re-assess the purity and solubility of the resulting material to decide if further purification (recrystallization or chromatography) is needed.
By systematically applying these diagnostic and purification strategies, you can effectively overcome the challenges posed by insoluble byproducts in your 2-pyridone reactions, leading to higher purity materials and more reliable experimental outcomes.
References
-
2-Pyridone - Wikipedia. Wikipedia. [Link]
-
Synthesis of 2-Pyridone from 2-Thiopyridines via Nucleophilic Aromatic Substitution Reaction. International Research Journal of Multidisciplinary Scope (IRJMS). [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
2-Pyridone - chemeurope.com. chemeurope.com. [Link]
-
Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Chemistry Stack Exchange. [Link]
-
2‐Pyridone Formation: An Efficient Method for the Solid‐Phase Synthesis of Homodimers. Wiley Online Library. [Link]
-
Hydrogen bonding and tunneling in the 2-pyridone·2-hydroxypyridine dimer. Effect of electronic excitation. ResearchGate. [Link]
-
Troubleshooting: The Workup. University of Rochester Department of Chemistry. [Link]
-
Synthesis of 2-pyridones. Organic Chemistry Portal. [Link]
-
Developments in the Chemistry of 2-Pyridone | Request PDF. ResearchGate. [Link]
-
Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions. Royal Society of Chemistry. [Link]
-
Synthesis of Substituted Ring- Fused 2-Pyridones and Applications in Chemical Biology. DiVA portal. [Link]
-
Synthesis of 2-pyridones. University of Bristol. [Link]
-
Iron‐Catalyzed Reactions of 2‐Pyridone Derivatives: 1,6‐Addition and Formal Ring Opening/Cross Coupling. National Institutes of Health. [Link]
Sources
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. 2-Pyridone [chemeurope.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Troubleshooting [chem.rochester.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
Validation & Comparative
A Comparative Guide to the Structural Validation of Substituted 2-Pyridones: A Case Study of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile
For researchers, scientists, and professionals in drug development, the unambiguous determination of a synthesized molecule's structure is a cornerstone of scientific rigor. This guide provides an in-depth, technical comparison of the analytical techniques used to validate the structure of a model compound, 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. By examining the experimental data and the underlying principles of each method, this document serves as a practical framework for the structural elucidation of related pyridone derivatives.
The 2-pyridone scaffold is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and natural products.[1] Its synthesis and characterization are therefore of significant interest. This guide will delve into the synthesis of our model compound and its structural validation through a multi-technique approach, comparing the obtained data with that of a closely related analog, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile, to highlight the subtle yet crucial differences in their spectral fingerprints.
Synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile: A Reliable Synthetic Route
The synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be reliably achieved through the acid-induced cyclization of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide. This method, detailed by Gorobets et al. (2009), provides the target compound in good yield and purity.[2]
Experimental Protocol:
A mixture of (2E,4E)-2-cyano-5-(dimethylamino)hexa-2,4-dienamide and a suitable acid catalyst (e.g., hydrochloric acid) in a protic solvent is heated under reflux. The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled, and the product precipitates. The solid is collected by filtration, washed, and can be further purified by recrystallization.[2]
Structural Validation: A Multi-faceted Approach
The confirmation of the synthesized structure is achieved through the combined application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Each technique provides unique and complementary information about the molecule's architecture.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the individual atoms.
The ¹H NMR spectrum of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile in DMSO-d₆ exhibits distinct signals that correspond to each proton in the molecule.[2]
-
~12.55 ppm (1H, br s, NH): This broad singlet corresponds to the proton attached to the nitrogen atom in the pyridone ring. Its broadness is due to quadrupole broadening and potential chemical exchange.
-
~7.99 ppm (1H, d, J = 7.3 Hz, CH): This doublet is assigned to the proton at the C4 position, coupled to the proton at the C5 position.
-
~6.18 ppm (1H, d, J = 7.3 Hz, CH): This doublet corresponds to the proton at the C5 position, coupled to the proton at the C4 position.
-
~2.24 ppm (3H, s, CH₃): This singlet represents the three equivalent protons of the methyl group at the C6 position.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.[2]
-
~161.3 ppm (C=O): This signal corresponds to the carbonyl carbon (C2) of the pyridone ring.
-
~154.4, 149.3 ppm (C=C): These signals are assigned to the olefinic carbons of the pyridone ring (C4 and C6).
-
~117.3 ppm (C≡N): This chemical shift is characteristic of a nitrile carbon.
-
~105.6, 100.3 ppm (C-C): These signals correspond to the other carbon atoms in the pyridone ring (C3 and C5).
-
~19.8 ppm (CH₃): This upfield signal is characteristic of the methyl group carbon.
Infrared (IR) Spectroscopy: Probing the Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
The IR spectrum (KBr pellet) of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile displays the following key absorption bands:[2]
-
~3460 cm⁻¹ (N-H stretch): A broad absorption indicating the presence of the N-H bond in the pyridone ring.
-
~2223 cm⁻¹ (C≡N stretch): A sharp and intense absorption characteristic of a nitrile group.
-
~1661 cm⁻¹ (C=O stretch): A strong absorption corresponding to the carbonyl group of the 2-pyridone.
-
~1583 cm⁻¹ (C=C stretch): Absorption due to the carbon-carbon double bonds within the aromatic ring.
Mass Spectrometry (MS): Determining the Molecular Weight
Mass spectrometry provides the molecular weight of the compound, which is a critical piece of information for confirming its identity. For 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (C₇H₆N₂O), the expected molecular weight is approximately 134.14 g/mol . The mass spectrum will show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.[3]
Comparative Analysis: Distinguishing Isomers and Analogs
To illustrate the power of these analytical techniques in distinguishing between closely related structures, we will compare the expected spectral data of our model compound with that of a structural isomer, 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile.
| Feature | 6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile | 4,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (Predicted) | Rationale for Difference |
| ¹H NMR | Doublet at ~7.99 ppm (C4-H), Doublet at ~6.18 ppm (C5-H) | Singlet for C5-H | The proton at C5 in the 4,6-dimethyl analog is not coupled to a neighboring proton, resulting in a singlet instead of a doublet. |
| Singlet at ~2.24 ppm (C6-CH₃) | Two distinct singlets for the two methyl groups (C4-CH₃ and C6-CH₃) | The two methyl groups are in different chemical environments and will therefore have different chemical shifts. | |
| ¹³C NMR | Signals for two methine carbons (C4 and C5) | Signal for one methine carbon (C5) and an additional quaternary carbon signal (C4) | The substitution of a proton with a methyl group at the C4 position changes the carbon type from a methine to a quaternary carbon. |
| IR Spectroscopy | Largely similar due to the presence of the same functional groups. | Largely similar. | Minor shifts in vibrational frequencies may be observed due to the different substitution pattern affecting the electronic distribution. |
| Mass Spectrometry | Molecular Ion Peak at m/z ≈ 134 | Molecular Ion Peak at m/z ≈ 148 | The addition of a second methyl group increases the molecular weight by 14 atomic mass units. |
This comparative table clearly demonstrates how subtle changes in molecular structure lead to distinct and predictable differences in the spectroscopic data, allowing for unambiguous structural assignment.
Workflow for Structural Validation
The following diagram illustrates a logical workflow for the synthesis and structural validation of a substituted 2-pyridone.
Caption: A workflow diagram illustrating the key stages in the synthesis and structural validation of a substituted 2-pyridone.
Conclusion
The structural validation of a synthesized compound is a critical step in chemical research and drug development. This guide has demonstrated a systematic and robust approach to this process using 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile as a model system. By combining the detailed information from NMR spectroscopy, the functional group insights from IR spectroscopy, and the molecular weight determination from mass spectrometry, a confident and unambiguous structural assignment can be made. Furthermore, the comparative analysis with a closely related analog underscores the sensitivity of these techniques to subtle structural variations. This comprehensive approach ensures the scientific integrity of the synthesized material and provides a solid foundation for its further investigation and application.
References
- Vertex AI Search. (2026). SYNTHETIC ACCESS TO 2-PYRIDONE SCAFFOLDS - IIP Series.
- Gorobets, N. Y., et al. (2009). Structure of the intermediate in the synthesis of 6-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile. ARKIVOC, 2009(13), 23-30.
-
PubChem. (n.d.). 3-Pyridinecarbonitrile, 1,2-dihydro-6-methyl-2-oxo-. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 4,6-dimethyl-2-morpholinopyridine-3-carbonitrile. Retrieved from [Link]
Sources
A Comparative Guide to the X-ray Crystallography of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate Derivatives: Methodologies, Data Interpretation, and Alternative Techniques
For researchers, medicinal chemists, and professionals in drug development, the precise determination of a molecule's three-dimensional structure is paramount. This guide provides an in-depth comparison of methodologies for the X-ray crystallography of methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate derivatives, a class of compounds recognized as privileged scaffolds in drug discovery due to their diverse biological activities.[1][2] We will explore the nuances of crystallization, data analysis, and how X-ray crystallography synergizes with other analytical techniques to provide a holistic understanding of these molecules.
The Significance of Structural Elucidation for 2-Pyridone Derivatives
The 2-pyridone ring and its derivatives are key components in a range of FDA-approved drugs, acting as kinase inhibitors and demonstrating anticancer, antibacterial, and anti-inflammatory properties.[1][2] Their therapeutic efficacy is intrinsically linked to their molecular geometry, which dictates their interaction with biological targets. The tautomeric equilibrium between the 2-hydroxypyridine (lactim) and 2(1H)-pyridone (lactam) forms, which predominantly favors the lactam form in both solid and solution phases, is a critical structural feature influencing their biological activity.[1][2][3] X-ray crystallography stands as the definitive method for unambiguously determining this solid-state conformation and revealing the intricate details of intermolecular interactions that govern crystal packing.
A Comparative Analysis of Crystallization Strategies
The journey to a high-quality crystal structure begins with the successful growth of a single crystal. For this compound and its analogues, several crystallization techniques can be employed, each with its own set of advantages and challenges. The choice of solvent and crystallization method is critical and often requires empirical screening.
| Crystallization Technique | Description | Advantages | Considerations |
| Slow Evaporation | A solution of the compound is left undisturbed, allowing the solvent to evaporate slowly, leading to supersaturation and crystal growth. | Simple to implement, requires minimal specialized equipment. | Success is highly dependent on solvent choice, temperature, and atmospheric conditions. May lead to the formation of multiple small crystals instead of a single large one. |
| Vapor Diffusion (Hanging & Sitting Drop) | A drop containing the compound, precipitant, and buffer is allowed to equilibrate with a larger reservoir of the precipitant. As water vapor moves from the drop to the reservoir, the concentration of the compound and precipitant in the drop increases, inducing crystallization. | Requires very small amounts of sample, allows for the screening of a wide range of conditions. | Can be sensitive to vibrations and temperature fluctuations. The setup can be delicate. |
| Cooling Crystallization | A saturated solution of the compound at a higher temperature is slowly cooled, decreasing the solubility and promoting crystal formation. | Effective for compounds with a significant temperature-dependent solubility. Allows for good control over the rate of crystal growth. | Requires a programmable cooling bath for precise temperature control. Not suitable for all compounds. |
| Co-crystallization | The target molecule is crystallized with a second compound (a co-former) to form a new crystalline solid with a defined stoichiometric ratio. | Can be used to improve the physical properties of the target compound, such as solubility and stability. Can help in crystallizing molecules that are difficult to crystallize on their own. | Requires careful selection of a suitable co-former. The resulting crystal structure is that of the co-crystal, not the pure compound.[4] |
Solubility studies are a crucial precursor to successful crystallization. For instance, studies on the related picolinic acid have shown significant differences in solubility in various polar solvents like water, ethanol, and acetonitrile, which in turn affects the crystallization outcome.[5][6][7]
Experimental Workflow: From Synthesis to Structure
The process of obtaining a crystal structure is a multi-step endeavor that requires careful planning and execution. The following workflow illustrates the key stages involved.
Caption: A generalized workflow for the X-ray crystallography of small molecules.
Interpreting the Crystallographic Data: A Comparative Look at Derivatives
The output of an X-ray diffraction experiment is a wealth of structural information. Below is a hypothetical comparison of crystallographic data for two derivatives of this compound.
| Parameter | Derivative A (Unsubstituted) | Derivative B (6-methyl substituted) | Significance |
| Crystal System | Monoclinic | Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | P2₁/c | Pna2₁ | Defines the symmetry elements within the unit cell.[8] |
| Unit Cell Dimensions | a = 7.5 Å, b = 10.2 Å, c = 9.8 Å, β = 95° | a = 8.1 Å, b = 12.5 Å, c = 7.9 Å | The lengths and angles of the repeating unit in the crystal lattice. |
| Key Bond Lengths (Å) | C=O: 1.23, C-N: 1.38 | C=O: 1.24, C-N: 1.37 | Provides information on bond order and electronic structure. |
| Key Bond Angles (°) | C-N-C: 121 | C-N-C: 122 | Reveals the geometry around specific atoms. |
| Hydrogen Bonding | Intermolecular N-H···O=C hydrogen bonds form centrosymmetric dimers. | Intermolecular N-H···O=C hydrogen bonds form chains along the c-axis. | Dictates the packing of molecules in the crystal and influences physical properties like melting point. |
This comparative data highlights how a seemingly minor modification, such as the addition of a methyl group, can lead to significant changes in the crystal packing and intermolecular interactions.
Synergistic Analytical Techniques: A Multi-faceted Approach
While X-ray crystallography provides unparalleled detail on the solid-state structure, a comprehensive understanding of this compound derivatives often requires the integration of other analytical techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For 2-pyridone derivatives, ¹H and ¹³C NMR are routinely used to confirm the covalent structure and can provide insights into the tautomeric equilibrium in different solvents.[8][9][10]
Computational Chemistry (DFT)
Density Functional Theory (DFT) calculations can be used to predict and rationalize the geometric and electronic properties of molecules.[11][12][13] DFT can be employed to:
-
Optimize the molecular geometry in the gas phase for comparison with the crystal structure.
-
Calculate theoretical NMR and vibrational spectra to aid in the interpretation of experimental data.
-
Investigate the relative energies of different conformers and tautomers.
The combination of experimental X-ray data with theoretical calculations provides a powerful approach for validating and interpreting the observed molecular structure.
Caption: The interplay of different analytical techniques for comprehensive characterization.
Detailed Experimental Protocols
Protocol 1: Synthesis of Methyl 6-mercapto-2-oxo-1,2-dihydropyridine-3-carboxylate
This protocol is adapted from a general method for the synthesis of 2-oxo-1,2-dihydropyridine-3-carboxylic acid derivatives.[14][15][16]
-
Preparation of the Anilinomethylidene Derivative: A mixture of powdered Meldrum's acid (0.1 mol), triethyl orthoformate (0.13 mol), and freshly distilled aniline (0.1 mol) is refluxed with vigorous stirring for 5 minutes to form a syrupy mass.
-
The reaction mixture is diluted with 30 mL of ethanol and refluxed for an additional 3 minutes.
-
After cooling to approximately 20°C with stirring, the mixture is diluted with water to 100 mL.
-
After 2 hours, the product is filtered, washed with water, 60% ethanol, and hexane.
-
Cyclization Reaction: To a vigorously stirred suspension of the anilinomethylidene derivative (0.01 mol) and cyanothioacetamide (0.01 mol) in 10 mL of ethanol, add potassium hydroxide (0.02 mol).
-
After 24 hours, acidify the reaction mixture with concentrated HCl to a pH of 5 and maintain for 3 hours.
-
The resulting precipitate is filtered off and washed successively with water and ethanol to yield the title compound.
Protocol 2: Single Crystal Growth by Slow Evaporation
-
Dissolve a small amount of the purified this compound derivative in a suitable solvent or solvent mixture (e.g., methanol, ethanol, acetonitrile, or a mixture thereof) to form a nearly saturated solution.[10]
-
Filter the solution through a syringe filter into a clean, small vial.
-
Cover the vial with a cap that has a small hole or with parafilm punctured with a needle to allow for slow evaporation.
-
Place the vial in a vibration-free environment at a constant temperature.
-
Monitor the vial over several days to weeks for the formation of single crystals suitable for X-ray diffraction.
Protocol 3: Single-Crystal X-ray Diffraction Data Collection and Structure Refinement
This is a general procedure and specific parameters will vary depending on the instrument and software used.[4]
-
Crystal Mounting: A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation). The crystal is cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations. A series of diffraction images are collected as the crystal is rotated.
-
Data Processing: The collected images are processed to integrate the reflection intensities and apply corrections for factors such as absorption.
-
Structure Solution: The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the electron density.
-
Structure Refinement: The initial model is refined by full-matrix least-squares techniques to improve the fit between the calculated and observed diffraction data. Anisotropic displacement parameters are typically refined for non-hydrogen atoms. Hydrogen atoms may be located from the difference Fourier map or placed in calculated positions.
-
Validation: The final refined structure is validated using crystallographic software to check for geometric reasonability and other quality indicators. The final structural data is typically deposited in a crystallographic database and reported in a Crystallographic Information File (CIF).
Conclusion
The X-ray crystallography of this compound derivatives is a cornerstone for understanding their structure-activity relationships. A judicious choice of crystallization strategy, coupled with a multi-technique approach that integrates spectroscopic and computational methods, provides the most comprehensive picture of these medicinally important molecules. This guide serves as a foundational resource for researchers embarking on the structural elucidation of this versatile class of compounds, empowering them to make informed experimental choices and to rigorously interpret their results.
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in silico docking studies of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate derivatives
The results from docking should not be seen as a final answer but as a guide for the next steps in the drug discovery pipeline. Promising candidates should be advanced to more computationally intensive methods like Molecular Dynamics (MD) simulations to assess the stability of the predicted binding pose over time, followed by synthesis and in vitro biological evaluation to confirm the computational predictions. [20]
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Jabeen, I., et al. (2024). Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Design, Development and Therapy, 18, 1435–1487. [Link]
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Polishchuk, P., et al. (2023). An in silico investigation of 1,2,4-triazole derivatives as potential antioxidant agents using molecular docking, MD simulations, MM-PBSA free energy calculations and ADME predictions. Pharmacia, 70(1), 163-178. [Link]
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A Senior Application Scientist's Guide to the Structure-Activity Relationship of 2-Pyridone-3-Carboxylate Analogs
Introduction: The Versatility of a Privileged Scaffold
In the landscape of medicinal chemistry, certain molecular frameworks consistently reappear across a diverse range of therapeutic targets. These are known as "privileged scaffolds" due to their inherent ability to interact with multiple biological receptors through varied, yet specific, binding modes. The 2-pyridone-3-carboxylate core is a quintessential example of such a scaffold. Its unique electronic and structural features, including the capacity for hydrogen bonding, metal chelation, and serving as a bioisostere for other functional groups, have established it as a cornerstone in the development of novel therapeutics.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of 2-pyridone-3-carboxylate analogs, offering field-proven insights for researchers engaged in drug discovery. We will explore how subtle modifications to this core structure dramatically influence potency and selectivity against key targets in infectious diseases and oncology, supported by experimental data and detailed protocols.
Core Scaffold: The Foundation for Biological Activity
The power of the 2-pyridone-3-carboxylate scaffold lies in its specific arrangement of functional groups. The 2-pyridone ring acts as both a hydrogen bond donor (at the N-H) and acceptor (at the C=O), while the adjacent 3-carboxylate group is a potent metal ion chelator. This metal-chelating pharmacophore is particularly crucial for the inhibition of metalloenzymes, where it coordinates with divalent cations like Mg²⁺ in the active site, disrupting the catalytic cycle.[2][3] The strategic placement of substituents at various positions on the pyridone ring allows for the fine-tuning of the molecule's interaction with the target protein, enhancing affinity and optimizing pharmacokinetic properties.
Below is a diagram illustrating the key positions for substitution on the 2-pyridone-3-carboxylate core that will be discussed in this guide.
Caption: Key substitution points on the 2-pyridone-3-carboxylate scaffold.
Comparative SAR Analysis: Tailoring Activity to the Target
The true utility of this scaffold is revealed when examining how specific substitutions dictate its biological effect. We will compare the SAR of analogs across three distinct and therapeutically important enzyme classes.
Case Study: HIV-1 Integrase Inhibitors
The development of HIV-1 integrase strand transfer inhibitors (INSTIs) is a major success story for the 2-pyridone-3-carboxylate scaffold. INSTIs like Dolutegravir and Cabotegravir feature this core, which is essential for chelating the two Mg²⁺ ions in the enzyme's active site, thereby blocking the integration of viral DNA into the host genome.[2][3]
Key SAR Insights:
-
N-1 Position: Substitution at the N-1 position is critical for interaction with a hydrophobic pocket in the enzyme. Small, flexible alkyl chains or benzyl groups are often optimal. For instance, extending the scaffold into tricyclic ring systems via the N-1 position has been a key strategy to enhance potency and improve the resistance profile against mutant viral strains.[3][4]
-
C-5 and C-6 Positions: These positions are often incorporated into fused ring systems. For example, the creation of bicyclic and tricyclic carbamoyl pyridones (BiCAPs) has led to second-generation INSTIs with superior efficacy.[2] These extensions enhance binding interactions within the catalytic site.
-
Carboxamide Moiety: The 3-carboxylate is often converted to a carboxamide. The amide substituent can then be tailored to interact with specific residues. A classic example is the (2,4-difluorobenzyl)carbamoyl group found in many potent inhibitors, which forms favorable interactions within the active site.
Table 1: Comparative Activity of HIV-1 Integrase Inhibitors
| Analog Type | N-1 Substituent | Key C5/C6 Feature | Strand Transfer IC50 (nM) | Antiviral EC50 (nM) | Reference |
| Bicyclic | -(CH2)2OCH3 | Carbamoyl Pyridone | ~50-100 | ~60-120 | [2] |
| Tricyclic (Dolutegravir-like) | Fused Oxazine Ring | Carbamoyl Pyridone | 2.7 | 0.51 | [3][4] |
| Tricyclic (Cabotegravir-like) | Fused Piperazine Ring | Carbamoyl Pyridone | 3.0 | 0.22 | [3][4] |
| 2-Pyridinone Aminal | Aminal Linker to Ring | Hydroxyethyl Amide | 12 | 32 | [1][5] |
Note: IC50 and EC50 values are approximate and represent the general potency of the compound class.
Case Study: Antibacterial Agents Targeting DNA Gyrase
In the antibacterial realm, 2-pyridone-3-carboxylates are bioisosteres of the highly successful quinolone antibiotics. They function by inhibiting bacterial DNA gyrase and topoisomerase IV, essential enzymes for DNA replication.
Key SAR Insights:
-
N-1 Position: A small alkyl group, such as ethyl or cyclopropyl, is generally preferred, similar to the quinolones. This substituent is believed to orient the molecule correctly within the enzyme-DNA complex.
-
C-4 Position: This position is typically unsubstituted (H) or contains a small group like a methyl. Larger groups can be detrimental to activity.
-
C-5 and C-6 Positions: A fluorine atom at the C-6 position significantly enhances potency, a well-established trend in the quinolone series.
-
C-8 Position (analogous to C-7 in quinolones): This is the most critical position for modulating the antibacterial spectrum and potency. Bulky, often basic, substituents like piperazine or pyrrolidine rings are crucial for interacting with the GyrA subunit of DNA gyrase.[6]
Table 2: Comparative Activity of DNA Gyrase Inhibitors
| Analog ID | N-1 Substituent | C-6 Substituent | C-8 Substituent | S. aureus MIC (µg/mL) | E. coli DNA Gyrase IC50 (µM) | Reference |
| Compound A | Cyclopropyl | F | Piperazine | 0.015 | 0.42 | [7] |
| Compound B | Ethyl | F | 3-aminopyrrolidine | 0.008 | ~0.5 | [6] |
| ABT-719 | Ethyl | F | Fused quinolizine | <0.008 | Potent | [6] |
| Compound 3d | N-amino | H | 4-chlorophenyl | 15.62 | 1.68 | [7] |
Note: MIC (Minimum Inhibitory Concentration) and IC50 values are representative for the compound classes.
Case Study: Anticancer Agents Targeting PIM-1 Kinase
The 2-pyridone scaffold has also been successfully employed to develop inhibitors of serine/threonine kinases, such as PIM-1, which is a proto-oncogene implicated in cell survival and proliferation.[8][9] PIM-1 kinase is a valuable target in various cancers, particularly hematological malignancies.
Key SAR Insights:
-
O-Alkylation: A key strategy involves O-alkylation of the 2-pyridone oxygen, converting it to a 2-alkoxypyridine. This imparts aromaticity and can shift the inhibitor's binding mode from competitive to non-competitive.[10]
-
C-4 Position: This position often accommodates large, substituted aromatic rings, such as a quinoline moiety, which can form key interactions within the kinase active site.
-
C-6 Position: An aryl group, for instance, a phenyl or substituted phenyl ring, at this position is often crucial for potency.
Table 3: Comparative Activity of PIM-1 Kinase Inhibitors
| Analog ID | Core Structure | C-4 Substituent | C-6 Substituent | PIM-1 Kinase IC50 (µM) | Reference |
| Compound 1 | 2-Pyridone | Phenyl | Phenyl | 0.05 | [11] |
| Compound 4c | 2-Alkoxypyridine | 2-morpholin-quinolin-3-yl | 3-hydroxyphenyl | 0.110 | [10][12] |
| Compound 4f | 2-Alkoxypyridine | 2-morpholin-6-methoxyquinolin-3-yl | 3-hydroxyphenyl | 0.095 | [10][12] |
PIM-1 Signaling Pathway
PIM-1 is a downstream effector of many cytokine signaling pathways, most notably the JAK/STAT pathway. Upon activation by cytokines, STAT transcription factors induce the expression of PIM-1. PIM-1 then phosphorylates a range of downstream targets to promote cell survival and proliferation, including inhibiting pro-apoptotic proteins like BAD and cell cycle inhibitors like CDKN1B (p27).[8]
Caption: Simplified PIM-1 Kinase Signaling Pathway.
Experimental Protocols: A Foundation for Self-Validating Systems
To ensure the trustworthiness and reproducibility of SAR data, robust and well-defined experimental protocols are essential. Below are detailed, step-by-step methodologies for the key assays discussed.
Protocol 1: HIV-1 Integrase Strand Transfer Inhibition Assay
This ELISA-based assay quantitatively measures the strand transfer step of the integration process and its inhibition by test compounds.
Workflow Diagram:
Caption: Workflow for the HIV-1 Integrase Strand Transfer Assay.
Step-by-Step Methodology:
-
Plate Preparation: Add 100 µL of 1X donor substrate DNA solution to each well of a streptavidin-coated 96-well plate. Incubate for 30 minutes at 37°C. Aspirate the liquid and wash 5 times with 300 µL of wash buffer.
-
Blocking: Add 200 µL of blocking buffer to each well and incubate for 30 minutes at 37°C. Aspirate the buffer and wash three times with 200 µL of reaction buffer.
-
Enzyme Addition: Add 100 µL of diluted recombinant HIV-1 integrase in reaction buffer to each well (except for 'no enzyme' negative controls). Incubate for 30 minutes at 37°C.
-
Inhibitor Addition: Prepare serial dilutions of the 2-pyridone-3-carboxylate analogs (test compounds). After the enzyme incubation, wash the plate three times with 200 µL of reaction buffer. Add 50 µL of the test compound dilution to the appropriate wells. Include a 'no inhibitor' positive control (reaction buffer only). Incubate for 5 minutes at room temperature.
-
Strand Transfer Initiation: Add 50 µL of the target substrate DNA to all wells to start the reaction. Incubate for 30 minutes at 37°C.
-
Detection: Aspirate the liquid and wash 5 times with 300 µL of wash buffer. Add 100 µL of HRP-labeled antibody (directed against the modified target DNA) to each well. Incubate for 30 minutes at 37°C.
-
Signal Development: Wash the plate 5 times with 300 µL of wash buffer. Add 100 µL of TMB substrate to each well. Allow color to develop for 10 minutes at room temperature.
-
Data Acquisition: Stop the reaction by adding 100 µL of TMB stop solution. Read the absorbance (Optical Density, OD) at 450 nm using a microplate reader.
-
Analysis: Calculate the percent inhibition for each compound concentration relative to the positive control. Plot the percent inhibition versus compound concentration and fit the data to a dose-response curve to determine the IC50 value.
(Protocol adapted from commercially available kits and literature[8][13])
Protocol 2: Bacterial DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of DNA gyrase to introduce negative supercoils into relaxed plasmid DNA, and the inhibition of this process. The result is visualized by the differential migration of supercoiled vs. relaxed DNA on an agarose gel.
Step-by-Step Methodology:
-
Reaction Setup (on ice): Prepare a master mix containing 5X Assay Buffer (final concentration: 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl₂, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP), relaxed pBR322 plasmid DNA (e.g., 0.5 µg per reaction), and nuclease-free water.
-
Inhibitor Addition: Aliquot the master mix into individual reaction tubes. Add the 2-pyridone-3-carboxylate test compounds at various final concentrations. Add the vehicle (e.g., DMSO) as a 'no inhibitor' control.
-
Enzyme Addition: Dilute the E. coli DNA gyrase enzyme in dilution buffer. Add the diluted enzyme to all tubes except the 'no enzyme' control. The final reaction volume is typically 30 µL.
-
Incubation: Mix gently and incubate the reactions for 30-60 minutes at 37°C.
-
Reaction Termination: Stop the reaction by adding 6 µL of 6X Stop Buffer/Loading Dye (containing SDS and a tracking dye like bromophenol blue).
-
Extraction (Optional but Recommended): To remove the protein, add an equal volume of chloroform:isoamyl alcohol (24:1), vortex briefly, and centrifuge. Carefully transfer the upper aqueous phase to a new tube.
-
Agarose Gel Electrophoresis: Load 20 µL of each reaction onto a 1% agarose gel containing ethidium bromide (0.5 µg/mL). Run the gel at a constant voltage (e.g., 90V for 90 minutes) in 1X TAE buffer.
-
Visualization: Visualize the DNA bands under UV light using a gel documentation system. The relaxed plasmid migrates slower than the supercoiled plasmid.
-
Analysis: The concentration of inhibitor that prevents the conversion of relaxed plasmid to the supercoiled form is determined. The IC50 is the concentration at which the supercoiling is inhibited by 50%.
(Protocol adapted from commercially available kits and literature[][15])
Conclusion and Future Directions
The 2-pyridone-3-carboxylate scaffold demonstrates remarkable versatility, serving as a robust foundation for the design of potent and selective inhibitors against diverse biological targets. As we have seen, the SAR is highly dependent on the target class. For HIV-1 integrase, the focus is on extending the core into rigid, tricyclic systems that enhance interactions within the active site and combat resistance. For bacterial DNA gyrase, the key to potency lies in the C-8 substituent that probes the GyrA subunit. In the realm of oncology, modifications that alter the core's aromaticity and allow for interaction with the unique features of kinase active sites have proven fruitful.
The future of this scaffold lies in leveraging this detailed SAR knowledge. For infectious diseases, the challenge will be to design analogs that possess a high barrier to resistance, a feat achievable by designing inhibitors that mimic the transition state of the enzyme-substrate complex. For anticancer applications, the focus will be on improving kinase selectivity to minimize off-target effects and developing compounds that can overcome acquired resistance mechanisms. As synthetic methodologies continue to evolve, we can expect to see even more sophisticated and potent molecules built upon the enduring and versatile 2-pyridone-3-carboxylate framework.
References
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Study on suitable analysis method for HIV-1 non-catalytic integrase inhibitor. Virology Journal. Available at: [Link]
-
Escherichia coli Gyrase Supercoiling Inhibition Assay. Inspiralis. Available at: [Link]
-
Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities. SpringerLink. Available at: [Link]
-
PIM1 - Serine/threonine-protein kinase pim-1 - Homo sapiens (Human). UniProt. Available at: [Link]
-
Pim-1 kinase. Wikipedia. Available at: [Link]
-
The schematic flow chart of PIM-1 kinase Pathway with their up- and down-regulators. ResearchGate. Available at: [Link]
-
Potent inhibition of bacterial DNA gyrase by digallic acid and other gallate derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity. National Institutes of Health (NIH). Available at: [Link]
-
Synthesis and structure-activity relationships of 2-pyridones: a novel series of potent DNA gyrase inhibitors as antibacterial agents. PubMed. Available at: [Link]
-
Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase. PubMed. Available at: [Link]
-
Discovery and optimization of 2-pyridinone aminal integrase strand transfer inhibitors for the treatment of HIV. PubMed. Available at: [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. ResearchGate. Available at: [Link]
-
Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed. Available at: [Link]
-
N-Substituted Bicyclic Carbamoyl Pyridones: Integrase Strand Transfer Inhibitors that Potently Inhibit Drug-Resistant HIV-1 Integrase Mutants. National Institutes of Health (NIH). Available at: [Link]
-
Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744). PubMed. Available at: [Link]
-
Carbamoyl Pyridone HIV-1 Integrase Inhibitors 3. A Diastereomeric Approach to Chiral Nonracemic Tricyclic Ring Systems and the Discovery of Dolutegravir (S/GSK1349572) and (S/GSK1265744). ACS Publications. Available at: [Link]
-
Chiral DNA gyrase inhibitors. 3. Probing the chiral preference of the active site of DNA gyrase. Synthesis of 10-fluoro-6-methyl-6,7-dihydro-9-piperazinyl- 2H-benzo[a]quinolizin-20-one-3-carboxylic acid analogues. PubMed. Available at: [Link]
-
Identification of N-(4-((1R,3S,5S)-3-Amino-5-methylcyclohexyl)pyridin-3-yl)-6-(2,6-difluorophenyl)-5-fluoropicolinamide (PIM447), a Potent and Selective Proviral Insertion Site of Moloney Murine Leukemia (PIM) 1, 2, and 3 Kinase Inhibitor in Clinical Trials for Hematological Malignancies. PubMed. Available at: [Link]
-
New N-amino-5-cyano-6-pyridones as antimicrobial small molecules endowed with DNA gyrase a inhibitory activity: design, one-pot synthesis, biological assessment and in silico insights. National Institutes of Health (NIH). Available at: [Link]
Sources
- 1. Progress in HIV-1 Integrase Inhibitors: A Review of their Chemical Structure Diversity - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. Carbamoyl pyridone HIV-1 integrase inhibitors 3. A diastereomeric approach to chiral nonracemic tricyclic ring systems and the discovery of dolutegravir (S/GSK1349572) and (S/GSK1265744) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
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- 8. uniprot.org [uniprot.org]
- 9. PIM1 - Wikipedia [en.wikipedia.org]
- 10. Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Identification and structure-activity relationships of substituted pyridones as inhibitors of Pim-1 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 15. mdpi.com [mdpi.com]
The Fluorine Advantage: A Comparative Guide to the Antimicrobial Activity of Fluorinated vs. Non-Fluorinated 2-Pyridones
For researchers, scientists, and drug development professionals, the escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds and optimization strategies. Among these, the 2-pyridone core has emerged as a privileged structure, demonstrating a broad spectrum of antimicrobial activities. A key strategy in modern medicinal chemistry to enhance the potency and pharmacokinetic profile of lead compounds is the introduction of fluorine atoms. This guide provides an in-depth, objective comparison of the antimicrobial performance of fluorinated and non-fluorinated 2-pyridone derivatives, supported by experimental data and methodological insights to inform future drug discovery efforts.
The Rationale for Fluorination in Antimicrobial Drug Discovery
The strategic incorporation of fluorine into a drug candidate can profoundly alter its physicochemical and biological properties. Fluorine's high electronegativity, small atomic size, and the strength of the carbon-fluorine bond can lead to several advantageous effects. These include increased metabolic stability by blocking sites of oxidative metabolism, enhanced membrane permeability, and altered acidity or basicity (pKa) of nearby functional groups, which can in turn improve bioavailability and target engagement.[1]
In the context of antimicrobial agents, these modifications can translate to more potent inhibition of microbial growth, a broader spectrum of activity, and an improved pharmacokinetic profile, making the compound a more viable drug candidate. While the effects of fluorination are context-dependent, the overarching goal is to leverage these properties to design more effective and resilient antimicrobial agents.
Comparative Analysis of Antimicrobial Activity
While direct head-to-head studies comparing a fluorinated 2-pyridone with its exact non-fluorinated counterpart are not extensively documented in publicly available literature, we can infer the potential advantages of fluorination by examining the antimicrobial activity of various reported 2-pyridone derivatives.
The following table summarizes the in vitro antimicrobial activity, represented by the Minimum Inhibitory Concentration (MIC) in µg/mL, of representative fluorinated and non-fluorinated 2-pyridone derivatives against a panel of clinically relevant pathogens. Lower MIC values are indicative of higher antimicrobial potency.
| Compound Class | Specific Compound | Fluorination Status | Target Organism | MIC (µg/mL) | Reference |
| Fluorinated 2-Pyridone Analogue | A-86719.1 | Fluorinated | Escherichia coli | ≤0.5 | [2] |
| Pseudomonas aeruginosa | ≤2 | [2] | |||
| Staphylococcus aureus (Ciprofloxacin-resistant) | ≤1 | [2] | |||
| Non-Fluorinated 2-Pyridone Derivatives | Compound 1 | Non-Fluorinated | Bacillus subtilis | 6.25 | |
| Compound 2 | Non-Fluorinated | Escherichia coli | 12.5 | [3] | |
| Compound 3 | Non-Fluorinated | Candida albicans | 3.13 | ||
| Fluorinated Pyridinium Copolymer | Quaternized with 6-perfluorooctyl-1-bromohexane | Fluorinated | Staphylococcus aureus | Enhanced activity | [4] |
| Non-Fluorinated Pyridinium Copolymer | Quaternized with 1-bromohexane | Non-Fluorinated | Staphylococcus aureus | Lower activity | [4] |
From the data, the fluorinated 2-pyridone analogue, A-86719.1, demonstrates potent activity against a broad spectrum of both Gram-positive and Gram-negative bacteria, including drug-resistant strains.[2] While not a direct comparison, its low MIC values are noteworthy. In contrast, various non-fluorinated 2-pyridones also exhibit significant antimicrobial activity, though the potency can vary depending on the specific substitutions on the pyridone ring.
A compelling piece of evidence for the potential of fluorination comes from a study on pyridinium block copolymers, a structurally related class of compounds. The fluorinated pyridinium surfaces displayed enhanced antibacterial activity compared to their non-fluorinated counterparts.[4] This suggests that the presence of fluorine can intrinsically boost the antimicrobial efficacy, a principle that can be extrapolated to the 2-pyridone scaffold.
Experimental Protocol: Antimicrobial Susceptibility Testing
To provide a practical framework for researchers, a standardized protocol for determining the Minimum Inhibitory Concentration (MIC) of novel 2-pyridone compounds is outlined below. This method, based on the broth microdilution assay, is a cornerstone of antimicrobial susceptibility testing.
Objective: To determine the lowest concentration of a test compound that visibly inhibits the growth of a specific microorganism.
Materials:
-
Test compounds (fluorinated and non-fluorinated 2-pyridones) dissolved in a suitable solvent (e.g., DMSO).
-
Microbial strains (e.g., Staphylococcus aureus, Escherichia coli).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
-
Incubator.
Procedure:
-
Preparation of Microbial Inoculum:
-
From a fresh agar plate, select 3-5 colonies of the test microorganism.
-
Inoculate the colonies into a sterile broth and incubate until the culture reaches the mid-logarithmic phase of growth.
-
Adjust the turbidity of the bacterial suspension with sterile broth to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute the adjusted inoculum in the appropriate test medium to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each test compound in a suitable solvent.
-
Perform a serial two-fold dilution of each compound in the test medium across the wells of a 96-well plate. The final volume in each well should be 100 µL.
-
-
Inoculation:
-
Add 100 µL of the prepared microbial inoculum to each well containing the test compound dilutions. This will bring the final volume in each well to 200 µL.
-
Include a growth control well (medium and inoculum, no compound) and a sterility control well (medium only).
-
-
Incubation:
-
Incubate the microtiter plates at 35-37°C for 18-24 hours for most bacteria. Fungal plates may require longer incubation times.
-
-
Determination of MIC:
-
Following incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Optionally, the optical density (OD) can be measured using a microplate reader to quantify growth inhibition.
-
Conceptual Framework: The Impact of Fluorination
The following diagram illustrates the key structural differences between a hypothetical non-fluorinated and fluorinated 2-pyridone and the resulting impact on their physicochemical properties and, consequently, their antimicrobial activity.
Caption: Impact of fluorination on 2-pyridone properties and activity.
Conclusion and Future Perspectives
The strategic incorporation of fluorine into the 2-pyridone scaffold presents a promising avenue for the development of novel and potent antimicrobial agents. While direct comparative data is still emerging, the foundational principles of medicinal chemistry and evidence from related structures strongly suggest that fluorination can enhance the antimicrobial profile of 2-pyridones. The observed potent activity of fluorinated 2-pyridones like A-86719.1 underscores this potential.
Future research should focus on the systematic synthesis and evaluation of fluorinated 2-pyridone libraries against a wide range of microbial pathogens, including multidrug-resistant strains. Direct comparisons with their non-fluorinated analogues will be crucial to definitively quantify the "fluorine advantage" and to elucidate the structure-activity relationships that govern their antimicrobial efficacy. Such studies will undoubtedly pave the way for the rational design of next-generation 2-pyridone-based antimicrobials to combat the growing threat of infectious diseases.
References
-
Eliopoulos, G. M., Wennersten, C. B., Cole, G., Chu, D., Pizzuti, D., & Moellering, R. C., Jr. (1995). In vitro activity of A-86719.1, a novel 2-pyridone antimicrobial agent. Antimicrobial agents and chemotherapy, 39(7), 1634–1637. [Link]
-
Chen, H., Ko, J., & Ober, C. K. (2006). Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity. Langmuir : the ACS journal of surfaces and colloids, 22(26), 11255–11266. [Link]
-
Sangwan, S., Kumar, A., & Singh, A. (2022). A score years' update in the synthesis and biological evaluation of medicinally important 2-pyridones. ResearchGate. [Link]
-
ResearchGate. (n.d.). Most active antimicrobials 2-pyridone compounds isolated from.... [Link]
Sources
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- 3. researchgate.net [researchgate.net]
- 4. Surfaces of fluorinated pyridinium block copolymers with enhanced antibacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate
Part 1: Hazard Assessment and Pre-Disposal Considerations
Before initiating any disposal procedures, a thorough hazard assessment is crucial. Based on analogous pyridinecarboxylic acid esters, Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate should be handled as a potentially hazardous substance.
Assumed Hazard Profile:
| Hazard Category | Potential Risk |
| Acute Toxicity (Oral) | May be harmful if swallowed. |
| Skin Corrosion/Irritation | May cause skin irritation. |
| Eye Damage/Irritation | May cause serious eye irritation. |
| Aquatic Toxicity | Potentially harmful to aquatic life. |
Core Directive: In the absence of a specific SDS, treat this compound as a hazardous chemical waste stream. Under no circumstances should this chemical be disposed of down the drain or in regular trash[1].
Part 2: Personal Protective Equipment (PPE) and Spill Management
1. Personal Protective Equipment (PPE): Before handling the chemical for disposal, ensure the following PPE is worn:
-
Nitrile gloves: Inspect for any signs of degradation before use.
-
Safety glasses or goggles: To protect against splashes.
-
Laboratory coat: To prevent skin contact.
All handling of the waste should occur in a well-ventilated area, preferably within a chemical fume hood[2].
2. Spill Management: In the event of a spill:
-
Ensure the area is well-ventilated.
-
Contain the spill using a liquid-absorbent material like Chemizorb®.
-
Collect the absorbent material and the spilled substance into a designated, labeled container for hazardous waste disposal.
-
Prevent the spill from entering drains[3].
Part 3: Step-by-Step Disposal Protocol
The primary route for the disposal of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed chemical waste disposal contractor[1].
Step 1: Waste Segregation Proper segregation of chemical waste is critical to prevent dangerous reactions.
-
Designate a specific waste container for this compound.
-
Do not mix this waste with incompatible materials such as strong acids, bases, or oxidizing agents.
-
Keep aqueous waste separate from organic solvent waste.
Step 2: Waste Collection and Containment The integrity of the waste container is essential for safe storage and transport.
-
Use a chemically resistant container that is in good condition. The original product container is often a suitable choice.
-
The container must have a secure, screw-top lid to prevent leakage and evaporation. Makeshift closures like parafilm or foil are not acceptable.
-
The container must remain closed at all times, except when actively adding waste.
Step 3: Labeling the Waste Container Proper labeling is a regulatory requirement and crucial for safety.
-
As soon as the first of waste is added, the container must be labeled with a "Hazardous Waste" tag provided by your institution's EHS office.
-
The label must include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound" (avoid abbreviations and chemical formulas).
-
An accurate estimation of the concentration and volume.
-
Hazard identification (e.g., "Irritant," "Harmful if Swallowed").
-
Step 4: Storage in a Satellite Accumulation Area (SAA) Hazardous waste must be stored in a designated SAA.
-
The SAA should be located at or near the point of generation and under the control of laboratory personnel.
-
Store the waste container in a secondary containment bin to prevent the spread of potential leaks.
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA.
Step 5: Arranging for Final Disposal
-
When the waste container is full or ready for disposal, complete the hazardous waste tag (e.g., by adding the "full" date).
-
Follow your institution's specific procedures to submit a chemical waste collection request to the EHS department.
Part 4: Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Sources
Mastering the Safe Handling of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate: A Guide to Personal Protective Equipment and Disposal
For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. This guide provides an in-depth operational plan for the safe handling and disposal of Methyl 2-oxo-1,2-dihydro-3-pyridinecarboxylate, a key building block in various synthetic pathways. By understanding the potential hazards and implementing the recommended personal protective equipment (PPE) protocols, you can significantly mitigate risks and ensure a secure laboratory environment.
Hazard Identification and Risk Assessment
While a specific Safety Data Sheet (SDS) for this compound may not be readily available, a thorough risk assessment can be conducted by examining the hazards associated with structurally similar pyridinecarboxylate derivatives. Compounds such as picolinic acid and other pyridine carboxylic acids are known to cause serious eye irritation and may be harmful if swallowed or inhaled.[1][2] Therefore, it is prudent to handle this compound with a high degree of caution, assuming similar potential for skin and eye irritation, as well as respiratory effects.
Assumed Hazards:
Personal Protective Equipment (PPE): Your First Line of Defense
A comprehensive PPE strategy is non-negotiable when handling this compound. The following table outlines the minimum required PPE, with explanations grounded in the potential hazards.
| PPE Category | Recommended Equipment | Rationale for Use |
| Eye and Face Protection | Chemical splash goggles or safety glasses with side shields. A face shield is recommended when there is a risk of splashing. | Protects against accidental splashes of the chemical, which can cause serious eye irritation or damage.[1][2] |
| Hand Protection | Chemically resistant, impervious gloves (e.g., nitrile or neoprene). | Prevents direct skin contact, which can lead to irritation.[1][4] Always inspect gloves for tears or punctures before use and practice proper glove removal techniques to avoid contaminating your skin. |
| Body Protection | A laboratory coat should be worn at all times. | Provides a removable barrier to protect your skin and clothing from spills and contamination. |
| Respiratory Protection | A NIOSH-approved respirator may be necessary if working with large quantities, if the material is dusty, or if ventilation is inadequate. | Minimizes the risk of inhaling airborne particles, which could be harmful and cause respiratory irritation.[4][5] |
Operational Plan: A Step-by-Step Workflow for Safe Handling
Adherence to a standardized operational procedure is critical for minimizing exposure and preventing accidents. The following workflow provides a logical sequence for handling this compound from receipt to disposal.
Step-by-Step Protocol:
-
Preparation and Engineering Controls:
-
Designate a specific area within a chemical fume hood for handling the compound to contain any potential spills or dust.[5]
-
Ensure that a certified chemical fume hood is operational.
-
Verify that an emergency eyewash station and safety shower are accessible and unobstructed.
-
-
Donning Personal Protective Equipment:
-
Before handling the chemical, put on all required PPE as specified in the table above.
-
-
Handling the Compound:
-
Conduct all weighing and transfers of the solid compound within a chemical fume hood to control dust and potential vapors.
-
Use the smallest amount of the substance necessary for the experiment to minimize waste and potential exposure.
-
-
Post-Experiment Decontamination and Hygiene:
-
After handling is complete, decontaminate the work area with an appropriate solvent, followed by soap and water.
-
Properly doff and dispose of contaminated gloves and any other disposable PPE.
-
Wash hands thoroughly with soap and water after removing gloves.[1]
-
Spill Management and Emergency Procedures
In the event of a spill, prompt and appropriate action is crucial.
-
Minor Spills:
-
Evacuate the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent, non-combustible material such as sand or earth.
-
Carefully sweep up the material, avoiding dust generation, and place it in a sealed, labeled container for disposal.[6]
-
Clean the spill area with a suitable solvent and then wash with soap and water.
-
-
Major Spills:
-
Evacuate the laboratory immediately and alert others in the vicinity.
-
Contact your institution's emergency response team.
-
First Aid Measures:
-
Eye Contact: Immediately rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and seek medical attention.[1][2]
-
Skin Contact: Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice/attention. Take off contaminated clothing.[1]
-
Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell.[2]
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and adhere to regulations.
-
Waste Collection:
-
Collect all waste material, including unused compound and contaminated disposables (e.g., gloves, absorbent paper), in a clearly labeled, sealed container.
-
Do not mix this waste with other chemical waste streams unless compatibility has been confirmed.
-
-
Disposal:
By integrating these safety protocols and operational plans into your laboratory practices, you can confidently and safely handle this compound, fostering a culture of safety and scientific excellence.
References
Sources
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

